Product packaging for Hydroxylamine phosphate(Cat. No.:CAS No. 19098-16-9)

Hydroxylamine phosphate

Cat. No.: B106218
CAS No.: 19098-16-9
M. Wt: 131.03 g/mol
InChI Key: HYYHQASRTSDPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxylamine phosphate is a useful research compound. Its molecular formula is H6NO5P and its molecular weight is 131.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6NO5P B106218 Hydroxylamine phosphate CAS No. 19098-16-9

Properties

IUPAC Name

hydroxylamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3NO.H3O4P/c1-2;1-5(2,3)4/h2H,1H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYHQASRTSDPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20845-01-6
Record name Hydroxylamine, phosphate (3:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20845-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10885082
Record name Hydroxylamine dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19098-16-9, 58888-47-4
Record name Hydroxylamine, phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19098-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylammonium phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58888-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, phosphate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019098169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, phosphate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, phosphate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydroxylamine, phosphate (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydroxylamine dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxylammonium dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Hydroxylamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxylamine phosphate, a phosphate salt of hydroxylamine, has a rich history rooted in the foundational discoveries of 19th-century chemistry. Its journey from a laboratory curiosity to a crucial industrial intermediate is a testament to the evolution of chemical synthesis and analysis. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound, with a focus on the experimental protocols and quantitative data that have defined its development. Particular attention is paid to the pivotal role of the Hydroxylammonium Phosphate Oxime (HPO) process in the large-scale production of caprolam, a precursor to Nylon-6. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the fundamental chemistry and industrial applications of this important compound.

Introduction

The study of hydroxylamine and its salts is intrinsically linked to the pioneering work of Wilhelm Clemens Lossen in 1865, who first prepared hydroxylamine.[1][2][3] However, it was not until 1891 that pure hydroxylamine was isolated by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1][4] These seminal discoveries paved the way for the investigation of various hydroxylamine salts, including this compound.

The significance of this compound grew substantially with the advent of the polymer industry. The development of the DSM-HPO (Hydroxylammonium Phosphate Oxime) process for the production of caprolactam, the monomer for Nylon-6, marked a turning point, transforming this compound from a reagent of academic interest to a compound of major industrial importance.[5]

This guide will delve into the historical synthesis of hydroxylamine and the subsequent development of methods for preparing its phosphate salt. It will provide detailed experimental protocols from key historical literature, present available quantitative data in a structured format, and illustrate the underlying chemical mechanisms through signaling pathway diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula (NH₂OH)₃·H₃PO₄[6]
Molecular Weight 197.08 g/mol [6]
Appearance White crystalline solid[7][8]
Melting Point 169-171 °C[6]
CAS Number 20845-01-6[6]
Stability Stable under normal conditions. Incompatible with bases and oxidizing agents.[6]

Historical Synthesis and Discovery

The timeline of the discovery and synthesis of hydroxylamine and its phosphate salt is marked by several key milestones.

The Discovery of Hydroxylamine by Wilhelm Clemens Lossen (1865)

Wilhelm Clemens Lossen is credited with the first synthesis of hydroxylamine in 1865.[1][2][3] His method, however, did not yield the pure compound but rather its hydrochloride salt.

Isolation of Pure Hydroxylamine by de Bruyn and Crismer (1891)

The isolation of pure, crystalline hydroxylamine was a significant advancement achieved independently by Lobry de Bruyn and Léon Maurice Crismer in 1891.[1][4] This breakthrough enabled a more thorough investigation of the chemical properties of hydroxylamine and its derivatives.

Laboratory Synthesis of this compound

A well-documented laboratory-scale synthesis of this compound is provided by G. G. Schlessinger in "Inorganic Laboratory Preparations". This method remains a valuable reference for the small-scale preparation of this compound.

The following protocol is adapted from G. G. Schlessinger's "Inorganic Laboratory Preparations".[9]

Materials:

  • Hydroxylammonium chloride (21 g)

  • 85% Phosphoric acid (12 g)

  • Sodium hydroxide (12 g)

  • Distilled water

  • Ice

Procedure:

  • Dissolve 21 g of hydroxylammonium chloride in 20 ml of water at 40 °C with constant stirring.

  • Add 12 g of 85% phosphoric acid in one portion to the stirred solution.

  • Rapidly add, dropwise from a separatory funnel, an ice-cold solution of 12 g of sodium hydroxide in 40 ml of water. Maintain stirring throughout the addition.

  • During the addition of the alkali, the temperature of the reaction mixture should not exceed 70 °C. If necessary, cool the reaction vessel in cold water.

  • Once all the sodium hydroxide solution has been added, cool the resulting crystalline slurry to 15 °C.

  • Filter the crystals by suction and wash them three times with 10-ml portions of ice water.

  • Dry the obtained this compound in vacuo.

The synthesis described by Schlessinger provides the following quantitative data.

Table 2: Quantitative Data for the Laboratory Synthesis of this compound

ParameterValueReference
Yield 16-18 g[9]

Industrial Production: The DSM-HPO Process

The industrial importance of this compound is primarily due to its use in the Dutch State Mines (DSM) Hydroxylammonium Phosphate Oxime (HPO) process for the synthesis of cyclohexanone oxime, a precursor to caprolactam.[5]

The overall process involves the catalytic air oxidation of ammonia to nitric oxide, which is then absorbed in a buffered phosphoric acid solution to form nitrate ions. These nitrate ions are subsequently catalytically hydrogenated to hydroxylammonium phosphate.[5]

DSM-HPO Process Workflow

The following diagram illustrates the major steps in the production of hydroxylammonium phosphate via the DSM-HPO process.

DSM_HPO_Process Ammonia Ammonia (NH₃) Converter Catalytic Ammonia Converter Ammonia->Converter Air1 Primary Air Air1->Converter NOx_gas NOx-rich Gas Converter->NOx_gas Absorption_Tower Absorption Tower NOx_gas->Absorption_Tower Degasser Degasser Absorption_Tower->Degasser Vent Gas (NOx) Nitrate_Liquid Nitrate-rich Liquid Absorption_Tower->Nitrate_Liquid Acid_Stream Aqueous Inorganic Acid Stream Acid_Stream->Absorption_Tower Air2 Secondary Air Degasser->Air2 Hydrogenator Nitrate Hydrogenator Degasser->Hydrogenator Air2->Absorption_Tower NO-laden Air Nitrate_Liquid->Degasser Hydrogen Hydrogen (H₂) Hydrogen->Hydrogenator HAP_Stream Hydroxylammonium Phosphate Stream Hydrogenator->HAP_Stream

Figure 1: Simplified workflow of the DSM-HPO process for hydroxylammonium phosphate production.

Note: Specific operating conditions such as precise temperatures, pressures, and catalyst compositions are proprietary and not publicly available in detail. However, it is known that the ammonia conversion typically achieves 100% with a 95% selectivity to nitric oxide.[5] The process is designed to allow for an increase in hydroxylammonium phosphate production by up to 15% without a corresponding increase in NOx emissions.[5]

Chemical Reaction Mechanisms

The utility of hydroxylamine and its phosphate salt in chemical synthesis is governed by its nucleophilic character.

Nucleophilic Attack in Phosphorylation

Hydroxylamine acts as a potent nucleophile, particularly as an oxygen nucleophile, in reactions with phosphate esters. This reactivity is central to its role in various biochemical and synthetic transformations. The reaction can proceed through different pathways depending on the substrate and reaction conditions.

The following diagram illustrates the general mechanism of O-phosphorylation of a phosphate ester by hydroxylamine, proceeding through a concerted SN2(P) pathway.

Phosphorylation_Mechanism cluster_transition_state Transition State Phosphate R-O-P(O)(OR')₂ TS [R-O···P(O)(OR')₂···O-NH₂H]‡ Phosphate->TS Hydroxylamine H₂N-OH Hydroxylamine->TS O_Phosphorylated H₂N-O-P(O)(OR')₂ TS->O_Phosphorylated Leaving_Group R-OH TS->Leaving_Group

Figure 2: Concerted SN2(P) mechanism of hydroxylamine phosphorylation.

Historical Analytical Methods

In the late 19th and early 20th centuries, the quantitative analysis of hydroxylamine and its salts relied on classical chemical methods. These techniques, while less sensitive than modern instrumental methods, were crucial for the characterization and quality control of these compounds during their early development.

A common approach was volumetric analysis , or titration. One such method involved the oxidation of hydroxylamine with a standard solution of an oxidizing agent, such as potassium permanganate or iodine, followed by back-titration of the excess oxidant.[10] Another volumetric method involved the reaction of hydroxylamine with a known excess of a ferric salt in an acidic solution. The resulting ferrous ions were then titrated with a standard permanganate solution.[10]

Colorimetric methods were also employed. These methods typically involved a chemical reaction that produced a colored product, the intensity of which was proportional to the concentration of hydroxylamine. These early spectrophotometric techniques laid the groundwork for the more sophisticated analytical methods used today.[11]

Conclusion

The discovery and development of this compound represent a significant chapter in the history of industrial chemistry. From its origins in fundamental academic research to its large-scale application in the production of polymers, the journey of this compound highlights the dynamic interplay between scientific discovery and technological innovation. The experimental protocols and quantitative data presented in this guide offer a valuable historical perspective for today's researchers and scientists. The enduring importance of the HPO process underscores the lasting impact of this seemingly simple inorganic salt on the modern materials landscape. This technical guide serves as a comprehensive resource, bridging the historical context of this compound with its ongoing relevance in chemical science and industry.

References

theoretical properties of hydroxylamine phosphate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Properties of Hydroxylamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a phosphate salt of hydroxylamine, is a compound of significant interest in both industrial chemistry and biological research. While its primary large-scale application is in the synthesis of caprolactam, a precursor to Nylon-6, its unique chemical properties make it a versatile reagent with potential applications in organic synthesis and drug development.[1][2][3] This document provides a comprehensive overview of the , including its physicochemical characteristics, synthesis, reactivity, thermal stability, and biological relevance, presented for a technical audience.

Physicochemical Properties

This compound is a white crystalline solid.[4] It serves as a more stable form of hydroxylamine, which is itself unstable and can be explosive when heated.[3][4] The use of phosphoric acid as a buffer and to form the salt allows for safer handling and storage.[3][5] There are different salt forms reported, with the tris(hydroxylammonium) orthophosphate ((NH₃OH)₃PO₄) being a common one.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 20845-01-6[1][2][4][6][7]
Molecular Formula H₁₂N₃O₇P (for tris(hydroxylammonium) phosphate)[2][4][6][7][8]
Molecular Weight 197.08 g/mol [2][4][7]
Appearance White crystalline powder / frozen liquid[4][9]
Melting Point 169-171 °C (decomposes)[6][9][10][11][12]
Boiling Point 158 °C at 760 mmHg[6][11]
Stability Stable under recommended storage conditions; sensitive to pH and temperature.[4][13]
Incompatibilities Bases, oxidizing agents, heat, heavy metal impurities.[9][12][13][14]

Synthesis and Production

This compound is produced industrially and can be prepared in a laboratory setting. The industrial method is a cornerstone of modern polymer production.

Industrial Production: The HPO Process

The primary industrial application of this compound is as a key intermediate in the this compound Oxime (HPO) process, developed by Dutch State Mines (DSM).[3][5][15] This process is used for the large-scale manufacture of cyclohexanone oxime, the direct precursor to caprolactam for Nylon-6 production.[2][3] The core of the HPO process is the selective catalytic hydrogenation of nitrate ions in an aqueous solution of phosphoric acid.[5]

The overall reaction is: 2 H₃PO₄ + NO₃⁻ + 3 H₂ → NH₃OH⁺ + 2 H₂PO₄⁻ + 2 H₂O[5]

This process is highly efficient and avoids the production of ammonium sulfate as a byproduct, which is a significant advantage over other methods.[3]

HPO_Process_Workflow cluster_synthesis This compound Synthesis cluster_oximation Oximation cluster_final Final Product Ammonia Ammonia (NH3) NitricOxide Nitric Oxide (NO) Ammonia->NitricOxide Catalytic Oxidation Air1 Air Air1->NitricOxide NOx NOx-rich Gas NitricOxide->NOx Oxidation NitrateSolution Nitrate-rich Solution NOx->NitrateSolution Reactive Absorption PhosphoricAcid1 Phosphoric Acid PhosphoricAcid1->NitrateSolution HAP Hydroxylammonium Phosphate Solution NitrateSolution->HAP Catalytic Hydrogenation (Pd/Pt Catalyst) Hydrogen Hydrogen (H2) Hydrogen->HAP Oxime Cyclohexanone Oxime HAP->Oxime Oximation Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Oxime Caprolactam Caprolactam Oxime->Caprolactam Beckmann Rearrangement Nylon6 Nylon-6 Caprolactam->Nylon6 Polymerization

Caption: Industrial workflow for Nylon-6 synthesis via the HPO process.

Experimental Protocol: Laboratory Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of hydroxylammonium chloride with phosphoric acid, followed by precipitation.[5]

Methodology:

  • Dissolve 21 g of hydroxylammonium chloride in 20 mL of water at 40°C with constant stirring.[16]

  • Add 12 g of 85% phosphoric acid to the solution in one portion.[16]

  • Prepare an ice-cold solution of 12 g of sodium hydroxide in 40 mL of water.[16]

  • Rapidly add the cold sodium hydroxide solution dropwise to the reaction mixture while maintaining vigorous stirring. The temperature should not exceed 70°C to avoid decomposition; cool the reaction vessel in a cold water bath if necessary.[16]

  • After the addition is complete, cool the resulting crystalline slurry to 15°C.[16]

  • Filter the mixture by suction and wash the collected solid three times with 10 mL portions of ice water.[16]

  • Dry the final product in vacuo to yield 16-18 g of this compound.[16]

Lab_Synthesis_Workflow start Start dissolve 1. Dissolve Hydroxylammonium Chloride in H2O at 40°C start->dissolve add_acid 2. Add 85% Phosphoric Acid dissolve->add_acid add_base 3. Add cold NaOH solution dropwise (Keep Temp < 70°C) add_acid->add_base cool_slurry 4. Cool crystalline slurry to 15°C add_base->cool_slurry filter_wash 5. Suction filter and wash with ice water (3x) cool_slurry->filter_wash dry 6. Dry product in vacuo filter_wash->dry end End Product: This compound dry->end

Caption: Step-by-step laboratory synthesis of this compound.

Reactivity and Reaction Mechanisms

The reactivity of this compound is multifaceted, acting as both a potent nucleophile and a reducing agent.[2][4]

Nucleophilic Character

Hydroxylamine is a unique "alpha-effect" nucleophile, meaning its nucleophilicity is enhanced.[4] Theoretical calculations and experimental evidence show that it acts as an oxygen nucleophile when reacting with phosphate esters.[1][5] This is thought to occur via its zwitterionic tautomer, ammonia oxide (H₃N⁺–O⁻), which, although less stable than the neutral form, can be the dominant reactive species.[1][5]

The reaction with phosphate triesters, for example, proceeds through an initial O-phosphorylation. The resulting intermediate is unstable and, in the presence of excess hydroxylamine, can decompose to generate transient species like diimide (HN=NH), which further disproportionates into nitrogen gas and hydrazine.[17]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products & Intermediates HA Hydroxylamine (NH2OH) Tautomer Zwitterionic Tautomer (H3N+-O-) HA->Tautomer Equilibrium O_Phos O-Phosphorylated Intermediate Tautomer->O_Phos O-Nucleophilic Attack (SN2(P) pathway) PE Phosphate Triester (e.g., BDNPP) PE->O_Phos Diimide Diimide (HN=NH) O_Phos->Diimide Reaction with excess NH2OH N2 Nitrogen Gas (N2) Diimide->N2 Disproportionation Hydrazine Hydrazine (N2H4) Diimide->Hydrazine Disproportionation

Caption: Reaction pathway of hydroxylamine with a phosphate triester.

Redox Properties

This compound also functions as a reducing agent. This property is utilized in advanced oxidation processes (AOPs) for water treatment, where it facilitates the generation of highly reactive hydroxyl radicals (•OH) to degrade pollutants.[2][4][5]

Thermal Stability and Decomposition

Pure hydroxylamine is thermally unstable and can decompose explosively.[3] While the phosphate salt is significantly more stable, it is still sensitive to heat and certain chemical conditions.[4]

  • Thermal Decomposition: Runaway exothermic decomposition can occur from local heating.[14]

  • Catalysis: Decomposition is promoted by heavy metal impurities, especially copper.[14] Stainless steel surfaces can also catalyze decomposition.[18]

  • pH Sensitivity: The compound is less stable in acidic or alkaline conditions.[4] Decomposition of hydroxylammonium salts can be intentionally induced by raising the pH to 8 or higher.[14]

  • Hazardous Products: When heated to decomposition, it can form toxic fumes, including nitrogen oxides (NOx) and oxides of phosphorus.[13]

Biological Activity and Drug Development Relevance

While this compound itself is not a therapeutic agent, the hydroxylamine moiety is of increasing interest to drug development professionals.

Enzyme Inhibition and Biological Effects

The parent compound, hydroxylamine, is a product of normal cellular metabolism but also exhibits significant biological activity.[19]

  • Mutagenicity: It is a potent mutagen in vitro.[19]

  • Enzyme Inhibition: It can inactivate or inhibit various enzymes and can permanently disable heme-containing enzymes.[19][20]

  • Toxicity: Acute and chronic exposure can lead to methemoglobinemia. It is also a skin irritant and sensitizer.[19]

Role in Drug Discovery

Historically, the hydroxylamine functional group has been viewed as a "structural alert" in medicinal chemistry due to concerns about toxicity. However, recent research is challenging this perception.

  • Bioisosteres: Trisubstituted hydroxylamines are being explored as novel bioisosteres for nitrogen heterocycles (like morpholine), which are present in about 60% of small-molecule drugs. This allows for the exploration of new chemical space while potentially improving ADME (absorption, distribution, metabolism, and excretion) properties.[21]

  • Antibacterial Agents: N-substituted hydroxylamine derivatives have been designed as antibacterial agents that target and inhibit ribonucleotide reductase (RNR).[22] RNR is essential for providing the building blocks for bacterial DNA synthesis and repair, making its inhibition a promising antimicrobial strategy.[22]

RNR_Inhibition_Pathway cluster_pathway Bacterial DNA Synthesis Pathway Ribo Ribonucleotides (NTPs) RNR Ribonucleotide Reductase (RNR) Ribo->RNR Substrate Deoxy Deoxyribonucleotides (dNTPs) RNR->Deoxy Catalysis DNA_Syn DNA Synthesis & Repair Deoxy->DNA_Syn Proliferation Bacterial Proliferation DNA_Syn->Proliferation Inhibitor N-Hydroxylamine Derivative Inhibitor->RNR Inhibition

Caption: Inhibition of bacterial RNR by hydroxylamine derivatives.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[13] It may also cause an allergic skin reaction and damage to organs through prolonged exposure.[13] Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn, and the material should be handled in a well-ventilated area.[6] Store in a dry, cool, well-ventilated place away from incompatible materials like bases and oxidizing agents.[6][13]

Conclusion

This compound is a compound with a dual identity. It is an industrial workhorse, essential for the production of Nylon-6, and a versatile chemical reagent with complex reactivity. Its theoretical properties—particularly its role as an oxygen nucleophile and its redox capabilities—are well-documented. For drug development professionals, the parent hydroxylamine moiety, once largely avoided, now represents an intriguing opportunity for creating novel bioisosteres and developing new classes of therapeutics, such as antibacterial agents. A thorough understanding of its stability, reactivity, and biological profile is critical for its safe and effective application in both industrial and research settings.

References

An In-depth Technical Guide to Hydroxylamine Phosphate: Tautomerism and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Hydroxylamine phosphate is a compound of significant interest in both industrial and academic settings. Its unique chemical properties, governed by a fascinating tautomeric equilibrium, give rise to a rich and versatile reactivity profile. This guide provides a detailed exploration of the tautomerism between hydroxylamine and its zwitterionic form, azane oxide, and delves into the mechanistic pathways of its reactions, particularly with phosphate esters. We present quantitative kinetic data, detailed experimental protocols for synthesis and analysis, and logical diagrams to elucidate complex reaction pathways, offering a comprehensive resource for professionals in chemistry and drug development.

Introduction

Hydroxylamine (NH₂OH), an inorganic compound, is a potent nucleophile and reducing agent. Due to the inherent instability of its free base form, it is commonly handled and utilized as a salt, with this compound being a preferred form for many applications.[1] Its most significant industrial application is in the this compound Oxime (HPO) process, a cornerstone of sustainable caprolam production for Nylon-6 synthesis.[1][2] Beyond this large-scale process, hydroxylamine and its derivatives are pivotal in organic synthesis, biochemistry, and medicinal chemistry. Recent advancements have seen hydroxylamine moieties incorporated into novel drug candidates, including brain-penetrant EGFR inhibitors for non-small-cell lung cancer and as antibacterial agents that target ribonucleotide reductase.[3][4]

The reactivity of hydroxylamine is intrinsically linked to its structure, specifically the tautomeric equilibrium that generates a highly reactive zwitterionic species. Understanding this equilibrium is crucial to predicting and controlling its reaction mechanisms.

Table 1: Physico-chemical Properties of this compound

PropertyValueReference(s)
CAS Number 20845-01-6[5]
Molecular Formula H₁₂N₃O₇P (as 3:1 salt)[5]
Molecular Weight 197.08 g/mol (as 3:1 salt)[5]
Appearance White crystalline solid-
Melting Point 169-171 °C[5]
Solubility Soluble in water-
Stability More stable than free base; incompatible with strong bases and oxidizing agents.[5]

Tautomerism: The NH₂OH ⇌ H₃N⁺–O⁻ Equilibrium

Hydroxylamine exists in a tautomeric equilibrium with its zwitterion, azane oxide (or ammonia oxide). This equilibrium is central to its function as a potent oxygen nucleophile.[6][7]

NH₂OH (Hydroxylamine) ⇌ H₃N⁺–O⁻ (Azane Oxide)

While the neutral hydroxylamine form is generally more stable, indirect estimates and computational studies suggest that the azane oxide tautomer can constitute a significant portion (up to ~20%) of hydroxylamine in aqueous solution.[6] Theoretical calculations indicate that the neutral form is only about 3.5 kcal/mol more stable in water, and the free energy difference between the two solvated forms can be as low as 1 kcal/mol.[6][7]

The interconversion barrier between tautomers can be high in the gas phase (33-71 kcal/mol for related N-hydroxy amidines), making spontaneous conversion difficult.[8][9] However, in aqueous solution, water molecules can act as a catalyst, forming hydrogen-bonded bridges that facilitate proton transfer and significantly lower the activation energy to a more accessible range of 9-20 kcal/mol.[8] This solvent-assisted tautomerism ensures that the highly reactive azane oxide is available to participate in reactions.

Tautomerism cluster_NH2OH Hydroxylamine cluster_H3NO Azane Oxide (Zwitterion) NH2OH H₂N–OH H3NO H₃N⁺–O⁻ NH2OH->H3NO

A diagram illustrating the tautomeric equilibrium.

Reactivity of this compound

The dual nature of hydroxylamine, stemming from its tautomerism, dictates its reactivity. It can act as a nitrogen nucleophile (via the NH₂OH form) or, more significantly in phosphorylation reactions, as an oxygen nucleophile (via the H₃N⁺–O⁻ form).[10] The enhanced nucleophilicity of the oxygen atom, known as the alpha-effect, makes it particularly reactive towards phosphate esters.

Reactions with Phosphate Esters

Mechanistic studies reveal significant differences in the reaction of hydroxylamine with phosphate triesters versus diesters.[11][12] The azane oxide tautomer is the primary reactive species in both cases, attacking the electrophilic phosphorus center.[6]

The reaction with activated phosphate triesters, such as 2,4-dinitrophenyl diethyl phosphate, proceeds through a multi-step pathway.[10]

  • Initial Attack: The azane oxide tautomer acts as an oxygen nucleophile, attacking the phosphorus center to form a transient O-phosphorylated hydroxylamine intermediate.

  • Diimide Formation: This intermediate possesses a good leaving group (the diaryl phosphate anion). In the presence of excess hydroxylamine (acting as a base), it rapidly eliminates this group to form diimide (HN=NH).[10]

  • Diimide Transformation: Diimide is a highly reactive species and undergoes rapid disproportionation to produce stable final products: hydrazine (H₂N-NH₂) and nitrogen gas (N₂).[10]

This entire sequence provides clear chemical evidence for the initial O-phosphorylation of hydroxylamine.[10]

Triester_Pathway Reactants Hydroxylamine (H₃N⁺–O⁻) + Phosphate Triester Intermediate O-Phosphorylated Hydroxylamine Intermediate Reactants->Intermediate 1. Nucleophilic Attack Diimide Diimide (HN=NH) Intermediate->Diimide 2. Elimination Products Final Products: • Hydrazine (H₂N-NH₂) • Nitrogen (N₂) • Diethyl Phosphate Diimide->Products 3. Disproportionation ExcessHA Excess Hydroxylamine ExcessHA->Diimide Traps intermediate

Reaction pathway of hydroxylamine with a phosphate triester.

The reaction with phosphate diesters follows a different course. The reactivity is controlled by the protonation state of the substrate.[11][12] Hydroxylamine reacts preferentially with the zwitterionic form of the phosphate diester in a concerted Sₙ2(P) reaction.[6] This reaction displaces the leaving groups, forming O-phosphorylated hydroxylamine products which are then readily hydrolyzed to inorganic phosphate, rather than proceeding to form diimide.[6][11]

Quantitative Kinetic Data

The reaction rate of hydroxylamine with phosphate esters is highly pH-dependent, reflecting the different reactive species (neutral NH₂OH, zwitterionic H₃N⁺–O⁻, and anionic NH₂O⁻ at very high pH). Kinetic studies on the dephosphorylation of bis(2,4-dinitrophenyl) phosphate (BDNPP) provide quantitative insights.

Table 2: Kinetic Data for the Reaction of Hydroxylamine with BDNPP

pH RangeRate DependenceObservationProbable Reactive Species
4 - 7.2Increases with pHFirst-order rate constant (k_obs) increases.Increasing concentration of neutral NH₂OH/H₃N⁺–O⁻.
7.2 - 10pH-independentk_obs plateaus, indicating the reaction is dominated by the neutral species.NH₂OH / H₃N⁺–O⁻
> 10Increases with pHk_obs increases modestly; reaction becomes biphasic.Increasing contribution from the highly nucleophilic anion (NH₂O⁻).

Data synthesized from kinetic profiles described in the literature.[13]

Applications in Drug Development and Biochemistry

The unique reactivity of the hydroxylamine moiety has made it an attractive functional group in medicinal chemistry.

  • Enzyme Inhibition: Hydroxylamine derivatives have been designed as radical scavengers to inhibit bacterial ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis, demonstrating broad-spectrum antibacterial activity.[3][14]

  • Bioisosteric Replacement: Trisubstituted hydroxylamines are being explored as novel bioisosteres for nitrogen heterocycles or ether groups in drug scaffolds. This strategy can improve ADME (absorption, distribution, metabolism, and excretion) properties, such as enhancing brain penetration in EGFR inhibitors, without the molecular weight increase common in lead optimization.[4][15]

  • Biochemical Tools: In the laboratory, hydroxylamine is used to cleave protein cross-linkers and to introduce specific C:G to T:A transition mutations in DNA, serving as a tool for studying protein structure and gene function.

Experimental Protocols

Laboratory Synthesis of this compound

This protocol describes a standard laboratory preparation from hydroxylammonium chloride.[16]

Materials:

  • Hydroxylammonium chloride (21 g)

  • 85% Phosphoric acid (12 g)

  • Sodium hydroxide (12 g)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolve 21 g of hydroxylammonium chloride in 20 mL of water at 40°C with constant stirring.

  • Add 12 g of 85% phosphoric acid in a single portion.

  • Prepare an ice-cold solution of 12 g of sodium hydroxide in 40 mL of water.

  • Rapidly add the cold sodium hydroxide solution dropwise to the reaction mixture while maintaining vigorous stirring. The temperature should not exceed 70°C; cool with an ice bath as necessary.

  • Once the addition is complete, cool the resulting crystalline slurry to 15°C.

  • Filter the slurry via suction filtration.

  • Wash the collected crystals three times with 10 mL portions of ice-cold water.

  • Dry the final product in vacuo. Expected yield: 16-18 g.[16]

Analysis of Reaction Products from Phosphate Triester Reactions

This workflow outlines the key steps to identify the characteristic products (diimide and hydrazine) from the reaction of hydroxylamine with a phosphate triester.

Analysis_Workflow Start Reaction Mixture: Hydroxylamine + Triester Split Split Aliquots Start->Split Diimide_Trap Add Diimide Trap (e.g., Fumaric Acid) Split->Diimide_Trap Aliquot 1 (Diimide Detection) Hydrazine_Trap Add Color Reagent (p-dimethylaminobenzaldehyde) Split->Hydrazine_Trap Aliquot 2 (Hydrazine Detection) Diimide_Analysis Analyze for Succinic Acid (e.g., ¹H NMR, GC-MS) Diimide_Trap->Diimide_Analysis Diimide_Result Succinate Detected ⇒ Diimide was present Diimide_Analysis->Diimide_Result Hydrazine_Analysis Analyze for Hydrazone (UV-Vis Spectroscopy, λₘₐₓ ≈ 455 nm) Hydrazine_Trap->Hydrazine_Analysis Hydrazine_Result Yellow Hydrazone Detected ⇒ Hydrazine was present Hydrazine_Analysis->Hydrazine_Result

Workflow for identifying diimide and hydrazine products.

Protocol for Hydrazine Detection: [17][18]

  • To an aliquot of the reaction mixture, add a freshly prepared color reagent solution of p-dimethylaminobenzaldehyde.

  • The formation of a yellow-colored product (p-dimethylaminobenzaldehyde hydrazone) indicates the presence of hydrazine.

  • Quantify the product using a UV-Vis spectrophotometer, measuring the absorbance at its maximum wavelength (λₘₐₓ ≈ 455-458 nm).[17]

Protocol for Diimide Trapping: [10]

  • Run the reaction of hydroxylamine and the phosphate triester in the presence of a large excess of a diimide trapping agent, such as fumaric acid.

  • Diimide, as it is formed, will reduce the double bond of fumaric acid to yield succinic acid.

  • After the reaction is complete, analyze the mixture for the presence of succinate using ¹H NMR spectroscopy (succinate appears as a singlet at δ ≈ 2.4 ppm) or GC-MS after derivatization. The quantitative conversion of fumarate to succinate confirms the intermediacy of diimide.[10]

Conclusion

This compound is a versatile reagent whose reactivity is fundamentally governed by the tautomeric equilibrium between its neutral and zwitterionic forms. The azane oxide tautomer is a powerful oxygen nucleophile responsible for the compound's characteristic reactions with electrophiles like phosphate esters. The mechanistic pathways differ significantly depending on the phosphate ester substrate, leading to distinct product profiles. A thorough understanding of this tautomerism and the subsequent reaction mechanisms is essential for leveraging this compound in industrial synthesis, for designing novel therapeutics, and for its application as a tool in biochemical research. The protocols and data summarized herein provide a critical foundation for professionals seeking to harness the unique chemical properties of this important compound.

References

Quantum Mechanical Insights into Hydroxylamine Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of hydroxylamine phosphate, focusing on the contributions of quantum mechanical studies to understanding its structure, reactivity, and potential applications. The information presented is curated for professionals in research and drug development who require a detailed understanding of this compound's theoretical underpinnings.

Introduction to this compound

This compound is a salt formed from hydroxylamine and phosphoric acid. It is a compound of significant interest due to the nucleophilic character of hydroxylamine, which makes it a key reactant in various chemical and biological processes, particularly those involving phosphate esters. Quantum mechanical (QM) calculations have become indispensable for elucidating the complex reaction mechanisms, tautomeric equilibria, and spectroscopic properties of this system. By solving the Schrödinger equation for the molecular system, QM methods provide a detailed picture of reaction pathways, transition states, and the energetic factors that govern reactivity.[1]

Molecular Structure and Tautomerism

A critical aspect of hydroxylamine's reactivity is its ability to exist in different tautomeric forms. Computational models have been extensively used to investigate the equilibrium between the neutral hydroxylamine (NH₂OH) and its zwitterionic tautomer, ammonia oxide (H₃N⁺-O⁻).[1] Theoretical calculations consistently show that the zwitterionic form, ammonia oxide, is the key species when hydroxylamine acts as an oxygen nucleophile towards phosphate esters.[1][2][3][4][5]

While the neutral form is more stable, the zwitterionic tautomer plays a crucial role in its reaction mechanisms.[3] The bipolar nature of the zwitterion is thought to be advantageous for the formation of intermediates in addition reactions.[3][6]

Table 1: Calculated Stability of Hydroxylamine Tautomers in Aqueous Solution

TautomerRelative Stability (kcal/mol)Computational MethodReference
Neutral (NH₂OH)0Not Specified[3]
Zwitterionic (H₃N⁺-O⁻)+3.5Not Specified[3]

Quantum Mechanical View of Reactivity

Quantum mechanical studies have been instrumental in understanding the nucleophilic behavior of hydroxylamine towards phosphate esters. These reactions are fundamental in biochemistry and are relevant to the mechanisms of DNA repair enzymes and the design of more efficient dephosphorylating agents.[3][7]

3.1. Nucleophilic Attack: Oxygen vs. Nitrogen

Hydroxylamine is an ambident nucleophile, meaning it can react through either its oxygen or nitrogen atom.[7] Theoretical calculations, however, have confirmed that the reaction pathway with the lower energy barrier involves the zwitterionic form of hydroxylamine acting as an oxygen nucleophile.[1] This is particularly true for reactions with phosphate esters, where O-phosphorylation is kinetically preferred.[1] Blocking the oxygen-attack pathway (e.g., through O-methylation) results in a much slower reaction that proceeds via N-attack.[1]

3.2. Reaction Mechanisms with Phosphate Esters

The reaction of hydroxylamine with phosphate esters can proceed through different mechanisms depending on the substrate.

  • Concerted Sₙ2(P) Reactions: With phosphate diesters, hydroxylamine reacts preferentially with the zwitterionic form of the substrate in a concerted Sₙ2(P) reaction to form O-phosphorylated products.[2][4][5]

  • Two-Step Processes: In reactions with phosphate triesters, a two-step process involving a phosphorane addition-intermediate is more likely.[2][4][5] General base catalysis, as shown by calculations, is involved in the breakdown of this intermediate.[2][4][5]

The following diagram illustrates the competing pathways of hydroxylamine's reaction with a generic phosphate ester.

G Reaction Pathways of Hydroxylamine with Phosphate Esters cluster_0 Hydroxylamine Tautomers cluster_1 Phosphate Ester Substrate cluster_2 Reaction Pathways NH2OH Neutral NH₂OH H3NO Zwitterionic H₃N⁺-O⁻ NH2OH->H3NO Equilibrium N_Attack N-Attack Path (Higher Energy) NH2OH->N_Attack Minor H3NO->NH2OH O_Attack O-Attack Path (Lower Energy) H3NO->O_Attack Preferred Phosphate R-O-P(O)(OR')₂ Phosphate->O_Attack Phosphate->N_Attack O_Product O-Phosphorylated Product O_Attack->O_Product N_Product N-Phosphorylated Product N_Attack->N_Product

Caption: Reaction pathways of hydroxylamine tautomers with phosphate esters.

3.3. Activation Energy Barriers

Theoretical predictions of activation barriers for these reactions show excellent agreement with experimental data, lending strong support to the proposed mechanisms.[1]

Table 2: Comparison of Theoretical and Experimental Activation Free Energy Barriers for Reaction with Phenyl Acetate (A Model for Phosphate Esters)

Reaction PathwayTheoretical Barrier (kcal/mol)Experimental Barrier (kcal/mol)Reference
O-Attack20.820.4[1][3]
N-Attack23.822.3[1][3]

These computational studies, often employing methods like MP4 and various density functionals, have been crucial in confirming that the zwitterionic form of hydroxylamine is the primary nucleophile in these reactions.[1]

Vibrational Analysis

Quantum mechanical calculations are also used to predict the vibrational spectra of molecules, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm structural assignments. For phosphate-containing molecules, Density Functional Theory (DFT) calculations have been used to establish correlations between the structure of the phosphate group and its vibrational spectrum.[8][9]

The wavenumbers of the stretching vibrations of the terminal P-O bonds correlate well with the bond lengths of the phosphate group.[8][9]

Table 3: Typical Vibrational Frequencies for Phosphate Groups

Vibrational ModeDescriptionTypical Wavenumber Range (cm⁻¹)Reference
ν1Symmetric P-O Stretch930 - 995[10]
ν3Asymmetric P-O Stretch1007 - 1083[10]
ν2Symmetric P-O Bend415 - 470[10]
ν4Asymmetric P-O Bend531 - 598[10]

These correlations are powerful tools for interpreting experimental spectra and understanding how the local environment within a protein or a crystal lattice affects the structure of the phosphate group.[8]

Experimental and Computational Protocols

A variety of quantum mechanical methods are employed to study this compound and related systems. The choice of method depends on the desired accuracy and the computational cost.

5.1. Common Computational Methods

  • Density Functional Theory (DFT): A popular method that balances accuracy and computational cost. The B3LYP functional is commonly used for these types of systems.[8][9]

  • Møller–Plesset Perturbation Theory (MP2, MP4): These are post-Hartree-Fock methods that provide a higher level of accuracy by including electron correlation.[1][7]

  • ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics): A hybrid method that allows for a high level of theory to be used on the reactive center of a large molecule, while the rest of the system is treated with a lower-level, less computationally expensive method.[11]

5.2. Basis Sets The choice of basis set is also crucial for obtaining accurate results. Pople-style basis sets, such as 6-31G(d) and 6-311++G(3df, 3pd), are frequently used in these studies.[7][8][9]

The following diagram outlines a typical workflow for a computational study of the reaction between hydroxylamine and a phosphate ester.

G Computational Workflow for Reaction Mechanism Study cluster_0 Setup cluster_1 Calculation cluster_2 Analysis A Define Reactants (Hydroxylamine, Phosphate Ester) B Choose Method and Basis Set (e.g., DFT/B3LYP, MP2) (e.g., 6-31G(d)) A->B C Geometry Optimization of Reactants, Products B->C D Transition State (TS) Search C->D E Frequency Calculation D->E F Reaction Path Following (IRC Calculation) D->F G Verify TS (1 imaginary freq) E->G I Analyze Molecular Orbitals, Charges, and Vibrational Modes E->I J Construct Potential Energy Surface F->J H Calculate Activation Energy G->H H->J

Caption: A typical workflow for computational studies of reaction mechanisms.

Conclusion

Quantum mechanical studies have provided invaluable, atom-level insights into the behavior of this compound. They have clarified the crucial role of the zwitterionic tautomer in its reactivity, quantified the energetic barriers of competing reaction pathways, and provided a theoretical framework for interpreting spectroscopic data. This deep, molecular-level understanding is essential for professionals in drug development and biochemistry who are working to design novel therapeutic agents, understand enzymatic mechanisms, or develop efficient decontaminants for organophosphates. The continued application of advanced computational methods promises to further unravel the subtleties of this important chemical system.

References

computational chemistry of hydroxylamine phosphate interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Computational Chemistry of Hydroxylamine-Phosphate Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational chemistry governing the interactions between hydroxylamine and phosphate esters. It delves into the reaction mechanisms, thermodynamic and kinetic parameters, and the computational methodologies used to elucidate these interactions. This information is critical for understanding phosphorylation and dephosphorylation reactions, which are central to numerous biological processes and have significant implications for drug design and development.

Core Reaction Mechanisms: A Dichotomy in Reactivity

Computational studies, primarily using Density Functional Theory (DFT), have revealed that hydroxylamine's reaction with phosphate esters follows two distinct pathways, largely dependent on the degree of esterification of the phosphate. A key factor in these reactions is the ability of hydroxylamine to exist in equilibrium with its more nucleophilic zwitterionic tautomer, ammonia oxide (H₃N⁺-O⁻).[1][2][3]

Reaction with Phosphate Triesters: A Stepwise Mechanism

The reaction of hydroxylamine with phosphate triesters, such as tris(2-pyridyl) phosphate (TPP), proceeds via a two-step addition-elimination mechanism .[1] Theoretical calculations have been instrumental in dissecting this pathway, which involves the formation of a pentacovalent phosphorane intermediate.[2][4] The zwitterionic form of hydroxylamine, ammonia oxide, acts as the potent oxygen nucleophile in this reaction.[1][3]

The reaction can be summarized as follows:

  • Nucleophilic Attack: The oxygen of ammonia oxide attacks the phosphorus center of the triester, leading to the formation of a trigonal bipyramidal phosphorane intermediate.

  • Intermediate Breakdown: This intermediate then breaks down, with a leaving group (e.g., 2-pyridone) departing, to form an O-phosphorylated hydroxylamine derivative. This step is often facilitated by general base catalysis.[1][4]

Reaction with Phosphate Diesters: A Concerted Pathway

In contrast, the reaction with phosphate diesters, like bis(2-pyridyl) phosphate (DPP), follows a concerted SN2(P) mechanism .[1][4] In this pathway, the nucleophilic attack by hydroxylamine and the departure of the leaving group occur simultaneously, without the formation of a stable intermediate. Computational modeling suggests that hydroxylamine preferentially reacts with the zwitterionic form of the diester substrate.[1] This concerted mechanism leads to the formation of O-phosphorylated products that are readily hydrolyzed to inorganic phosphate.[1][4]

Quantitative Computational Data

The following tables summarize key quantitative data obtained from computational studies on the reactions of hydroxylamine with model phosphate esters. These calculations provide crucial insights into the feasibility and kinetics of these reactions.

Table 1: Calculated Free Energy Barriers (ΔG‡) and Reaction Free Energies (ΔGr) for the Reaction of Hydroxylamine with a Phosphate Triester Model

Reaction StepComputational MethodΔG‡ (kcal/mol)ΔGr (kcal/mol)Reference
Oxygen Attack
Nucleophilic Attack (TS1)B3LYP/6-31+G(d,p)20.8-[2]
Breakdown of Intermediate (TS2)B3LYP/6-31+G(d,p)Not explicitly stated-[2]
Nitrogen Attack
Nucleophilic AttackB3LYP/6-31+G(d,p)23.8-[2]

Note: The data presented are for model systems and may vary depending on the specific substrates and computational methods employed. The original research should be consulted for detailed information.[2]

Table 2: Relative Stability of Hydroxylamine Tautomers in Aqueous Solution

TautomerComputational MethodRelative Free Energy (kcal/mol)Reference
NH₂OHTheoretical Calculations0.0[2]
H₃N⁺-O⁻ (Zwitterion)Theoretical Calculations3.5[2]

Detailed Computational Protocols

The following outlines a typical computational methodology for investigating hydroxylamine-phosphate interactions, based on protocols reported in the literature.[5][6]

Quantum Mechanical (QM) Calculations
  • Software: Gaussian 09 program suite is a common choice.[6]

  • Density Functional Theory (DFT): Hybrid density functionals such as B3LYP and M06 are frequently used to balance accuracy and computational cost.[6]

  • Basis Sets: Pople-style basis sets like 6-31+G(d) and 6-311++G(d,p) are often employed to provide a good description of the electronic structure.[6]

  • Solvation Model: To simulate the reaction in an aqueous environment, an implicit solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), is typically applied.

  • Geometry Optimization: Reactants, transition states, intermediates, and products are fully optimized without symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition states connect the correct reactants and products.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical computational workflow.

G Reaction of Hydroxylamine with a Phosphate Triester cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Hydroxylamine\n(Zwitterion) Hydroxylamine (Zwitterion) Pentacovalent\nPhosphorane Pentacovalent Phosphorane Hydroxylamine\n(Zwitterion)->Pentacovalent\nPhosphorane Nucleophilic Attack (TS1) Phosphate\nTriester Phosphate Triester Phosphate\nTriester->Pentacovalent\nPhosphorane O-Phosphorylated\nHydroxylamine O-Phosphorylated Hydroxylamine Pentacovalent\nPhosphorane->O-Phosphorylated\nHydroxylamine Breakdown (TS2) Leaving Group Leaving Group Pentacovalent\nPhosphorane->Leaving Group

Caption: Stepwise addition-elimination mechanism for triester reaction.

G Reaction of Hydroxylamine with a Phosphate Diester cluster_reactants Reactants cluster_ts Transition State cluster_products Products Hydroxylamine Hydroxylamine SN2(P) Transition State SN2(P) Transition State Hydroxylamine->SN2(P) Transition State Phosphate\nDiester Phosphate Diester Phosphate\nDiester->SN2(P) Transition State O-Phosphorylated\nProduct O-Phosphorylated Product SN2(P) Transition State->O-Phosphorylated\nProduct Leaving Group Leaving Group SN2(P) Transition State->Leaving Group

Caption: Concerted SN2(P) mechanism for diester reaction.

Caption: Workflow for computational reaction mechanism analysis.

Implications for Drug Development

The computational elucidation of hydroxylamine-phosphate interactions has significant implications for drug development. Many biological processes, including signal transduction and energy metabolism, are regulated by phosphorylation and dephosphorylation events. Understanding the mechanisms by which small molecules like hydroxylamine can interact with phosphate groups can inform the design of novel therapeutics. For example, molecules that can selectively cleave phosphate esters could be developed as pro-drugs or as agents to modulate the activity of phosphotransferases. Furthermore, the computational protocols outlined here can be adapted to study the interactions of more complex drug candidates with phosphorylated targets, aiding in lead optimization and the prediction of potential off-target effects.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Hydroxylamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine phosphate is a compound of significant interest in various chemical and industrial processes, most notably as a key intermediate in the production of caprolactam, the precursor to Nylon-6.[1] Its reactivity as a potent nucleophile and reducing agent also makes it a valuable reagent in organic synthesis and environmental remediation.[1][2] A thorough understanding of its molecular structure and bonding is paramount for optimizing its applications and ensuring safe handling. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental methodologies for the characterization of this compound.

Molecular Structure and Bonding

The most well-characterized form of this compound is tris(hydroxylammonium) orthophosphate, with the chemical formula ([H₃NOH]⁺)₃·[PO₄]³⁻.[2][3][4] The crystal structure of this salt has been determined by X-ray crystallography, revealing a three-dimensional network held together by a complex system of hydrogen bonds.

The fundamental structure consists of discrete hydroxylammonium cations and orthophosphate anions.[2][3][4] In the crystalline state, the orthophosphate anion is located on a threefold rotation axis, which passes through the phosphorus atom and one of the oxygen atoms.[2][3][4] The hydroxylammonium cations occupy general positions within the crystal lattice.[2][3][4]

The stability and overall structure of the compound are significantly influenced by extensive intermolecular hydrogen bonding. These interactions include a very strong O—H⋯O bond and multiple N—H⋯O hydrogen bonds of varying strengths, including weaker, bifurcated interactions.[2][4] This intricate network of hydrogen bonds links the cations and anions, creating a stable crystalline solid.[2][3][4]

Quantitative Structural Data

The following table summarizes the key crystallographic and structural data for tris(hydroxylammonium) orthophosphate, as determined by single-crystal X-ray diffraction.[2][3]

Parameter Value
Crystal System Trigonal
Space Group R3c:H
Unit Cell Dimensions
a10.7072 (9) Å
b10.7072 (9) Å
c11.0283 (13) Å
α90°
β90°
γ120°
Volume (V) 1094.9 (2) ų
Z 6
Temperature 170 K

Experimental Protocols

The determination of the molecular structure and bonding of this compound relies on a combination of analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Crystallography

This technique provides the most definitive information about the three-dimensional arrangement of atoms in the crystalline state.

Methodology:

  • Crystal Synthesis: Single crystals of tris(hydroxylammonium) orthophosphate suitable for X-ray diffraction are typically grown from an aqueous solution. This is achieved by dissolving the polycrystalline powder in water and allowing for slow evaporation of the solvent over several days.[2]

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 170 K) to minimize thermal vibrations.[2] The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson techniques to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[2] Software such as SHELXS and SHELXL are commonly used for structure solution and refinement.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and bonding of molecules in solution. For this compound, both ¹H and ³¹P NMR are particularly informative.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as D₂O.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the protons in the hydroxylammonium cation. The chemical shifts and coupling patterns can confirm the presence of the N-H and O-H protons and provide insights into their chemical environment.

  • ³¹P NMR Spectroscopy: The ³¹P NMR spectrum will show a single resonance corresponding to the phosphorus atom in the orthophosphate anion. The chemical shift of this signal is characteristic of the phosphate group and can be used to confirm its presence and purity. For these analyses, an external reference such as 85% phosphoric acid is typically used.

Key Industrial Process: this compound Oxime (HPO) Process

This compound is a critical component in the this compound Oxime (HPO) process, which is a major industrial route for the synthesis of cyclohexanone oxime, a precursor to caprolactam. The overall process can be visualized as a series of key transformations.

HPO_Process Nitrate Nitrate Ions (NO₃⁻) HydroxylaminePhosphate Hydroxylammonium Phosphate ([NH₃OH]⁺H₂PO₄⁻) Nitrate->HydroxylaminePhosphate Reduction Hydrogen Hydrogen (H₂) Hydrogen->HydroxylaminePhosphate Catalyst Palladium Catalyst Catalyst->HydroxylaminePhosphate CyclohexanoneOxime Cyclohexanone Oxime HydroxylaminePhosphate->CyclohexanoneOxime Oximation Cyclohexanone Cyclohexanone Cyclohexanone->CyclohexanoneOxime Caprolactam Caprolactam CyclohexanoneOxime->Caprolactam Beckmann Rearrangement

Caption: The this compound Oxime (HPO) process for caprolactam synthesis.

This diagram illustrates the core stages of the HPO process. Nitrate ions are reduced with hydrogen over a palladium catalyst to form hydroxylammonium phosphate.[1] This intermediate then reacts with cyclohexanone in an oximation step to produce cyclohexanone oxime, which is subsequently converted to caprolactam via a Beckmann rearrangement.

References

The Alpha-Effect in Action: An In-depth Technical Guide to the Nucleophilicity of Hydroxylamine with Phosphate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (NH₂OH) and its derivatives are a fascinating class of nucleophiles that exhibit a phenomenon known as the "alpha-effect." This effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom (in the alpha position) bearing lone pair electrons.[1] Consequently, hydroxylamine is a more potent nucleophile than would be predicted based on its basicity alone.[2][3] This enhanced reactivity is of significant interest in various chemical and biological contexts, particularly in the study of nucleophilic substitution reactions at phosphorus centers, which are fundamental to many biological processes and the mechanism of action of certain drugs.

This technical guide provides a comprehensive overview of the alpha-effect nucleophilicity of hydroxylamine in its reactions with phosphate esters, a process that leads to the formation of hydroxylamine phosphate intermediates. We will delve into the mechanistic intricacies of these reactions, present quantitative kinetic data, and provide detailed experimental protocols for assessing nucleophilicity. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who are interested in leveraging the unique reactivity of hydroxylamine.

The Alpha-Effect and Nucleophilic Attack on Phosphate Esters

Hydroxylamine is an ambident nucleophile, meaning it can react through either its nitrogen or oxygen atom.[4][5] However, in reactions with "hard" electrophiles like the phosphorus center of phosphate esters, the reaction is generally favored to occur through the oxygen atom.[4][5] This preference for O-phosphorylation is a key aspect of hydroxylamine's reactivity with these substrates.[2][4][5] The reaction is thought to proceed through the zwitterionic tautomer of hydroxylamine, ammonia oxide (H₃N⁺-O⁻), which acts as the potent oxygen nucleophile.[6][7]

The alpha-effect in hydroxylamine is attributed to the presence of the adjacent nitrogen atom with its lone pair of electrons, which can stabilize the transition state of the nucleophilic attack. Several theories have been proposed to explain the alpha-effect, including destabilization of the ground state of the nucleophile due to lone pair repulsion, stabilization of the transition state, and solvation effects.[1][8]

Reaction Mechanisms with Phosphate Esters

The reaction of hydroxylamine with phosphate esters, such as bis(2,4-dinitrophenyl)phosphate (BDNPP), is a multi-step process.[3][7] The initial and rate-determining step is the nucleophilic attack of the hydroxylamine oxygen on the phosphorus center, leading to the formation of a short-lived O-phosphorylated hydroxylamine intermediate and the displacement of a leaving group.[3][7]

This intermediate can then undergo several subsequent reactions:

  • Further reaction with hydroxylamine: The O-phosphorylated intermediate can be attacked by another molecule of hydroxylamine, leading to the displacement of the second leaving group.[3][7]

  • Intramolecular rearrangement: The intermediate can undergo an intramolecular rearrangement, often involving a cyclic transition state, which can lead to the migration of a group from the oxygen to the nitrogen atom.[3][7]

  • Decomposition: The intermediate can decompose, particularly in the case of reactions with phosphate triesters, to generate species like diimide (HN=NH), which can then disproportionate to form nitrogen gas and hydrazine.[4][5]

The specific reaction pathway and the observed products are highly dependent on the nature of the phosphate ester (mono-, di-, or triester), the reaction conditions (such as pH), and the presence of substituents on the hydroxylamine molecule.[2][6]

Experimental Workflow for Mechanistic Studies

The elucidation of these complex reaction mechanisms often involves a combination of kinetic studies and spectroscopic analysis. A typical experimental workflow is outlined below:

G cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Acquisition & Analysis cluster_interpretation Mechanistic Elucidation reactants Phosphate Ester (e.g., BDNPP) + Hydroxylamine buffer Buffer Solution (Control pH) reactants->buffer reaction_mix Initiate Reaction monitoring Monitor reaction progress over time reaction_mix->monitoring nmr 31P and 1H NMR Spectroscopy monitoring->nmr ms Electrospray Ionization Mass Spectrometry (ESI-MS) monitoring->ms kinetics UV-Vis Spectroscopy (for kinetic assays) monitoring->kinetics intermediates Identify Intermediates and Products nmr->intermediates ms->intermediates rate_constants Determine Rate Constants kinetics->rate_constants pathway Propose Reaction Pathway intermediates->pathway rate_constants->pathway

Figure 1: Experimental workflow for studying the reaction of hydroxylamine with phosphate esters.

Quantitative Data on Nucleophilicity

The nucleophilicity of hydroxylamine and its derivatives is typically quantified by measuring the second-order rate constants (k_nuc) for their reactions with standard electrophiles. The data below summarizes the reactivity of hydroxylamine and related nucleophiles with bis(2,4-dinitrophenyl)phosphate (BDNPP).

NucleophilepKₐSecond-Order Rate Constant (k_nuc) M⁻¹s⁻¹
Hydroxylamine (NH₂OH)6.03[9]pH-dependent, complex kinetics[3]
Anionic Hydroxylamine (NH₂O⁻)13.74[10]Reacts ~100 times faster than neutral NH₂OH[3]
N-Methylhydroxylamine (CH₃NHOH)-Rate of initial O-phosphorylation not significantly affected by N-monomethylation[2]
N,N-Dimethylhydroxylamine ((CH₃)₂NOH)-Minor effects on the initial reaction rate[2]
O-Methylhydroxylamine (NH₂OCH₃)-O-methylation strongly inhibits the initial attack on phosphorus[2]

Note: The reaction of hydroxylamine with BDNPP is complex and pH-dependent. The observed rate constant is often a composite of several reaction steps.[3] The anionic form of hydroxylamine is a significantly more potent nucleophile.[3][10]

Experimental Protocols

General Kinetic Measurements

The rate of reaction between hydroxylamine and a phosphate ester can be monitored by observing the release of the leaving group, which is often a chromophore.

Materials:

  • Phosphate ester (e.g., bis(2,4-dinitrophenyl)phosphate)

  • Hydroxylamine hydrochloride

  • Buffer solutions of various pH values

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the phosphate ester and hydroxylamine in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).

  • Equilibrate the buffer solution to the desired temperature in a cuvette inside the spectrophotometer.

  • Add a small aliquot of the phosphate ester stock solution to the cuvette.

  • Initiate the reaction by adding the hydroxylamine stock solution to the cuvette and mix rapidly.

  • Monitor the increase in absorbance at the λ_max of the leaving group (e.g., 2,4-dinitrophenoxide) over time.

  • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation.

  • The second-order rate constant (k_nuc) can be calculated by dividing k_obs by the concentration of the nucleophile.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for identifying the products and intermediates of the reaction.

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvents

  • Phosphate ester and hydroxylamine

Procedure:

  • Prepare a reaction mixture in an NMR tube containing the phosphate ester and hydroxylamine in a deuterated buffer solution.

  • Acquire ³¹P and ¹H NMR spectra at various time points during the reaction.

  • Monitor the disappearance of the starting material signals and the appearance of new signals corresponding to intermediates and products.

  • The chemical shifts and coupling constants of the new signals can be used to elucidate the structures of the species formed.[4][5]

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting and characterizing transient intermediates.[11][12]

Procedure:

  • Set up a continuous flow or stopped-flow apparatus to introduce the reaction mixture directly into the ESI-MS source.

  • Acquire mass spectra of the reaction mixture at different time points.

  • The masses of the observed ions can be used to identify the starting materials, intermediates, and products.

  • Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest and obtain structural information.[11][12]

Signaling Pathways and Logical Relationships

The principles of nucleophilic attack by hydroxylamine on phosphate esters are fundamental to understanding certain biological and pharmacological processes. For instance, hydroxylamine and its derivatives have been investigated for their potential to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents. This reactivation involves the nucleophilic displacement of the organophosphate from the active site of the enzyme.

G cluster_inhibition Enzyme Inhibition cluster_reactivation Reactivation by Hydroxylamine Derivative AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP Organophosphate (e.g., nerve agent) OP->Inhibited_AChE Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Nucleophilic Attack (Alpha-Effect) Phosphorylated_Oxime Phosphorylated Oxime Inhibited_AChE->Phosphorylated_Oxime Hydroxylamine Hydroxylamine-based Reactivator Hydroxylamine->Reactivated_AChE Hydroxylamine->Phosphorylated_Oxime

Figure 2: Logical relationship in the reactivation of inhibited acetylcholinesterase.

Applications in Drug Development

The unique reactivity of hydroxylamine and its derivatives makes them valuable moieties in drug design and development.

  • Bioisosteres: Trisubstituted hydroxylamines have been explored as bioisosteres for other functional groups in drug candidates, potentially improving properties like brain penetration while maintaining biological activity.[13]

  • Prodrugs: The reactivity of hydroxylamine with phosphates can be exploited in the design of prodrugs that are activated by enzymatic or chemical phosphorylation.

  • Warheads for Covalent Inhibitors: The high nucleophilicity of the hydroxylamine group can be incorporated into molecules designed to form covalent bonds with target proteins.

Conclusion

The alpha-effect endows hydroxylamine with enhanced nucleophilicity, making it a highly reactive species towards phosphate esters. The reaction proceeds primarily through O-phosphorylation, leading to the formation of this compound intermediates that can undergo a variety of subsequent transformations. Understanding the mechanisms and kinetics of these reactions is crucial for applications ranging from fundamental organic chemistry to the design of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the unique chemical properties of hydroxylamine.

References

Redox Potential of Hydroxylamine Phosphate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of hydroxylamine phosphate in aqueous solutions. It is designed to furnish researchers, scientists, and professionals in drug development with the essential theoretical and practical knowledge for their work. This document delves into the electrochemical behavior of hydroxylamine, presents available redox potential data, and outlines a detailed experimental protocol for its determination.

Introduction to the Redox Chemistry of Hydroxylamine

Hydroxylamine (NH₂OH) and its salts, such as this compound, are versatile reagents in various chemical and biological systems due to their ability to act as both reducing and oxidizing agents. The redox behavior of hydroxylamine is complex and highly dependent on factors such as pH, the nature of the electrode material, and the presence of catalysts. In aqueous solutions, hydroxylamine exists in equilibrium with its protonated form, the hydroxylammonium ion (NH₃OH⁺). The redox reactions of hydroxylamine are central to its application in organic synthesis, as a component in pharmaceutical formulations, and in various analytical methods.

The electrochemical oxidation and reduction of hydroxylamine involve multiple electron and proton transfer steps, leading to a variety of products. Understanding the thermodynamics of these processes, particularly the redox potential, is crucial for controlling reaction pathways and developing new applications.

Redox Potential Data

The formal potential (E°') of a redox couple is the reduction potential at standard conditions (25 °C, 1 atm) where the concentrations of the oxidized and reduced species are equal. For hydroxylamine, the redox potential is significantly influenced by the pH of the aqueous solution. While specific data for this compound is not extensively reported, studies on hydroxylamine in phosphate buffer solutions provide valuable insights into its electrochemical properties. The following table summarizes available data for hydroxylamine redox reactions.

Redox Half-ReactionFormal Potential (V) vs. NHEConditions and RemarksReference
N₂ + 4H₂O + 2H⁺ + 4e⁻ → 2NH₃OH⁺+0.05Standard potential.[1]
2NH₃OH⁺ + 2H⁺ + 2e⁻ → 2NH₄⁺ + 2H₂O+1.35[1]
N₂O + 2H₂O + 4H⁺ + 4e⁻ → 2NH₃OH⁺+0.42[1]
2NO + 3H₂O + 4H⁺ + 4e⁻ → 2NH₃OH⁺+0.55[1]
2HNO₂ + 4H₂O + 6H⁺ + 6e⁻ → 2NH₃OH⁺ + 2H₂O+0.89[1]
Oxidation of Hydroxylamine
NH₂OH (in 0.1 M phosphate buffer, pH 7) → Oxidation Products~ +0.6 V vs. Ag/AgClAnodic peak potential observed during cyclic voltammetry at a modified glassy carbon electrode. This is not a formal potential but indicates the potential at which oxidation occurs under these specific experimental conditions. The reference electrode potential needs to be converted to NHE for comparison.[2]

Note: The redox potentials of hydroxylamine are pH-dependent. The values presented are under specific conditions and may vary with changes in pH, temperature, and ionic strength. The oxidation of hydroxylamine can be complex, with the observed potential being an indicator of the kinetic and thermodynamic aspects of the electron transfer process at a particular electrode surface.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to investigate the redox properties of a substance in solution. The following protocol provides a detailed methodology for determining the redox potential of hydroxylamine in an aqueous phosphate buffer.

Materials and Reagents
  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire or graphite rod

  • Electrolyte Solution: 0.1 M Phosphate Buffer Solution (PBS) at a desired pH (e.g., pH 7). Prepare by mixing appropriate volumes of 0.1 M monosodium phosphate (NaH₂PO₄) and 0.1 M disodium phosphate (Na₂HPO₄).

  • Analyte Solution: A stock solution of this compound of known concentration (e.g., 10 mM) prepared in the phosphate buffer.

  • Polishing Materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads.

  • Instrumentation: Potentiostat capable of performing cyclic voltammetry.

Experimental Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse the electrode thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse again with deionized water and sonicate in deionized water for 2 minutes to remove any adsorbed alumina particles.

    • Dry the electrode surface with a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in an electrochemical cell containing a known volume of the 0.1 M phosphate buffer solution.

    • Immerse the working, reference, and counter electrodes in the solution, ensuring the reference electrode tip is close to the working electrode.

  • Background Scan:

    • Perform a cyclic voltammogram of the phosphate buffer solution alone to establish the background current over the desired potential range. This is crucial to identify any interfering redox processes.

    • A typical potential window for hydroxylamine oxidation is from 0 V to +1.0 V vs. Ag/AgCl. The scan rate can be set to 50 mV/s.

  • Analyte Measurement:

    • Add a known concentration of the this compound stock solution to the electrochemical cell to achieve the desired final concentration (e.g., 1 mM).

    • Stir the solution for a brief period to ensure homogeneity and then allow it to become quiescent before starting the measurement.

    • Record the cyclic voltammogram of the hydroxylamine solution under the same conditions as the background scan.

  • Data Analysis:

    • Observe the resulting voltammogram for the appearance of new peaks corresponding to the oxidation or reduction of hydroxylamine.

    • The anodic peak potential (Epa) and cathodic peak potential (Epc) are identified from the voltammogram.

    • The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' ≈ (Epa + Epc) / 2. This approximation is valid for a reversible or quasi-reversible system. For irreversible systems, as is often the case with hydroxylamine oxidation, the peak potential itself provides information about the redox process under the given conditions.

    • The effect of scan rate on the peak currents and potentials can be investigated to understand the kinetics of the electrode reaction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the electrochemical analysis of hydroxylamine using cyclic voltammetry.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode Electrode Polishing (GCE) prep_solution Solution Preparation (Phosphate Buffer & Hydroxylamine) cell_setup Electrochemical Cell Assembly prep_solution->cell_setup Proceed to Measurement bg_scan Background CV Scan (Phosphate Buffer) cell_setup->bg_scan analyte_scan Analyte CV Scan (Hydroxylamine Solution) bg_scan->analyte_scan data_acquisition Voltammogram Acquisition analyte_scan->data_acquisition Generate Data peak_analysis Peak Potential Analysis (Epa, Epc) data_acquisition->peak_analysis potential_calc Formal Potential Estimation peak_analysis->potential_calc

Experimental workflow for cyclic voltammetry of hydroxylamine.

This guide provides a foundational understanding of the redox potential of this compound in aqueous solutions. For more specific applications, it is recommended to consult the primary literature and perform detailed electrochemical studies under the conditions relevant to the research or development project. The complexity of hydroxylamine's redox chemistry necessitates careful experimental design and data interpretation.

References

Hydroxylamine Phosphate (CAS 20845-01-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hydroxylamine phosphate (CAS 20845-01-6), a versatile chemical compound with significant applications in industrial synthesis and as a reagent in pharmaceutical research. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in key chemical processes.

Core Properties of this compound

This compound, also known as hydroxylammonium phosphate, is a salt of hydroxylamine and phosphoric acid. It is a white crystalline solid that serves as a stable and safer alternative to free hydroxylamine, which can be unstable.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 20845-01-6[3]
Molecular Formula (NH₂OH)₃·H₃PO₄[4]
Molecular Weight 197.08 g/mol [4]
Appearance White crystalline solid/powder[5]
Melting Point 169-171 °C[3][6]
Boiling Point DecomposesN/A
Density Data not available
Solubility Soluble in water.[5]
pKa (of Hydroxylamine) 5.97 (for the hydroxylammonium ion, NH₃OH⁺)[7]
Stability Stable under recommended storage conditions. Incompatible with strong bases and oxidizing agents.[3][6]

Industrial Significance: The HPO Process for Caprolactam Production

This compound is a critical intermediate in the large-scale industrial synthesis of ε-caprolactam, the monomer for Nylon-6.[8][9] The this compound Oxime (HPO) process, developed by Dutch State Mines (DSM), is a widely used method that avoids the production of ammonium sulfate as a byproduct, making it a more environmentally friendly alternative to other synthetic routes.[1][8]

The HPO process involves the reaction of cyclohexanone with this compound to form cyclohexanone oxime, which is then subjected to a Beckmann rearrangement to yield caprolactam.[1][9]

Below is a diagram illustrating the major steps in the industrial production of caprolactam via the HPO process.

HPO_Process cluster_Hydroxylamine_Synthesis This compound Synthesis cluster_Oximation_Rearrangement Oximation and Rearrangement Ammonia Ammonia (NH₃) NitricOxide Nitric Oxide (NO) Ammonia->NitricOxide Catalytic Oxidation Air1 Air (O₂) Air1->NitricOxide NitrogenDioxide Nitrogen Dioxide (NO₂) NitricOxide->NitrogenDioxide Oxidation NitrateIons Nitrate Ions (NO₃⁻) NitrogenDioxide->NitrateIons Absorption PhosphoricAcid Phosphoric Acid (H₃PO₄) Solution PhosphoricAcid->NitrateIons HydroxylaminePhosphate Hydroxylamine Phosphate Solution NitrateIons->HydroxylaminePhosphate Catalytic Hydrogenation Hydrogen Hydrogen (H₂) Hydrogen->HydroxylaminePhosphate CyclohexanoneOxime Cyclohexanone Oxime HydroxylaminePhosphate->CyclohexanoneOxime Cyclohexanone Cyclohexanone Cyclohexanone->CyclohexanoneOxime Oximation Caprolactam ε-Caprolactam CyclohexanoneOxime->Caprolactam Beckmann Rearrangement

Figure 1: Simplified workflow of the this compound Oxime (HPO) process for ε-caprolactam production.

Role in Drug Development and Organic Synthesis

This compound serves as a key reagent in organic synthesis, particularly in the formation of oximes from aldehydes and ketones.[10] This reactivity is leveraged in the development of pharmaceutical compounds.

A notable application is in the synthesis of inhibitors for enzymes in pathogenic bacteria. For instance, hydroxylamine derivatives are used to create inhibitors of 1-deoxy-D-xylulose-5-phosphate synthase (DXP synthase), an essential enzyme in the isoprenoid biosynthesis pathway of many bacteria. This pathway is a target for the development of novel antimicrobial agents.

The diagram below illustrates the general principle of using a hydroxylamine-derived compound to inhibit DXP synthase.

DXP_Synthase_Inhibition cluster_Enzyme_Reaction Normal Enzyme Reaction cluster_Inhibition Inhibition Mechanism Pyruvate Pyruvate DXPsynthase DXP Synthase Pyruvate->DXPsynthase GAP D-glyceraldehyde 3-phosphate GAP->DXPsynthase DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) (Essential for bacteria) DXPsynthase->DXP Blocked Inhibited DXP Synthase DXPsynthase->Blocked binds to Hydroxylamine Hydroxylamine Phosphate Inhibitor Hydroxybenzaldoxime Inhibitor Hydroxylamine->Inhibitor Synthesis Aldehyde Aromatic Aldehyde Aldehyde->Inhibitor Inhibitor->Blocked

Figure 2: Logical relationship showing the synthesis of a DXP synthase inhibitor using a hydroxylamine derivative.

Furthermore, this compound's nucleophilic character, particularly the oxygen atom, is crucial in its reactions with phosphate esters.[10][11] These reactions can proceed through various mechanisms and are of interest for understanding phosphorylation and dephosphorylation processes, which are fundamental in many biological signaling pathways.

Experimental Protocols

Laboratory Synthesis of this compound

This protocol is adapted from a standard laboratory preparation method.[12]

Materials:

  • Hydroxylammonium chloride (21 g)

  • 85% Phosphoric acid (12 g)

  • Sodium hydroxide (12 g)

  • Deionized water

  • Ice

Procedure:

  • Dissolve 21 g of hydroxylammonium chloride in 20 mL of water at 40 °C with constant stirring.

  • Add 12 g of 85% phosphoric acid to the solution in one portion.

  • Prepare an ice-cold solution of 12 g of sodium hydroxide in 40 mL of water.

  • Rapidly add the cold sodium hydroxide solution dropwise to the hydroxylammonium phosphate solution while maintaining vigorous stirring. The temperature should not exceed 70 °C to avoid decomposition; cool the reaction mixture in an ice bath if necessary.

  • After the complete addition of the sodium hydroxide solution, cool the resulting crystalline slurry to 15 °C.

  • Filter the crystals under suction and wash them three times with 10 mL portions of ice-cold water.

  • Dry the obtained this compound product in a vacuum desiccator. The expected yield is 16-18 g.

Quantitative Analysis: Titrimetric Determination of Hydroxylamine Content

The hydroxylamine content in a sample of this compound can be determined by redox titration. This is a generalized procedure based on established methods for hydroxylamine determination.[13]

Principle: Hydroxylamine is oxidized by an excess of a standard oxidizing agent, such as a ferric salt (Fe³⁺). The resulting ferrous ions (Fe²⁺) are then titrated with a standard solution of potassium permanganate (KMnO₄).

Reagents:

  • A known weight of this compound sample

  • Standardized ~0.1 N potassium permanganate (KMnO₄) solution

  • Ferric ammonium sulfate solution

  • Dilute sulfuric acid

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Take an aliquot of the sample solution and add an excess of the ferric ammonium sulfate solution and dilute sulfuric acid.

  • Boil the mixture to ensure the complete oxidation of hydroxylamine to nitrous oxide (N₂O) and the corresponding reduction of Fe³⁺ to Fe²⁺. The reaction is: 2NH₂OH + 2Fe₂(SO₄)₃ → N₂O + 4FeSO₄ + 2H₂SO₄ + H₂O.[13]

  • Cool the solution to room temperature.

  • Titrate the resulting ferrous sulfate with the standardized potassium permanganate solution until a faint, persistent pink color is observed, indicating the endpoint.

  • Calculate the amount of hydroxylamine in the original sample based on the stoichiometry of the reactions and the volume of permanganate solution used.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[4] It is also very toxic to aquatic life.[4] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Hydroxylamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of hydroxylamine phosphate, a versatile reagent in organic synthesis and a key intermediate in various industrial processes.

Introduction

This compound is a stable salt of hydroxylamine that sees significant use in organic chemistry, particularly in the synthesis of oximes from aldehydes and ketones.[1] Its application is crucial in the industrial production of cyclohexanone oxime, a precursor to caprolactam, which is used in the manufacturing of Nylon-6.[2][3] In a laboratory setting, it serves as a valuable reagent due to its nucleophilic character and its role in redox reactions.[1] This document outlines a common and reliable method for its preparation.

Reaction and Mechanism

The synthesis of this compound in a laboratory setting can be achieved through the reaction of hydroxylammonium chloride with phosphoric acid, followed by neutralization with a base like sodium hydroxide. The overall reaction is as follows:

NH₃OH⁺Cl⁻ + H₃PO₄ + 2NaOH → (NH₃OH)₃H₃PO₄ + NaCl + 2H₂O

This method provides a straightforward route to obtaining this compound as a crystalline solid.[4][5]

Quantitative Data Summary

The following table summarizes the reactants and expected product yield for the described synthesis protocol.[4]

Reactant/Product Molecular Weight ( g/mol ) Quantity Moles
Hydroxylammonium Chloride69.4921 g~0.302
85% Phosphoric Acid98.0012 g~0.104
Sodium Hydroxide40.0012 g0.300
Product
This compound131.0316-18 g~0.122-0.137

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[4]

Materials and Equipment:

  • 21 g of hydroxylammonium chloride

  • 12 g of 85% phosphoric acid

  • 12 g of sodium hydroxide

  • Distilled water

  • Separatory funnel

  • Beakers

  • Stir plate and stir bar

  • Ice bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution of Hydroxylammonium Chloride: In a beaker, dissolve 21 g of hydroxylammonium chloride in 20 mL of water. Warm the mixture to 40°C while stirring to ensure complete dissolution.

  • Addition of Phosphoric Acid: To the stirred solution, add 12 g of 85% phosphoric acid in a single portion.

  • Preparation of Sodium Hydroxide Solution: In a separate beaker, prepare an ice-cold solution of 12 g of sodium hydroxide in 40 mL of water.

  • Neutralization: Rapidly add the cold sodium hydroxide solution dropwise to the reaction mixture from a separatory funnel while maintaining vigorous stirring.

  • Temperature Control: Monitor the temperature of the reaction mixture during the addition of the sodium hydroxide. The temperature should not exceed 70°C to prevent decomposition. If necessary, cool the reaction vessel in an ice-water bath.

  • Crystallization: Once all the sodium hydroxide has been added, cool the resulting crystalline slurry to 15°C in an ice bath.

  • Filtration and Washing: Collect the crystalline product by suction filtration. Wash the crystals carefully with three 10-mL portions of ice-cold water.

  • Drying: Dry the obtained this compound in vacuo to yield the final product. The expected yield is 16-18 g.[4]

Visualizations

Chemical Reaction Pathway

Chemical Reaction for this compound Synthesis Hydroxylammonium Chloride Hydroxylammonium Chloride Reaction Mixture Reaction Mixture Hydroxylammonium Chloride->Reaction Mixture Phosphoric Acid Phosphoric Acid Phosphoric Acid->Reaction Mixture Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction Mixture This compound This compound Reaction Mixture->this compound Sodium Chloride Sodium Chloride Reaction Mixture->Sodium Chloride Water Water Reaction Mixture->Water

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental Workflow for this compound Synthesis A Dissolve Hydroxylammonium Chloride in Water at 40°C B Add Phosphoric Acid A->B D Add NaOH Solution Dropwise (T < 70°C) B->D C Prepare Ice-Cold Sodium Hydroxide Solution C->D E Cool Crystalline Slurry to 15°C D->E F Suction Filter the Product E->F G Wash with Ice-Cold Water (3x) F->G H Dry Product in Vacuo G->H I Final Product: this compound H->I

References

Application Notes and Protocols for Caprolactam Production via the Hydroxylamine Phosphate (HPO) Process

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprolactam is the essential monomer for the production of Nylon-6, a widely used polymer in various industries. The Hydroxylamine Phosphate Oxime (HPO) process, originally developed by DSM and later advanced by Fibrant, represents a significant technological advancement in caprolactam synthesis.[1][2] A key advantage of the HPO process is the elimination of ammonium sulfate as a byproduct, a common issue in other manufacturing routes, thus offering a more environmentally benign and efficient production pathway.[1][3]

These application notes provide a detailed overview of the HPO process, focusing on the critical role of this compound in the synthesis of cyclohexanone oxime, the direct precursor to caprolactam. This document includes quantitative data on reaction parameters, detailed experimental protocols for laboratory-scale synthesis, and visualizations of the process workflow and chemical pathways.

Process Chemistry and Workflow

The HPO process is a sophisticated, multi-step synthesis that integrates the production of hydroxylamine with its immediate consumption in the oximation of cyclohexanone. The entire process can be conceptually divided into two main stages: the synthesis of this compound and the subsequent oximation of cyclohexanone.

Signaling Pathway of the HPO Process

The overall logic of the HPO process involves a series of sequential chemical transformations, starting from basic feedstocks and culminating in the production of cyclohexanone oxime.

HPO_Process_Signaling cluster_feedstocks Raw Materials cluster_hydroxylamine_synthesis This compound Synthesis cluster_oximation Oximation cluster_product Product Ammonia Ammonia (NH₃) Nitric_Oxide_Formation Nitric Oxide (NO) Formation Ammonia->Nitric_Oxide_Formation Air Air (O₂) Air->Nitric_Oxide_Formation Hydrogen Hydrogen (H₂) Hydroxylamine_Phosphate_Synthesis This compound Synthesis Hydrogen->Hydroxylamine_Phosphate_Synthesis Cyclohexanone Cyclohexanone Oximation Cyclohexanone Oximation Cyclohexanone->Oximation Nitrate_Ion_Formation Nitrate Ion (NO₃⁻) Formation Nitric_Oxide_Formation->Nitrate_Ion_Formation Oxidation & Absorption in Phosphoric Acid Nitrate_Ion_Formation->Hydroxylamine_Phosphate_Synthesis Reduction Hydroxylamine_Phosphate_Synthesis->Oximation Cyclohexanone_Oxime Cyclohexanone Oxime Oximation->Cyclohexanone_Oxime HPO_Workflow cluster_aqueous_loop Aqueous Loop (Phosphoric Acid Buffer) cluster_organic_loop Organic Loop (Toluene/Cyclohexanone) Nitrate_Absorption Nitrate Ion Absorption Hydrogenation_Reactor Hydrogenation Reactor (this compound Formation) Nitrate_Absorption->Hydrogenation_Reactor Nitrate-rich solution Oximation_Reactor_Aq Oximation Reactor Hydrogenation_Reactor->Oximation_Reactor_Aq This compound Solution Phase_Separator Phase Separator Oximation_Reactor_Aq->Phase_Separator Aqueous/Organic Mixture Aqueous_Recycle Aqueous Phase Recycle Aqueous_Recycle->Nitrate_Absorption Recycled Phosphoric Acid Buffer Cyclohexanone_Feed Cyclohexanone in Toluene Feed Oximation_Reactor_Org Oximation Reactor Cyclohexanone_Feed->Oximation_Reactor_Org Phase_Separator->Aqueous_Recycle Aqueous Phase (Phosphoric Acid) Oxime_Purification Oxime Purification Phase_Separator->Oxime_Purification Organic Phase (Oxime in Toluene) Toluene_Recycle Toluene Recycle Oxime_Purification->Toluene_Recycle Toluene Final_Product Purified Cyclohexanone Oxime Oxime_Purification->Final_Product Toluene_Recycle->Cyclohexanone_Feed Recycled Toluene NOx_Gas NOx Gas NOx_Gas->Nitrate_Absorption Hydrogen_Gas Hydrogen Gas Hydrogen_Gas->Hydrogenation_Reactor

References

Application Notes and Protocols: Reaction of Hydroxylamine with Phosphate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (NH₂OH) is a potent nucleophile that reacts with phosphate esters, leading to their cleavage. This reaction is of significant interest in various fields, including the study of enzyme mechanisms, the degradation of organophosphate pesticides, and the development of therapeutic agents. Understanding the mechanism and kinetics of this reaction is crucial for its application in these areas. These application notes provide a detailed overview of the reaction mechanism of hydroxylamine with phosphate esters, along with comprehensive protocols for studying its kinetics and analyzing its products.

Reaction Mechanism

Hydroxylamine reacts with phosphate esters primarily as an oxygen nucleophile, with its zwitterionic tautomer, ammonia oxide (⁺NH₃-O⁻), being the likely reactive species.[1][2][3] The mechanism of this reaction varies depending on the nature of the phosphate ester (triester, diester, or monoester).

Reaction with Phosphate Triesters:

The reaction with phosphate triesters proceeds via a two-step addition-elimination mechanism.[1][3] The initial step involves the nucleophilic attack of the oxygen atom of hydroxylamine on the phosphorus center, forming a transient pentacoordinate phosphorane intermediate. This is followed by the departure of the leaving group. This reaction can be subject to general base catalysis, which facilitates the breakdown of the phosphorane intermediate.[1][3]

Reaction with Phosphate Diesters:

In contrast, the reaction with phosphate diesters, particularly those with good leaving groups, is a concerted SN2(P) type reaction.[1][3] In this mechanism, the nucleophilic attack by hydroxylamine and the departure of the leaving group occur simultaneously, without the formation of a stable intermediate. The reactivity of phosphate diesters is influenced by the nature of the leaving group and the pH of the reaction medium.[1][3]

Data Presentation

Table 1: Kinetic Data for the Reaction of Hydroxylamine with Various Phosphate Esters
Phosphate EsterSubstrate Concentration (M)Hydroxylamine Concentration (M)pHTemperature (°C)Observed Rate Constant (k_obs, s⁻¹)Reference
Tris(2-pyridyl)phosphate (TPP)1 x 10⁻⁴0.58.5251.03 x 10⁻²[4]
Bis(2,4-dinitrophenyl) phosphate (BDNPP)5 x 10⁻⁵0.19.025~1.5 x 10⁻³[5]
p-Nitrophenyl diphenyl phosphate (PNPDPP)1 x 10⁻⁵----
Dimethyl p-nitrophenyl phosphate (DMNP)1 x 10⁻⁵----

Note: The table presents a selection of available kinetic data. Researchers should consult the original publications for detailed experimental conditions and error analysis.

Experimental Protocols

Protocol 1: Kinetic Analysis of Phosphate Ester Cleavage by Hydroxylamine using UV-Vis Spectrophotometry

This protocol describes a method for determining the kinetics of the reaction between hydroxylamine and a phosphate ester that releases a chromophoric leaving group (e.g., p-nitrophenol or 2,4-dinitrophenol).

Materials:

  • Phosphate ester stock solution (e.g., p-nitrophenyl phosphate (pNPP) or bis(2,4-dinitrophenyl) phosphate (BDNPP)) in a suitable solvent (e.g., water or DMSO).

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Buffer solution (e.g., Tris-HCl, Borate) at the desired pH.

  • UV-Vis spectrophotometer with temperature control.

  • Cuvettes (1 cm path length).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the phosphate ester (e.g., 10 mM pNPP in water).

    • Prepare a stock solution of hydroxylamine hydrochloride (e.g., 1 M in water). Neutralize to the desired pH with NaOH just before use.

    • Prepare a buffer solution at the desired pH and ionic strength (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the leaving group (e.g., 405 nm for p-nitrophenol).[6]

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Measurement:

    • In a cuvette, mix the buffer solution and the hydroxylamine solution to the desired final concentrations.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding a small volume of the phosphate ester stock solution to the cuvette and mix quickly. The final concentration of the phosphate ester should be significantly lower than that of hydroxylamine to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance at the chosen wavelength over time.

    • Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Data Analysis:

    • Plot the absorbance versus time.

    • For a pseudo-first-order reaction, the data should fit to a single exponential equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t), where A(t) is the absorbance at time t, A_initial and A_final are the initial and final absorbances, and k_obs is the observed rate constant.

    • Alternatively, the initial rate can be determined from the initial linear portion of the curve. The observed rate constant (k_obs) can be calculated by dividing the initial rate by the initial concentration of the phosphate ester.

Protocol 2: Product Analysis by ³¹P NMR Spectroscopy

This protocol provides a general method for analyzing the products of the reaction between hydroxylamine and a phosphate ester using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Deuterated solvent (e.g., D₂O).

  • NMR tubes.

  • NMR spectrometer.

  • Phosphoric acid (85%) as an external standard.

Procedure:

  • Reaction Setup:

    • Perform the reaction of the phosphate ester with hydroxylamine in a suitable solvent at the desired concentrations and for a sufficient time to allow for product formation. It is advisable to run the reaction in a deuterated solvent if possible to minimize sample preparation steps.

  • Sample Preparation for NMR:

    • If the reaction was not performed in a deuterated solvent, take an aliquot of the reaction mixture and lyophilize or evaporate the solvent.

    • Re-dissolve the residue in a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

    • Prepare a capillary tube containing 85% phosphoric acid in D₂O to serve as an external reference (δ = 0 ppm).

  • NMR Data Acquisition:

    • Acquire a ³¹P NMR spectrum. Typical acquisition parameters include:

      • Proton decoupling to simplify the spectrum.

      • A sufficient number of scans to obtain a good signal-to-noise ratio.

      • A relaxation delay that allows for quantitative analysis if desired (typically 5 times the longest T₁ relaxation time).

    • Record the spectrum over a chemical shift range appropriate for phosphate esters and their potential products (e.g., +30 to -30 ppm).

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, and baseline correction).

    • Reference the spectrum to the external phosphoric acid standard at 0 ppm.

    • Identify the signals corresponding to the starting phosphate ester, inorganic phosphate, and any O-phosphorylated hydroxylamine products based on their characteristic chemical shifts.[7] The chemical shifts of phosphate esters are sensitive to their local chemical environment.[7]

Visualizations

Reaction_Mechanism_Triester cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Triester Phosphate Triester Intermediate Pentacoordinate Phosphorane Triester->Intermediate + NH₂OH Hydroxylamine Hydroxylamine (NH₂OH) O_Phosphorylated O-Phosphorylated Hydroxylamine Intermediate->O_Phosphorylated - Leaving Group Leaving_Group Leaving Group

Caption: Reaction mechanism of hydroxylamine with a phosphate triester.

Reaction_Mechanism_Diester cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Diester Phosphate Diester TS SN2(P) Transition State Diester->TS + NH₂OH Hydroxylamine Hydroxylamine (NH₂OH) O_Phosphorylated O-Phosphorylated Hydroxylamine TS->O_Phosphorylated Leaving_Group Leaving Group TS->Leaving_Group

Caption: Reaction mechanism of hydroxylamine with a phosphate diester.

Experimental_Workflow cluster_prep Preparation cluster_kinetic Kinetic Analysis cluster_product Product Analysis Prep_Reagents Prepare Reagents (Phosphate Ester, Hydroxylamine, Buffer) Setup_Spectro Setup Spectrophotometer (Wavelength, Temperature) Prep_Reagents->Setup_Spectro Prep_NMR Prepare Sample for NMR (in D₂O) Prep_Reagents->Prep_NMR Run_Reaction Initiate and Monitor Reaction (Absorbance vs. Time) Setup_Spectro->Run_Reaction Analyze_Kinetics Analyze Kinetic Data (Calculate k_obs) Run_Reaction->Analyze_Kinetics Acquire_NMR Acquire ³¹P NMR Spectrum Prep_NMR->Acquire_NMR Analyze_NMR Analyze NMR Data (Identify Products) Acquire_NMR->Analyze_NMR

Caption: Experimental workflow for studying the reaction.

References

Hydroxylamine Phosphate: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine phosphate, a salt of hydroxylamine and phosphoric acid, is a versatile reagent in organic synthesis. While it is widely recognized for its role in the formation of oximes from carbonyl compounds, its utility as a reducing agent is a more specialized area of application. This document provides detailed application notes and protocols for the use of this compound, focusing on its established and potential roles as a reducing agent in organic synthesis. Safety precautions are paramount when handling this reagent and should be strictly followed.

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures.[1][2]

  • Handling: Use in a well-ventilated fume hood. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

  • Storage: Keep containers securely sealed in a cool, dry place away from heat and incompatible materials.[1]

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[1][2]

Application 1: Formation of Oximes from Aldehydes and Ketones

The reaction of hydroxylamine with aldehydes and ketones to form oximes is a robust and widely used transformation in organic synthesis.[3][4][5][6] this compound serves as a convenient and stable source of hydroxylamine for this purpose. Oximes are important intermediates in various synthetic pathways, including the Beckmann rearrangement to form amides.

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of an oxime proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule.

nitro_reduction nitro Ar-NO₂ nitroso Ar-N=O nitro->nitroso + 2e⁻, 2H⁺ hydroxylamine Ar-NHOH nitroso->hydroxylamine + 2e⁻, 2H⁺ amine Ar-NH₂ hydroxylamine->amine + 2e⁻, 2H⁺

References

Application Notes and Protocols: High-Efficiency Oxime Formation from Aldehydes using Hydroxylamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oximation, the conversion of aldehydes and ketones to their corresponding oximes, is a fundamental transformation in organic synthesis. Oximes are highly versatile synthetic intermediates, serving as precursors to a wide range of functional groups including amides (via the Beckmann rearrangement), nitriles, and various nitrogen-containing heterocycles which are prevalent in pharmaceuticals and agrochemicals. The reaction is typically achieved through the condensation of a carbonyl compound with a hydroxylamine salt.

This document provides detailed application notes and protocols for the efficient synthesis of oximes from aldehydes utilizing hydroxylamine phosphate. It highlights the advantages of this reagent, provides detailed experimental procedures, and presents quantitative data for a variety of aldehyde substrates.

Advantages of this compound

While hydroxylamine is available as various salts (e.g., hydrochloride, sulfate), this compound ((NH₃OH)₃PO₄) offers distinct advantages for oxime formation:

  • Self-Buffering System: In solution, this compound establishes a slightly acidic environment, which is optimal for the acid-catalyzed mechanism of oxime formation. This often obviates the need for additional acidic or basic reagents, simplifying the reaction setup and workup.

  • High Purity and Yields: The controlled reaction conditions afforded by this compound can lead to high yields and excellent product purity.

  • Industrial Relevance: The this compound oximation (HPO) process is a key technology in the industrial production of caprolactam, the precursor to Nylon-6, underscoring its efficiency and scalability.

Reaction Mechanism and Experimental Workflow

The formation of an oxime from an aldehyde is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

G Figure 1: Oxime Formation Mechanism cluster_step1 Nucleophilic Addition cluster_step2 Dehydration Aldehyde R-CHO Tetrahedral_Intermediate R-CH(O⁻)-N⁺H₂OH → R-CH(OH)-NHOH Aldehyde->Tetrahedral_Intermediate + H₂NOH Hydroxylamine H₂NOH Protonated_Intermediate R-CH(OH₂⁺)-NHOH Tetrahedral_Intermediate->Protonated_Intermediate + H⁺ Oxime R-CH=NOH Protonated_Intermediate->Oxime - H₂O, - H⁺

Caption: Mechanism of oxime formation from an aldehyde.

The general experimental workflow for the synthesis of aldoximes using this compound is straightforward and involves reaction setup, workup, and purification.

G Figure 2: Experimental Workflow A 1. Dissolve Aldehyde B 2. Add this compound A->B C 3. Stir at RT or Heat (Monitor by TLC) B->C D 4. Solvent Removal C->D E 5. Aqueous Workup & Extraction D->E F 6. Drying and Concentration E->F G 7. Purification (Recrystallization or Chromatography) F->G

Caption: General workflow for aldoxime synthesis.

Experimental Protocols

General Protocol for Aldoxime Synthesis

This protocol provides a general procedure for the synthesis of aldoximes from aldehydes using this compound. The reaction conditions may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.1–1.5 equiv)

  • Solvent (e.g., Ethanol, Methanol, Water, or a mixture thereof)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (if heating)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in the chosen solvent, add this compound (1.1–1.5 equiv).

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (typically 40–80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the resulting residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude oxime.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Quantitative Data

The following tables summarize the reaction conditions and yields for the oximation of a variety of aldehydes. While many of the cited examples utilize hydroxylamine hydrochloride, similar to better yields can be anticipated with this compound due to its self-buffering nature.

Table 1: Oximation of Aromatic Aldehydes

EntryAldehydeReagent SystemSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeNH₂OH·HCl / Na₂CO₃EtOHRT295
24-ChlorobenzaldehydeNH₂OH·HCl / Bi₂O₃Solvent-freeRT0.198
34-MethoxybenzaldehydeNH₂OH·HCl / K₂CO₃H₂O/EtOH600.295
44-NitrobenzaldehydeNH₂OH·HCl / Na₂CO₃GrindingRT0.0596
5VanillinNH₂OH·HCl / K₂CO₃H₂O/EtOH600.294

Table 2: Oximation of Aliphatic and Heterocyclic Aldehydes

EntryAldehydeReagent SystemSolventTemp. (°C)Time (h)Yield (%)
1HeptanalNH₂OH·HCl / K₂CO₃H₂O/EtOH600.391
2CyclohexanecarboxaldehydeNH₂OH·HCl / Bi₂O₃Solvent-freeRT0.194
3FurfuralNH₂OH·HCl / K₂CO₃H₂O/EtOH600.292
42-ThiophenecarboxaldehydeNH₂OH·HCl / Na₂CO₃GrindingRT0.0895

Safety and Handling

  • Hydroxylamine and its salts can be corrosive and are potentially explosive, especially upon heating in the absence of a solvent. Handle with appropriate care in a well-ventilated fume hood.

  • Always wear personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete reactionSterically hindered aldehydeIncrease reaction temperature, prolong reaction time, or increase the equivalents of this compound.
Low reactivity of aldehydeConsider gentle heating or the use of a more polar solvent to improve solubility and reaction rate.
Formation of byproductsAldehyde self-condensationEnsure the reaction medium is not overly basic. The self-buffering nature of this compound helps to mitigate this.
Dehydration of aldoxime to nitrileAvoid excessive heating for prolonged periods, especially with aldehydes prone to this side reaction.
Difficult purificationProduct is an oilAttempt purification by column chromatography. If the product is still impure, consider converting it to a solid derivative for purification.
Product is water-solubleSaturate the aqueous layer with NaCl before extraction to decrease the solubility of the oxime.

Application Notes and Protocols for Hydroxylamine Phosphate in Advanced Oxidation Processes (AOPs) for Water Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH).[1][2][3][4] Among the various AOPs, Fenton and Fenton-like processes, which utilize the reaction between hydrogen peroxide (H₂O₂) and an iron catalyst, are widely studied. However, the efficiency of the conventional Fenton process is often limited by the slow regeneration of the ferrous iron (Fe(II)) catalyst from ferric iron (Fe(III)).[5]

Hydroxylamine (NH₂OH), and its salts such as hydroxylamine phosphate, have emerged as highly effective reducing agents to enhance Fenton and other AOP systems.[5][6][7][8] The primary role of hydroxylamine is to accelerate the reduction of Fe(III) to Fe(II), thereby sustaining the catalytic cycle and significantly increasing the rate of •OH generation.[5] This enhancement allows for the rapid degradation of a wide range of recalcitrant organic compounds, including pesticides, pharmaceuticals, and industrial dyes.[9][10][11]

While much of the literature focuses on hydroxylamine hydrochloride or sulfate, this compound is also a relevant compound in this context. It is important to note that the phosphate anion can influence the reaction chemistry, potentially acting as a pH buffer or by forming complexes with iron ions, which can alter the reactivity and dominant radical species in the system.[12]

Mechanism of Action

In hydroxylamine-enhanced Fenton-like systems, the degradation of organic pollutants is primarily driven by the following interconnected reactions:

  • Hydroxyl Radical Generation (Fenton Reaction): Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

  • Regeneration of Ferrous Iron by Hydroxylamine: The key step is the rapid reduction of Fe(III) back to Fe(II) by hydroxylamine. This reaction is significantly faster than the reduction of Fe(III) by H₂O₂. Fe³⁺ + NH₂OH → Fe²⁺ + Reactive Nitrogen Species (e.g., N₂O, N₂) + H₂O + H⁺

  • Direct Activation of Peroxides by Hydroxylamine: Hydroxylamine can also directly react with oxidants like hydrogen peroxide and persulfate to generate radicals, although this pathway is generally slower than the iron-catalyzed process.[13]

The presence of phosphate may alter the speciation of iron and the dominant reactive oxygen species. In phosphate-buffered solutions, the Fenton reaction has been shown to favor the generation of hydroxyl radicals over oxoiron(IV) species, even at neutral pH.[12] However, high concentrations of phosphate can also inhibit the Fenton process by precipitating or forming stable complexes with iron.[12]

A diagram illustrating the catalytic cycle of iron in a hydroxylamine-enhanced Fenton system is provided below.

G Catalytic Cycle in Hydroxylamine-Enhanced Fenton Process Fe2 Fe(II) Fe3 Fe(III) Fe2->Fe3 Fenton Reaction N_products N₂O, N₂ Fe3->Fe2 Reduction OH_out •OH (Degrades Pollutants) Fe3->OH_out H2O2_in H₂O₂ H2O2_in->Fe2 Degradation_products Degradation Products (CO₂, H₂O, etc.) OH_out->Degradation_products HA_in Hydroxylamine (NH₂OH) HA_in->Fe3 Pollutant_in Organic Pollutants

Caption: Catalytic cycle of iron in the hydroxylamine-enhanced Fenton process.

Application Data

The following tables summarize quantitative data from studies on hydroxylamine-enhanced AOPs for the degradation of various organic pollutants.

Table 1: Degradation Efficiency of Various Pollutants

PollutantAOP SystemInitial Conc.Reagent ConcentrationspHDegradation EfficiencyReference
PhenolH₂O₂/Soil10 mg/L1 mM H₂O₂, 1 mM Hydroxylamine, 100 g/L SoilNot specified76% in 3 h[14]
NorfloxacinHA-Fenton10 mg/L10 µM Fe²⁺, 1.0 mM H₂O₂, 0.4 mM HA5.096%[15]
Alachlorα-FeOOH–HA/H₂O₂Not specifiedNot specified5.0Effective degradation[9][10]
Orange GFe₃O₄/PMS/NH₂OHNot specifiedNot specified2.0-7.0Significantly increased[12]
Rhodamine BFe²⁺/H₂O₂/HANot specifiedNot specifiedNot specifiedIncreased from 33% to 48% in 20 min at 30°C[15]
TartrazineFe²⁺-HA/H₂O₂Not specified4 mM HA, 0.2 mM Fe²⁺, 8 mM H₂O₂3-676.9% in 10 min

Table 2: Kinetic Data for Pollutant Degradation

PollutantAOP SystemPseudo-first-order rate constant (k)ConditionsReference
PhenolH₂O₂/Soil + 0.5 mM HA0.0453 min⁻¹1 mM H₂O₂, 100 g/L soil[14]
PhenolH₂O₂/Soil + 1.0 mM HA0.0844 min⁻¹1 mM H₂O₂, 100 g/L soil[14]
NorfloxacinFenton0.021 min⁻¹10 µM Fe²⁺, 1.0 mM H₂O₂[15]
NorfloxacinHA-Fenton0.23 min⁻¹ (10.9 times faster)10 µM Fe²⁺, 1.0 mM H₂O₂, 0.4 mM HA[15]
TartrazineFe²⁺/H₂O₂Not specifiedNot specified
TartrazineFe²⁺-HA/H₂O₂4.3-fold higher than Fe²⁺/H₂O₂4 mM HA, 0.2 mM Fe²⁺, 8 mM H₂O₂

Experimental Protocols

Protocol 1: Degradation of Norfloxacin using Hydroxylamine-Enhanced Fenton (HA-Fenton)

This protocol is based on the methodology described for the degradation of the antibiotic norfloxacin.[15]

1. Materials:

  • Norfloxacin (NOR) stock solution (e.g., 1 g/L)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) stock solution (e.g., 10 mM)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • This compound ((NH₃OH)₃PO₄) or other hydroxylamine salt (e.g., NH₂OH·HCl)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Reaction vessel (e.g., glass beaker with magnetic stirrer)

  • pH meter

  • Analytical equipment for NOR quantification (e.g., HPLC)

2. Procedure:

  • Prepare a 1 L aqueous solution containing 10 mg/L of norfloxacin in the reaction vessel.

  • Adjust the initial pH of the solution to 5.0 using H₂SO₄ or NaOH.

  • Add the iron catalyst to achieve a final concentration of 10 µM Fe²⁺.

  • Add this compound to a final concentration of 0.4 mM of hydroxylamine.

  • Initiate the reaction by adding hydrogen peroxide to a final concentration of 1.0 mM.

  • Start magnetic stirring immediately.

  • Collect samples at predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes).

  • Immediately quench the reaction in the collected samples by adding a suitable quenching agent (e.g., methanol or sodium sulfite) to stop the degradation process.

  • Analyze the concentration of norfloxacin in the samples using a suitable analytical method like HPLC.

Protocol 2: Degradation of Phenol in a Heterogeneous System

This protocol is adapted from the study on phenol degradation in a soil/H₂O₂ system enhanced by hydroxylamine.[14]

1. Materials:

  • Phenol stock solution (e.g., 1 g/L)

  • Soil sample (characterized)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • This compound

  • Deionized water

  • Shaker or orbital mixer

  • Centrifuge

  • Analytical equipment for phenol quantification (e.g., spectrophotometer or GC-MS)

2. Procedure:

  • Prepare a suspension by adding 100 g of soil to 1 L of deionized water containing 10 mg/L of phenol.

  • Place the suspension on a shaker for a certain period to allow for adsorption equilibrium.

  • Add this compound to the suspension to achieve a final concentration of 1.0 mM of hydroxylamine.

  • Initiate the oxidation reaction by adding H₂O₂ to a final concentration of 1.0 mM.

  • Continue shaking the suspension for the duration of the experiment (e.g., 3 hours).

  • Collect slurry samples at desired time points.

  • Separate the solid and liquid phases by centrifugation.

  • Analyze the supernatant for the remaining phenol concentration.

A generalized experimental workflow for these types of studies is depicted below.

G General Experimental Workflow for HA-AOPs cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Pollutant Solution B Adjust pH A->B C Add Catalyst (e.g., Fe²⁺) B->C D Add this compound C->D E Initiate with Oxidant (H₂O₂) D->E F Collect Samples at Intervals E->F G Quench Reaction F->G H Analyze Pollutant Concentration G->H I Data Analysis (Kinetics) H->I

Caption: Generalized experimental workflow for hydroxylamine-enhanced AOPs.

Signaling Pathways and Logical Relationships

The core of the hydroxylamine-enhanced AOP is the interplay between the iron catalyst, the oxidant, and the reducing agent (hydroxylamine). The following diagram illustrates the logical relationship between these components and the generation of the primary oxidant, the hydroxyl radical.

G Logical Relationships in HA-Enhanced Fenton Chemistry H2O2 Hydrogen Peroxide (H₂O₂) OH Hydroxyl Radical (•OH) H2O2->OH is reduced by Fe2 Fe(II) Fe2->H2O2 donates e⁻ to Fe3 Fe(III) Fe2->Fe3 is oxidized to Fe3->Fe2 is reduced by HA This compound HA->Fe3 donates e⁻ to Degradation Degradation OH->Degradation attacks Pollutant Organic Pollutant Pollutant->Degradation

Caption: Key chemical relationships in hydroxylamine-enhanced Fenton oxidation.

The use of this compound in Advanced Oxidation Processes, particularly in conjunction with Fenton-like systems, offers a promising strategy for the efficient degradation of persistent organic pollutants in water. The primary advantage lies in the rapid regeneration of the Fe(II) catalyst, which sustains a high rate of hydroxyl radical production. While specific data for this compound is less common than for other salts, the underlying chemistry of the hydroxylamine molecule is the key driver of the process enhancement. Researchers should consider the potential influence of the phosphate anion on the reaction, particularly concerning pH buffering and interaction with the iron catalyst. The provided protocols offer a starting point for laboratory-scale investigations into this effective water treatment technology.

References

Application Notes and Protocols for Hydroxyl Radical Generation Using a Hydroxylamine-Phosphate System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl radical (•OH) is a highly reactive oxygen species (ROS) that plays a crucial role in a variety of chemical and biological processes, including advanced oxidation processes for environmental remediation and the induction of oxidative stress in biological systems. A controlled and reliable method for generating hydroxyl radicals in an aqueous environment is essential for studying these processes. This document provides detailed application notes and protocols for the generation of hydroxyl radicals through the reaction of hydroxylamine with hydrogen peroxide in a phosphate-buffered system. The term "hydroxylamine phosphate" in this context refers to the use of a hydroxylamine salt (e.g., hydroxylamine hydrochloride or sulfate) within a phosphate buffer, which maintains the acidic pH necessary for efficient radical generation.

Principle and Mechanism

Hydroxylamine (NH₂OH), in the presence of hydrogen peroxide (H₂O₂), generates hydroxyl radicals, particularly under acidic conditions. The reaction is not a simple one-step process but involves a two-step mechanism initiated by the protonated form of hydroxylamine (NH₃OH⁺). The phosphate buffer is critical for maintaining the low pH that favors the protonation of hydroxylamine and enhances the rate of hydroxyl radical production.[1][2][3]

The proposed mechanism is as follows:

  • Step 1: Initial reaction and formation of the aminoxyl radical. Protonated hydroxylamine reacts with hydrogen peroxide in a one-electron transfer to produce a hydroxyl radical and an aminoxyl radical cation ([H₃NO•]⁺).

  • Step 2: Propagation. The newly formed aminoxyl radical cation further reacts with another molecule of hydrogen peroxide to generate a second hydroxyl radical and nitroxyl (HNO), which can then decompose into other nitrogen species.

The overall reaction is significantly influenced by the pH of the solution, with a lower pH leading to a higher yield of hydroxyl radicals.[2][3]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism NH2OH Hydroxylamine NH3OH_plus Protonated Hydroxylamine (NH₃OH⁺) NH2OH->NH3OH_plus Protonation H2O2_1 Hydrogen Peroxide Step1 Step 1: One-electron transfer H2O2_1->Step1 H_plus H⁺ (from Phosphate Buffer) H_plus->NH3OH_plus NH3OH_plus->Step1 Aminoxyl_Radical Aminoxyl Radical Cation ([H₃NO•]⁺) Step1->Aminoxyl_Radical OH_Radical_1 Hydroxyl Radical (•OH) Step1->OH_Radical_1 Step2 Step 2: Propagation Aminoxyl_Radical->Step2 H2O2_2 Hydrogen Peroxide H2O2_2->Step2 OH_Radical_2 Hydroxyl Radical (•OH) Step2->OH_Radical_2 HNO Nitroxyl (HNO) + other byproducts Step2->HNO

Mechanism of Hydroxyl Radical Generation.

Quantitative Data Summary

The yield of hydroxyl radicals is dependent on several factors, primarily the concentrations of hydroxylamine and hydrogen peroxide, and the pH of the solution.

ParameterConditionObservationReference
Second-Order Rate Constant Reaction between H₃NOH⁺ and H₂O₂ under acidic conditions(2.2 ± 0.2) × 10⁻⁴ M⁻¹ s⁻¹[1][2][3]
pH pH range 2.0 to 6.0Hydroxyl radical production increases as pH decreases.[2]
Hydroxylamine Concentration Increasing concentrationsIncreased EPR signal intensity of the DMPO-OH adduct, indicating higher •OH yield.[4]
Hydrogen Peroxide Concentration Increasing concentrationsIncreased EPR signal intensity of the DMPO-OH adduct, indicating higher •OH yield.[5]

Note: The provided rate constant is relatively low, suggesting that this method provides a slow, controlled generation of hydroxyl radicals.

Experimental Protocols

Protocol 1: Preparation of the Hydroxylamine-Phosphate Reaction Mixture

Objective: To prepare a stock solution of hydroxylamine in a phosphate buffer for the generation of hydroxyl radicals.

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl) or Hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

Procedure:

  • Prepare a 0.1 M Phosphate Buffer:

    • Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄ in deionized water.

    • To prepare a buffer of a specific acidic pH (e.g., pH 4.0), start with the 0.1 M NaH₂PO₄ solution and add the 0.1 M Na₂HPO₄ solution dropwise while monitoring the pH until the desired pH is reached.

  • Prepare a 1 M Hydroxylamine Stock Solution:

    • Dissolve the appropriate amount of hydroxylamine hydrochloride or sulfate in the prepared 0.1 M phosphate buffer to achieve a final concentration of 1 M.

    • Safety Note: Hydroxylamine is a corrosive and potentially unstable compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Storage:

    • Store the hydroxylamine-phosphate stock solution at 4°C for short-term use. For longer-term storage, it is recommended to prepare it fresh.

Protocol 2: Detection of Hydroxyl Radicals by Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To detect and relatively quantify hydroxyl radicals using EPR spectroscopy with the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

Materials:

  • Hydroxylamine-phosphate stock solution (from Protocol 1)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • EPR spectrometer

  • EPR capillary tubes

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • Phosphate buffer (e.g., 0.1 M, pH 4.0)

      • DMPO (final concentration of 20-100 mM)

      • Hydroxylamine-phosphate stock solution (final concentration of 1-10 mM)

    • Initiate the reaction by adding hydrogen peroxide (final concentration of 1-10 mM).

  • Sample Loading:

    • Immediately after adding H₂O₂, vortex the mixture briefly and draw the solution into an EPR capillary tube.

  • EPR Measurement:

    • Place the capillary tube into the EPR spectrometer.

    • Acquire the EPR spectrum. A characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct is indicative of hydroxyl radical formation.

    • Typical EPR Settings:

      • Microwave Frequency: ~9.4 GHz (X-band)

      • Microwave Power: 20 mW

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 1 G

      • Sweep Width: 100 G

      • Center Field: 3350 G

      • Scan Time: 60 s

      • Number of Scans: 1-5

  • Data Analysis:

    • The intensity of the DMPO-OH signal is proportional to the concentration of hydroxyl radicals trapped. Quantify the signal by double integration of the spectrum.

Protocol 3: Quantification of Hydroxyl Radicals by Benzoic Acid Hydroxylation (HPLC Method)

Objective: To quantify the production of hydroxyl radicals by measuring the formation of hydroxylated benzoic acid products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Hydroxylamine-phosphate stock solution (from Protocol 1)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Benzoic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (for mobile phase)

  • Standards for 2-, 3-, and 4-hydroxybenzoic acid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Phosphate buffer (e.g., 0.1 M, pH 4.0)

      • Benzoic acid (final concentration of 1 mM)

      • Hydroxylamine-phosphate stock solution (final concentration of 10 mM)

    • Initiate the reaction by adding hydrogen peroxide (final concentration of 10 mM).

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

  • Sample Preparation for HPLC:

    • Stop the reaction by adding a quenching agent like catalase or by immediately injecting the sample into the HPLC.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Identify and quantify the peaks corresponding to 2-, 3-, and 4-hydroxybenzoic acid by comparing their retention times and peak areas to those of the standards.

    • The total concentration of the hydroxylated products is a measure of the total hydroxyl radicals that reacted with benzoic acid.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for generating and detecting hydroxyl radicals using the hydroxylamine-phosphate system is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Buffer Prepare Phosphate Buffer (e.g., 0.1 M, pH 4.0) Prep_HA Prepare Hydroxylamine Stock in Buffer Prep_Buffer->Prep_HA Mix_Reagents Combine Buffer, Hydroxylamine, and Detection Probe Prep_HA->Mix_Reagents Prep_H2O2 Prepare H₂O₂ Solution Initiate Initiate with H₂O₂ Prep_H2O2->Initiate Mix_Reagents->Initiate Incubate Incubate (Time-course) Initiate->Incubate EPR EPR Spectroscopy (with DMPO spin trap) Incubate->EPR HPLC HPLC Analysis (with Benzoic Acid probe) Incubate->HPLC Fluorescence Fluorescence Assay (with specific probe) Incubate->Fluorescence

General Experimental Workflow.
Potential Signaling Pathway: Lipid Peroxidation

Hydroxyl radicals are potent initiators of lipid peroxidation, a chain reaction that damages cellular membranes and generates reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). These byproducts can act as signaling molecules, often leading to cellular stress and apoptosis.

G HA_H2O2 Hydroxylamine-Phosphate + H₂O₂ OH_Radical Hydroxyl Radical (•OH) HA_H2O2->OH_Radical PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane OH_Radical->PUFA Initiation: H-atom abstraction Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Reaction with O₂ O2 O₂ O2->Peroxyl_Radical Propagation Chain Propagation Peroxyl_Radical->Propagation Propagation->Lipid_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Propagation->Lipid_Hydroperoxide Reactive_Aldehydes Reactive Aldehydes (MDA, 4-HNE) Lipid_Hydroperoxide->Reactive_Aldehydes Decomposition Cellular_Damage Cellular Damage & Stress Signaling (e.g., Apoptosis) Reactive_Aldehydes->Cellular_Damage Covalent modification of proteins and DNA

Hydroxyl Radical-Induced Lipid Peroxidation Pathway.

References

Application Notes: Hydroxylamine Phosphate in Environmental Remediation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxylamine phosphate is a versatile chemical compound with significant potential in the field of environmental remediation. Its utility stems from the dual-action nature of its constituent ions: the hydroxylammonium cation (NH₃OH⁺), a potent reducing agent, and the phosphate anion (PO₄³⁻), which is effective in immobilizing heavy metals. These properties make this compound a valuable tool for treating a range of contaminants in water and soil, including refractory organic pollutants, nitrogenous compounds, and toxic heavy metals. This document provides detailed application notes and protocols for researchers and environmental scientists.

Application 1: Degradation of Organic Pollutants via Advanced Oxidation Processes (AOPs)

Hydroxylamine and its salts are highly effective in enhancing Advanced Oxidation Processes (AOPs), particularly Fenton and Fenton-like reactions.[1][2] AOPs are designed to generate highly reactive hydroxyl radicals (•OH) in-situ to oxidize and mineralize persistent organic pollutants.[3]

Mechanism of Action

The primary limitation of the conventional Fenton process (Fe²⁺ + H₂O₂) is the slow regeneration of the ferrous iron (Fe²⁺) catalyst from ferric iron (Fe³⁺). Hydroxylamine accelerates this crucial step, dramatically increasing the overall efficiency of the process.[4] It efficiently reduces Fe³⁺ back to Fe²⁺, ensuring a sustained catalytic cycle and a continuous high-rate production of •OH radicals.[5][6] This enhancement allows for the effective degradation of a wide array of organic pollutants, including dyes, pesticides, and antibiotics, and broadens the effective pH range of the Fenton process to less acidic conditions.[5][7]

FentonCycle cluster_0 Hydroxylamine-Enhanced Fenton Cycle Fe3 Fe³⁺ (Ferric Iron) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Accelerated by NH₂OH Fe2->Fe3 H₂O₂ → OH⁻ + •OH H2O2 H₂O₂ OH_Rad •OH (Hydroxyl Radical) Degraded Degradation Products (CO₂, H₂O) OH_Rad->Degraded Oxidation Pollutant Organic Pollutant HA NH₂OH (Hydroxylamine)

Figure 1: Hydroxylamine-Enhanced Fenton Cycle.
Quantitative Data: Pollutant Degradation

The following table summarizes the effectiveness of hydroxylamine-enhanced AOPs on various organic pollutants.

PollutantSystemKey ParametersDegradation EfficiencyReference
Alachlor, Atrazineα-FeOOH/NH₂OH/H₂O₂pH 5.0High efficiency, 10²–10⁴ times faster •OH generation[5][6]
Dimethyl PhthalateElectro-Fenton/NH₂OHpH 2.0–6.0Accelerated removal compared to standard Electro-Fenton[4]
TartrazineFe²⁺/NH₂OH/H₂O₂pH 3-6Rate 4.3-fold higher than standard Fenton[7]
Dyes, Pesticides, AntibioticsGoethite/NH₂OH/H₂O₂pH 5.0Effective degradation of multiple pollutant classes[5][6]
Experimental Protocol: Degradation of an Organic Pollutant (e.g., Alachlor)

This protocol is a generalized procedure based on the methodology for a hydroxylamine-promoted goethite surface Fenton system.[5][6]

  • Materials and Reagents:

    • Target pollutant stock solution (e.g., 100 mg/L Alachlor).

    • Goethite (α-FeOOH) catalyst.

    • This compound solution (e.g., 0.1 M).

    • Hydrogen peroxide (H₂O₂, 30% w/w).

    • Deionized water.

    • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.

    • Methanol or Sodium sulfite (quenching agent).

    • High-Performance Liquid Chromatography (HPLC) for analysis.

  • Procedure:

    • In a 250 mL glass beaker, add 100 mL of the pollutant solution at the desired concentration (e.g., 20 mg/L).

    • Add a specific amount of the goethite catalyst (e.g., 0.5 g/L) to the solution.

    • Continuously stir the suspension using a magnetic stirrer to ensure homogeneity.

    • Adjust the initial pH of the solution to the optimal value (e.g., pH 5.0) using H₂SO₄ or NaOH.

    • Add the required volume of the this compound solution to achieve the desired concentration (e.g., 1 mM).

    • Initiate the degradation reaction by adding the hydrogen peroxide solution (e.g., 10 mM). Start the timer immediately.

    • Withdraw samples (e.g., 1 mL) at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • Immediately quench the reaction in each sample by adding a quenching agent (e.g., 0.5 mL of methanol) to stop the oxidative degradation.

    • Filter the samples through a 0.22 µm syringe filter to remove the catalyst particles.

    • Analyze the concentration of the remaining pollutant in the filtrate using HPLC.

    • Calculate the degradation efficiency at each time point using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Application 2: Reduction of Nitrogenous Compounds

Hydroxylamine is a key intermediate in the nitrogen cycle and can be used in processes for the chemical or electrochemical reduction of nitrate (NO₃⁻) and nitrite (NO₂⁻) from contaminated water sources.

Mechanism of Action

The remediation of nitrate-contaminated water can be achieved by reducing it to less harmful nitrogen forms, such as nitrogen gas (N₂) or ammonia (NH₃). Electrochemical methods using specific catalysts can selectively reduce nitrate to hydroxylamine.[8][9] This hydroxylamine can then be further reduced to ammonia.[10] This pathway is significant for both environmental remediation and sustainable chemical synthesis, as it can convert a pollutant into a valuable product like ammonia.

NitrogenReduction Pathway for Nitrate Reduction to Ammonia Nitrate Nitrate (NO₃⁻) Nitrite Nitrite (NO₂⁻) Nitrate->Nitrite +2e⁻ HA Hydroxylamine (NH₂OH) Nitrite->HA +4e⁻ (via intermediates) Ammonia Ammonia (NH₃/NH₄⁺) HA->Ammonia +2e⁻

Figure 2: Simplified pathway for nitrate reduction.
Quantitative Data: Nitrate Reduction

The following table presents data on the electrochemical reduction of nitrate, where hydroxylamine is a key product.

| Catalyst/System | Key Parameters | Product Yield/Efficiency | Reference | | :--- | :--- | :--- | :--- | :--- | | Gold (Au) Electrode | -0.7 V vs. RHE, 0.1 M HNO₃ | 230.1 µmol NH₂OH h⁻¹ cm⁻² (34.2% Faradaic Efficiency) |[8][9] | | MOF-derived Cu | Ketone-mediated | 96.1 mmol L⁻¹ of stabilized HA |[11][12] | | Nautilia profundicola | Biological conversion | 28.6 µM min⁻¹ 10⁸ cells⁻¹ (NH₂OH to NH₄⁺) |[10] |

Experimental Protocol: Electrochemical Reduction of Nitrate

This protocol provides a general framework for a lab-scale electrochemical experiment for nitrate reduction.[8]

  • Materials and Reagents:

    • Electrochemical cell (H-type cell with a proton exchange membrane).

    • Working electrode (e.g., Gold foil), Counter electrode (e.g., Platinum mesh), Reference electrode (e.g., Ag/AgCl).

    • Potentiostat.

    • Electrolyte solution (e.g., 0.1 M KNO₃ in sulfuric acid at pH 1).

    • Nitrogen gas (for deaeration).

    • Ion chromatograph or colorimetric assay kits for nitrate, nitrite, and ammonia analysis.

  • Procedure:

    • Assemble the H-type electrochemical cell, placing the working electrode in the cathode compartment and the counter and reference electrodes in the anode compartment.

    • Add the electrolyte solution to both compartments.

    • Purge the catholyte with N₂ gas for at least 30 minutes to remove dissolved oxygen.

    • Connect the electrodes to the potentiostat.

    • Perform chronoamperometry by applying a constant potential (e.g., -0.7 V vs. RHE) for a set duration (e.g., 1-2 hours) while stirring the catholyte.

    • Periodically collect samples from the cathode compartment.

    • Analyze the concentration of the product (hydroxylamine) and by-products (ammonia) using appropriate analytical techniques.

    • Calculate the Faradaic Efficiency (FE) for hydroxylamine production based on the total charge passed and the amount of product formed.

Application 3: Immobilization of Heavy Metals

While the hydroxylamine component is active in redox reactions, the phosphate anion (PO₄³⁻) from this compound can be used to immobilize heavy metals in contaminated water and soil.

Mechanism of Action

Phosphate-based materials are well-known for their ability to remove heavy metals from aqueous solutions.[13] The mechanism primarily involves dissolution-precipitation and adsorption. The phosphate anions react with dissolved heavy metal cations (e.g., Pb²⁺, Cu²⁺, Zn²⁺) to form highly stable and insoluble metal phosphate precipitates. This process effectively removes the metals from the mobile phase, reducing their bioavailability and toxicity.

Precipitation Heavy Metal Immobilization by Phosphate Metal Heavy Metal Ions (e.g., Pb²⁺, Cu²⁺) Product Stable Metal Phosphate Precipitate (Immobilized) Metal->Product Phosphate Phosphate Ions (from this compound) Phosphate->Product

Figure 3: Logical diagram for heavy metal precipitation.
Quantitative Data: Heavy Metal Removal by Phosphate Materials

The following table shows the removal efficiency of heavy metals using various phosphate-based materials as effective proxies.

AdsorbentTarget MetalpHRemoval EfficiencyReference
Hydroxyapatite (HAP)Cu²⁺, Zn²⁺-81.6% (Cu), 95.8% (Zn)[14]
Calcium Phosphate (CP)Cu²⁺, Zn²⁺-66.9% (Cu), 70.4% (Zn)[14]
Activated Phosphate RockPb²⁺2-3High sorption[15]
Activated Phosphate RockCd²⁺, Cu²⁺, Zn²⁺4-6High sorption[15]
Experimental Protocol: Batch Adsorption for Heavy Metal Removal

This protocol describes a standard batch experiment to evaluate the capacity of a phosphate-based material to remove heavy metals from water.[15][16]

  • Materials and Reagents:

    • This compound (as the phosphate source/adsorbent).

    • Stock solution of a heavy metal salt (e.g., 1000 mg/L of Pb(NO₃)₂).

    • A series of flasks or vials.

    • Orbital shaker.

    • pH meter.

    • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) for metal analysis.

  • Procedure:

    • Prepare a series of heavy metal solutions of a known concentration (e.g., 100 mg/L) in separate flasks.

    • Adjust the initial pH of the solutions to the desired value (e.g., pH 5) using dilute HNO₃ or NaOH.

    • Add a precise amount of this compound to each flask (e.g., a dosage of 5 g/L).

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a specified contact time (e.g., 2 hours) to reach equilibrium.

    • After shaking, filter the samples to separate the solid adsorbent from the solution.

    • Measure the final pH of the filtrate.

    • Determine the final concentration of the heavy metal in the filtrate using AAS or ICP.

    • Calculate the removal efficiency and the adsorption capacity (qₑ) of the material.

References

Application Notes and Protocols for Hydroxylamine-Mediated Cleavage of Protein Cross-Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an invaluable tool for elucidating protein structure and mapping protein-protein interactions. The use of cleavable cross-linkers offers a significant advantage by allowing the separation of cross-linked proteins or the identification of cross-linked peptides after analysis. Hydroxylamine is a nucleophilic reagent widely used for the cleavage of specific types of cross-linkers, particularly those containing ester functionalities. This document provides detailed application notes and protocols for the use of hydroxylamine in cleaving protein cross-linkers.

Principle and Mechanism of Cleavage

Hydroxylamine (NH₂OH) is a potent nucleophile that can selectively cleave certain chemical bonds under mild conditions. Its primary application in protein cross-linking is the cleavage of ester bonds present in the spacer arms of cross-linking reagents like Ethylene Glycol bis(Succinimidyl Succinate) (EGS) and its water-soluble analog, Sulfo-EGS.[1]

The cleavage mechanism involves a nucleophilic acyl substitution reaction. The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ester bond, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the ester linkage and resulting in the formation of a hydroxamate and an alcohol. This process effectively severs the connection between the two cross-linked proteins.

G Mechanism of Hydroxylamine Cleavage of an Ester-Based Cross-linker cluster_0 cluster_1 cluster_2 Protein_A Protein A Linker_Start —(CH₂)n—C(=O)— Protein_A->Linker_Start Ester O Linker_Start->Ester Hydroxylamine H₂N—OH Spacer —(CH₂)m—O— Ester->Spacer Ester2 C(=O)—(CH₂)n— Spacer->Ester2 Protein_B Protein B Ester2->Protein_B Cleaved_A Protein A—(CH₂)n—C(=O)—NHOH Attack_Arrow Cleaved_B HO—(CH₂)m—O—C(=O)—(CH₂)n—Protein B

Figure 1. Nucleophilic attack by hydroxylamine on the ester bond of a cross-linker.

Applications

  • Reversal of Cross-linking: Cleavage with hydroxylamine allows for the dissociation of cross-linked protein complexes, which can be useful for downstream analysis of individual protein components by techniques like SDS-PAGE.

  • Two-Dimensional Gel Electrophoresis: Proteins can be cross-linked and separated in the first dimension, then the cross-links can be cleaved in-gel before running the second dimension, allowing for the identification of interacting partners based on their migration off the diagonal.

  • Mass Spectrometry: While some cross-linkers are designed to be cleaved in the mass spectrometer, chemical cleavage with hydroxylamine prior to analysis can simplify complex spectra in certain experimental setups.

Data Presentation: Factors Influencing Cleavage Efficiency

The efficiency of hydroxylamine cleavage is dependent on several factors, including pH, temperature, and incubation time. While optimal conditions should be determined empirically for each specific application, the following table, adapted from studies on hydroxylamine cleavage of peptide bonds, provides a general overview of the trends observed. Note that the absolute cleavage efficiencies for ester-based cross-linkers may vary.

ParameterCondition 1Condition 2Condition 3Cleavage Efficiency (IsoAsp Peptide)[2]
pH 7.07.59.0Higher pH generally increases cleavage rate.
Temperature 45°C60°C45°CHigher temperature increases reaction rate.
Time 2 hours2 hours2 hoursLonger incubation times lead to more complete cleavage.
Cleavage (%) ~19-82%~68%~61%Varies significantly based on substrate and conditions.

Table 1. Representative data on the influence of reaction conditions on hydroxylamine cleavage efficiency. Data is based on the cleavage of isoaspartyl peptide bonds and serves as a guideline for trends.[2]

Experimental Protocols

Protocol 1: Cleavage of EGS Cross-linked Proteins in Solution

This protocol is a generalized procedure for the cleavage of the homobifunctional, amine-reactive cross-linker Ethylene Glycol bis(Succinimidyl Succinate) (EGS).

Materials:

  • Cross-linked protein sample in a non-amine containing buffer (e.g., Phosphate Buffered Saline, PBS).

  • Hydroxylamine•HCl.

  • Phosphate buffer (e.g., PBS), pH 8.5.

  • Heating block or water bath at 37°C.

  • Desalting columns (optional).

Procedure:

  • Prepare Cleavage Solution: Immediately before use, prepare a 2 M solution of Hydroxylamine•HCl in your phosphate buffer. Adjust the final pH to 8.5 using NaOH.[1][3]

  • Reaction Setup: Mix your cross-linked protein sample with an equal volume of the freshly prepared 2 M hydroxylamine solution.

  • Incubation: Incubate the reaction mixture for 3 to 6 hours at 37°C with constant mixing or rotation.[1][3] Alternatively, the reaction can be carried out for 6-7 hours at room temperature, though cleavage efficiency may be lower.

  • Analysis: To confirm cleavage, analyze the treated and untreated samples by SDS-PAGE. A successful cleavage will result in the disappearance of higher molecular weight cross-linked bands and the appearance of bands corresponding to the individual protein components.

  • Removal of Hydroxylamine (Optional): If downstream applications are sensitive to hydroxylamine, it can be removed by dialysis or using a desalting column.

Protocol 2: Quenching of NHS-Ester Reactions

Hydroxylamine can also be used at a lower concentration to quench the reaction of NHS-ester-containing cross-linkers, stopping the cross-linking process.

Materials:

  • Protein cross-linking reaction mixture.

  • Hydroxylamine•HCl.

Procedure:

  • Prepare Quenching Solution: Prepare a stock solution of hydroxylamine (e.g., 1 M).

  • Quenching: Add hydroxylamine to the cross-linking reaction to a final concentration of 10-50 mM.

  • Incubation: Incubate for 15 minutes at room temperature to ensure all reactive NHS esters are quenched. The reaction mixture can then proceed to purification or analysis.

Visualization of Workflows and Logic

G Experimental Workflow for Cross-linking and Cleavage start Start with Protein Sample crosslink Perform Cross-linking (e.g., with EGS) start->crosslink quench Optional: Quench Reaction (e.g., with Tris or Hydroxylamine) crosslink->quench cleave Cleave Cross-links (2M Hydroxylamine, pH 8.5, 37°C) quench->cleave analyze Analyze Results (e.g., SDS-PAGE, Mass Spectrometry) cleave->analyze end End analyze->end

Figure 2. General experimental workflow for protein cross-linking and subsequent cleavage.

G Decision Logic for Using Cleavable Cross-linkers cluster_outcomes q1 Need to reverse cross-linking after analysis? q2 Disulfide bonds in protein must remain intact? q1->q2 Yes use_non_cleavable Use Non-Cleavable Cross-linker q1->use_non_cleavable No use_disulfide Use Disulfide-based Cleavable Cross-linker (e.g., DSP) q2->use_disulfide No use_hydroxylamine Use Hydroxylamine-cleavable Cross-linker (e.g., EGS) q2->use_hydroxylamine Yes

Figure 3. Decision-making process for selecting a suitable cross-linker.

Troubleshooting

  • Incomplete Cleavage:

    • Cause: Insufficient incubation time, suboptimal pH or temperature, or inactive hydroxylamine solution.

    • Solution: Increase incubation time or temperature. Ensure the hydroxylamine solution is freshly prepared and the pH is correctly adjusted to 8.5 immediately before use.

  • Protein Precipitation:

    • Cause: High concentration of hydroxylamine or changes in buffer conditions may cause some proteins to precipitate.

    • Solution: Perform a buffer exchange after cleavage to a more suitable buffer for your protein. Consider reducing the final concentration of hydroxylamine if cleavage is still efficient.

  • Non-specific Protein Degradation:

    • Cause: Prolonged incubation at elevated temperatures or extreme pH can lead to protein degradation.

    • Solution: Optimize the cleavage conditions to use the shortest time and lowest temperature that still provides efficient cleavage. Include protease inhibitors if proteolysis is suspected.

Concluding Remarks

Hydroxylamine-mediated cleavage of ester-containing cross-linkers is a robust and valuable technique in the study of protein interactions and structure. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can effectively reverse protein cross-links to facilitate a wide range of downstream analytical applications. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this methodology in the laboratory.

References

Revolutionizing Protein Engineering: A Guide to Site-Specific Modification Using Hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise, covalent modification of proteins at specific sites is a cornerstone of modern chemical biology and drug development. This powerful approach enables the creation of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins with enhanced therapeutic properties, and fluorescently labeled proteins for advanced imaging applications. Among the diverse chemical tools available, hydroxylamine derivatives have emerged as versatile and robust reagents for achieving site-specific protein functionalization.

This document provides a detailed overview of key applications and protocols for site-specific protein modification using hydroxylamine derivatives. It is intended to serve as a practical guide for researchers in academia and industry, offering both the theoretical basis and the practical steps necessary to implement these powerful techniques.

Application 1: α-Ketoacid-Hydroxylamine (KAHA) Ligation for Protein Synthesis and Modification

The α-Ketoacid-Hydroxylamine (KAHA) ligation is a highly effective method for the chemoselective coupling of unprotected peptide segments, enabling the synthesis of proteins that are difficult to access through traditional recombinant expression.[1][2] The reaction proceeds between a peptide fragment bearing an N-terminal hydroxylamine and another with a C-terminal α-ketoacid, forming a stable amide bond under mild, aqueous conditions.[1][3] This technique is particularly valuable for synthesizing proteins lacking cysteine residues, which are required for the more common Native Chemical Ligation (NCL).[4][5]

Recent advancements have expanded the utility of KAHA ligation by developing cyclic hydroxylamine building blocks that allow for the formation of native canonical amino acid residues at the ligation site, overcoming limitations of earlier methods that resulted in non-native homoserine residues.[2]

KAHA_Ligation cluster_reactants Reactants cluster_product Product Peptide1 Peptide 1 (N-terminal Hydroxylamine) Peptide2 Peptide 2 (C-terminal α-Ketoacid) LigatedProtein Ligated Protein (Amide Bond) Peptide1->LigatedProtein KAHA Ligation Peptide2->LigatedProtein

Caption: Workflow of the α-Ketoacid-Hydroxylamine (KAHA) Ligation.

Quantitative Data for KAHA Ligation
ApplicationLigation PartnersYieldReference
Synthesis of TirzepatideCyclic hydroxylamine building blocks and peptide α-ketoacid42%[2]
Synthesis of Glycopeptide MimeticsPhenyl glyoxylic acid and a primary hydroxylamineGood[1]
Synthesis of Betatrophin (177 residues)(S)-5-oxaproline and peptide α-ketoacidMulti-milligram scale[4][5]
Protocol: General α-Ketoacid-Hydroxylamine (KAHA) Ligation

This protocol is a generalized procedure based on commonly cited conditions.[1][4][5] Researchers should optimize parameters for their specific peptide fragments.

Materials:

  • Peptide with N-terminal hydroxylamine

  • Peptide with C-terminal α-ketoacid

  • Dimethyl sulfoxide (DMSO)

  • Acidic water (e.g., pH 4-5, adjusted with acetic acid) or N-methyl-2-pyrrolidinone (NMP)

  • Reaction vials

  • HPLC system for purification

Procedure:

  • Peptide Dissolution: Dissolve the peptide fragments containing the N-terminal hydroxylamine and C-terminal α-ketoacid in a suitable solvent system. A common choice is a mixture of DMSO and acidic water or NMP and water.[4][5] The concentration of each peptide should typically be in the range of 1-10 mM.

  • Ligation Reaction: Combine the two peptide solutions in a reaction vial.

  • Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37-40°C) for 2 to 48 hours.[1][2] Reaction progress should be monitored by analytical HPLC or LC-MS.

  • Purification: Upon completion, purify the ligated protein product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS).

Application 2: N-Terminal Modification via Oxime Formation

Site-specific modification of a protein's N-terminus offers a powerful strategy for bioconjugation, as most proteins possess a single, unique α-amino group. A two-step method utilizing a pyridoxal 5′-phosphate (PLP)-mediated reaction allows for the conversion of the N-terminal amine into a reactive ketone or aldehyde.[6] This newly installed carbonyl group can then be specifically targeted by an alkoxyamine (an O-substituted hydroxylamine) probe to form a highly stable oxime linkage.[6][7] This reaction is highly selective for the N-terminus, as the side-chain amines of lysine residues may form reversible imines with PLP but do not undergo the transamination process.[6]

N_Terminal_Modification Protein_N_Terminus Protein (N-terminal Amine) Keto_Protein Keto-Protein (N-terminal Ketone) Protein_N_Terminus->Keto_Protein PLP-mediated Transamination Final_Conjugate Protein Bioconjugate (Oxime Linkage) Keto_Protein->Final_Conjugate Oxime Formation Alkoxyamine Alkoxyamine Probe (R-ONH2) Alkoxyamine->Final_Conjugate

Caption: Experimental workflow for N-terminal protein modification.

Protocol: Two-Step N-Terminal Protein Modification

This protocol is adapted from the methodology described by Gilmore et al.[6]

Materials:

  • Target protein with an accessible N-terminus

  • Pyridoxal 5′-phosphate (PLP)

  • Alkoxyamine-functionalized molecule of interest (e.g., fluorescent dye, PEG)

  • Reaction Buffer: e.g., 100 mM phosphate buffer, pH 6.5

  • Desalting column

Procedure:

Step 1: PLP-Mediated Transamination

  • Reaction Setup: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add PLP: Add PLP from a concentrated stock solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.[7]

  • Purification: Remove excess PLP and exchange the protein into a suitable buffer for the next step (e.g., 100 mM acetate buffer, pH 4.5) using a desalting column.

Step 2: Oxime Ligation

  • Add Alkoxyamine: Add the alkoxyamine-functionalized probe to the keto-protein solution. A molar excess of the probe (e.g., 10-50 fold) is typically used.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Purification: Purify the final protein bioconjugate from excess probe and reagents using a desalting column or other appropriate chromatography method (e.g., size exclusion, ion exchange).

  • Analysis: Confirm the modification efficiency by SDS-PAGE (if the probe is large enough to cause a shift) and mass spectrometry.

Application 3: Selective Cleavage of Peptide Bonds

Hydroxylamine can be employed for the specific chemical cleavage of peptide bonds at Asn-Gly (N-G) sequences.[8] This method is valuable for protein characterization and for releasing a protein of interest from a fusion partner.[9] The reaction proceeds through the formation of an imide intermediate at the Asn-Gly site under mildly acidic conditions, which is then susceptible to nucleophilic attack by hydroxylamine.[8]

However, high concentrations of hydroxylamine or harsh conditions can lead to undesirable side modifications, such as the conversion of asparagine and glutamine residues to hydroxamates.[9] Therefore, careful optimization of reaction conditions is crucial.

Quantitative Data for Asn-Gly Cleavage
Protein SystemInitial Yield (Unoptimized)Yield (Optimized Conditions)Key Side ProductReference
[Met]-pGH-Val-Asn-IGF-I< 25%> 70%Asn(26) converted to hydroxamate[9]
Protocol: Optimized Hydroxylamine Cleavage of Asn-Gly Bonds

This protocol is based on the optimization study for recombinant IGF-I production.[9]

Materials:

  • Protein or fusion protein containing an Asn-Gly cleavage site

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Guanidine hydrochloride (GuHCl)

  • Lithium hydroxide (LiOH) or other base for pH adjustment

  • Tris buffer

  • HPLC system for analysis and purification

Procedure:

  • Protein Denaturation: Dissolve the protein in a denaturing buffer (e.g., 6 M GuHCl, 0.2 M Tris, pH 9.0).

  • Cleavage Reaction: Add hydroxylamine from a stock solution to the desired final concentration (e.g., 1-2 M). Adjust the pH of the reaction mixture to ~9.0 using LiOH.

  • Incubation: Incubate the reaction at 45°C for 4-17 hours.[8] Monitor the cleavage progress by HPLC.

  • Quenching and Purification: Stop the reaction by buffer exchange into a non-reactive buffer using a desalting column. Purify the cleaved protein fragment from the fusion partner and byproducts using chromatography (e.g., ion-exchange, reverse-phase HPLC).

Application 4: Deprotection of Thiol Groups for Bioconjugation

A common strategy for introducing reactive thiol groups onto a protein involves modifying primary amines (e.g., lysine side chains) with reagents like N-succinimidyl S-acetylthioacetate (SATA) or N-succinimidyl S-acetylthiopropionate (SATP).[10] These reagents introduce a protected sulfhydryl group. The subsequent deprotection, or deacetylation, is efficiently achieved using hydroxylamine, which exposes the free sulfhydryl for downstream conjugation reactions, such as maleimide chemistry.[10]

Thiol_Deprotection Protein_Amine Protein (Primary Amine) Acetylated_Protein S-acetylated Protein Protein_Amine->Acetylated_Protein Amine Acylation SATA_Reagent SATA Reagent SATA_Reagent->Acetylated_Protein Thiol_Protein Sulfhydryl-modified Protein Acetylated_Protein->Thiol_Protein Deacetylation Hydroxylamine Hydroxylamine Hydroxylamine->Thiol_Protein

Caption: Workflow for introducing thiols via SATA and hydroxylamine.

Protocol: Deacetylation of SATA-Modified Proteins

This protocol is adapted from the manufacturer's instructions for SATA/SATP reagents.[10]

Materials:

  • SATA-modified protein

  • Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

  • Reaction Buffer: e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5, containing 10 mM EDTA

Procedure:

  • Prepare Deacetylation Solution: Prepare the Deacetylation Solution fresh. For 50 mL, dissolve 1.74 g of hydroxylamine•HCl and EDTA in 40 mL of buffer, adjust pH to 7.2-7.5, and bring the final volume to 50 mL.

  • Deacetylation Reaction: Combine the SATA-modified protein solution with the Deacetylation Solution. A common ratio is 10 parts protein solution to 1 part Deacetylation Solution (e.g., 1 mL protein + 100 µL deacetylation solution).

  • Incubation: Incubate the reaction for 2 hours at room temperature.

  • Purification: Immediately purify the sulfhydryl-modified protein from the hydroxylamine and other reaction components using a desalting column. Equilibrate the column and elute the protein with a buffer containing EDTA (e.g., 10 mM) to minimize disulfide bond formation.

  • Downstream Application: Promptly use the purified protein in the subsequent conjugation reaction. The sulfhydryl content can be quantified using Ellman's Reagent.

References

Application Notes and Protocols for Hydroxylamine Phosphate in Enzymatic Assays and Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine, and its phosphate salt, is a versatile reagent in the field of enzymology. Its utility stems from its potent nucleophilic character, specifically as an "alpha-effect" nucleophile, reacting as an oxygen nucleophile often through its zwitterionic tautomer, ammonia oxide.[1][2][3][4] This reactivity allows it to participate in a variety of enzymatic reactions, serving as a substrate, a reactant with an enzyme's product, or as a component in the synthesis of enzyme inhibitors. These application notes provide an overview of the key uses of hydroxylamine phosphate in enzymatic assays and inhibitor studies, complete with detailed protocols and data presentation.

Application Notes

Continuous Spectrophotometric Assay of Adenylation Enzymes

Adenylation enzymes are a broad class of enzymes that activate carboxylic acids by converting them to acyl-adenylate intermediates at the expense of ATP, releasing pyrophosphate (PPi).[5][6] Many of these enzymes, particularly those involved in nonribosomal peptide synthesis (NRPS), do not readily release the PPi, making traditional ATP-PPi exchange assays unsuitable.[5][7]

Hydroxylamine serves as a highly reactive surrogate acceptor molecule. It attacks the tightly bound acyl-adenylate intermediate, forming a hydroxamate and releasing pyrophosphate.[5] This released PPi can then be detected in a continuous coupled assay. In this system, inorganic pyrophosphatase cleaves PPi into two molecules of inorganic phosphate (Pi). Subsequently, purine nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of a chromogenic substrate, 7-methylthioguanosine (MesG), in the presence of Pi.[5][7] The resulting product, 7-methylguanine, can be monitored by the increase in absorbance at 360 nm, providing a continuous measure of enzyme activity.[5] This assay is robust for profiling substrate specificity, studying enzyme kinetics, and screening for inhibitors.[7][8]

Assaying Acetate Kinase Activity

Acetate kinase catalyzes the reversible reaction between acetate and ATP to form acetyl phosphate and ADP.[9][10] Hydroxylamine is a key reagent in both discontinuous and continuous assays for this enzyme.

In the classic discontinuous "hydroxamate assay," hydroxylamine is added to the reaction mixture to react with the product, acetyl phosphate, forming acetyl hydroxamate. The reaction is then stopped, and the addition of acidic ferric chloride leads to the formation of a colored ferric-hydroxamate complex that can be measured spectrophotometrically.[9][11] However, this method can be insensitive and is prone to interference from high concentrations of hydroxylamine.[9]

A more advanced, continuous assay measures the other product of the hydroxylaminolysis of acetyl phosphate: inorganic phosphate (Pi).[9][12] This is achieved using the same PNP-MesG coupled system described for adenylation enzymes, providing a real-time measurement of acetate kinase activity.[12][13][14] This approach avoids the harsh stopping conditions of the hydroxamate assay and offers greater sensitivity.

Role in Inhibitor Studies

The versatility of hydroxylamine extends to the study of enzyme inhibitors in several ways:

  • Inhibitor Screening and Characterization: The continuous assays described above, particularly the hydroxylamine-MesG assay for adenylation enzymes, are readily adaptable for high-throughput screening of inhibitor libraries.[5] By measuring the decrease in the rate of reaction in the presence of a test compound, one can identify potential inhibitors. Subsequent dose-response experiments allow for the determination of key inhibitory parameters such as the apparent inhibition constant (Kiapp).[5]

  • Synthesis of Inhibitors: Hydroxylamine can be used as a chemical reactant to synthesize enzyme inhibitors. For example, N-substituted hydroxylamines have been designed and synthesized to act as radical scavengers that inhibit bacterial ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[15]

  • Competitive Inhibition: In some cases, hydroxylamine itself can act as a competitive inhibitor. For instance, it has been shown to be a competitive inhibitor of alcohol dehydrogenase, a property that can be exploited to optimize kinetic assays for ethanol.[16][17]

Data Presentation

The following tables summarize quantitative data from studies utilizing hydroxylamine-based enzymatic assays.

Table 1: Enzyme Kinetic Parameters with Hydroxylamine

EnzymeSubstrate(s)KMkcatKi (for Hydroxylamine)Reference
EntE (Adenylation Enzyme)Hydroxylamine225 ± 51 mM3.2 ± 0.5 min-1381 ± 113 mM[5]

Table 2: Inhibitor Constants Determined Using Hydroxylamine-Based Assays

EnzymeInhibitorCompeting Substrate(s)KiappReference
EntECompound 15Salicylic acid31 - 2000 nM[5]
EntECompound 152,3-DHB31 - 2000 nM[5]
GrsACompound 16D-phenylalanine0.3 - 200 nM[5]
FadD28Compound 17Tetradecanoic acid0.4 - 50 µM[5]
Toxoplasma gondii Aspartate AminotransferaseHydroxylamineL-aspartateIC50 = 0.4158 µg/ml[18]
Toxoplasma gondii Aspartate AminotransferaseCarboxymethoxylamineL-aspartateIC50 = 0.0035 µg/ml[18]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Adenylation Enzyme Activity

This protocol is adapted from the hydroxylamine-MesG coupled assay for adenylation enzymes.[5]

1. Reagent Preparation:

  • 2x Adenylation Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.
  • ATP Stock: 50 mM ATP in water.
  • MesG Stock: 10 mM 7-methylthioguanosine in DMSO.
  • Hydroxylamine Working Solution (2 M, pH 7.0): Prepare fresh on the day of the assay. To 400 µL of 4 M hydroxylamine stock on ice, add 175 µL of water and 225 µL of 7 M NaOH dropwise. Confirm pH is between 7-8 with pH paper.[7]
  • Coupling Enzymes: Inorganic Pyrophosphatase (e.g., 0.04 U/reaction) and Purine Nucleoside Phosphorylase (e.g., 0.1 U/reaction).
  • Acid Substrate Stock: Prepare a concentrated stock (e.g., 100 mM) of the carboxylic acid substrate in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).[7]
  • Adenylation Enzyme: Prepare a stock solution of the purified enzyme in 1x adenylation buffer.

2. Assay Procedure (96-well plate format, 100 µL final volume):

  • Prepare a Master Mix containing all components except the adenylation enzyme and the acid substrate. For a 100 µL reaction, this would typically include:
  • 50 µL of 2x Adenylation Buffer
  • 5 µL of 50 mM ATP (final concentration 2.5 mM)
  • 15 µL of 2 M Hydroxylamine (final concentration 150 mM)
  • 2 µL of 10 mM MesG (final concentration 0.2 mM)
  • Inorganic Pyrophosphatase (to final 0.04 U)
  • Purine Nucleoside Phosphorylase (to final 0.1 U)
  • Nuclease-free water to bring the volume up.
  • Add the desired volume of the acid substrate to the wells.
  • Add the Master Mix to each well.
  • Initiate the reaction by adding the adenylation enzyme (e.g., 0.005–5 µM final concentration).
  • Immediately place the plate in a spectrophotometer pre-set to 37°C.
  • Monitor the increase in absorbance at 360 nm over time.

3. Data Analysis:

  • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε360 for 7-methylguanine is 11,000 M-1cm-1 at pH 7.6).[13][14]
  • To determine kinetic parameters, vary the concentration of one substrate while keeping others saturated and fit the data to the Michaelis-Menten equation.

Protocol 2: Continuous Assay for Acetate Kinase Activity

This protocol is based on the measurement of inorganic phosphate generated from the hydroxylaminolysis of acetyl phosphate.[9][12]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl.
  • ATP Stock: 100 mM ATP in water.
  • Acetate Stock: 1 M Potassium Acetate in water.
  • Hydroxylamine Solution: 1 M Hydroxylamine (pH 7.0).
  • PNP/MesG Reporter System: 1 mM MesG, 1 U/mL Purine Nucleoside Phosphorylase in assay buffer.
  • Acetate Kinase: Purified enzyme in a suitable storage buffer.

2. Assay Procedure:

  • In a cuvette or 96-well plate, combine:
  • Assay Buffer
  • ATP (to a final concentration of 5 mM)
  • Acetate (to a final concentration of 10 mM)
  • Hydroxylamine (to a final concentration of 100 mM)
  • PNP/MesG Reporter System
  • Equilibrate the mixture to the desired temperature (e.g., 37°C).
  • Initiate the reaction by adding a known amount of acetate kinase.
  • Monitor the increase in absorbance at 360 nm continuously.

3. Data Analysis:

  • Calculate the rate of Pi formation from the change in absorbance, as described in Protocol 1. This rate is directly proportional to the acetate kinase activity.

Protocol 3: Determination of Inhibitor Kiapp Values

This protocol is an adaptation of Protocol 1 for inhibitor characterization.[5]

1. Reagent Preparation:

  • Prepare all reagents as described in Protocol 1.
  • Inhibitor Stock: Prepare a concentrated stock of the inhibitor in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • Perform the assay as described in Protocol 1.
  • In separate wells, include a range of inhibitor concentrations. Ensure the final solvent concentration (e.g., DMSO) is constant across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
  • It is recommended to pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) before initiating the reaction by adding the substrate.
  • Keep the concentration of the varied substrate at or near its KM value, and other substrates at saturating concentrations.

3. Data Analysis:

  • Calculate the initial velocity for each inhibitor concentration.
  • Plot the initial velocity as a function of the inhibitor concentration.
  • Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the Kiapp value. For a competitive inhibitor, the data can be fit to the equation: vi = Vmax[S] / (KM(1 + [I]/Ki) + [S]) where vi is the velocity in the presence of inhibitor, and [I] is the inhibitor concentration.

Visualizations

Adenylation_Enzyme_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Adenylation Enzyme Mix Combine Reagents in 96-well plate Enzyme->Mix Substrate Carboxylic Acid Substrate Substrate->Mix ATP ATP ATP->Mix Hydroxylamine Hydroxylamine Hydroxylamine->Mix Coupling Coupling System (PPiase, PNP, MesG) Coupling->Mix Initiate Initiate reaction with Enzyme Mix->Initiate Monitor Monitor A360nm over time Initiate->Monitor Velocity Calculate Initial Velocity (v0) Monitor->Velocity Kinetics Determine Kinetic Parameters (Km, kcat) Velocity->Kinetics Inhibition Determine Inhibition (Ki) Velocity->Inhibition

Caption: Workflow for the continuous adenylation enzyme assay.

Adenylation_Reaction_Pathway E_RCOOH_ATP E + R-COOH + ATP E_AMP_RCO E-AMP~CO-R E_RCOOH_ATP->E_AMP_RCO Adenylation Enzyme PPi PPi E_AMP_RCO->PPi Hydroxamate R-CO-NHOH E_AMP_RCO->Hydroxamate  + Hydroxylamine Pi 2 Pi PPi->Pi Pyrophosphatase Hydroxylamine Hydroxylamine (NH2OH) AMP AMP Hydroxamate->AMP E E Hydroxamate->E Product 7-methylguanine (Abs @ 360nm) Pi->Product  + MesG (PNP) MesG MesG

Caption: Reaction pathway of the coupled adenylation assay.

Acetate_Kinase_Assay_Principle Acetate_ATP Acetate + ATP AcetylP_ADP Acetyl-Phosphate + ADP Acetate_ATP->AcetylP_ADP Acetate Kinase Hydroxamate Acetyl-Hydroxamate AcetylP_ADP->Hydroxamate  + Hydroxylamine Pi Inorganic Phosphate (Pi) AcetylP_ADP->Pi  + Hydroxylamine Hydroxylamine Hydroxylamine Detection Pi Detection (e.g., PNP/MesG) Pi->Detection

Caption: Principle of the hydroxylamine-based acetate kinase assay.

References

Application Notes and Protocols for the Use of Hydroxylamine in Post-Translational Modification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of hydroxylamine in the study of post-translational modifications (PTMs), with a particular focus on its application in quantitative proteomics workflows and specific peptide bond cleavage for targeted protein analysis.

Introduction

Hydroxylamine (NH₂OH) is a versatile reagent in proteomics research, primarily employed for two key applications in the context of PTM analysis: as a quenching agent for isobaric labeling reactions and as a chemical cleavage agent for specific peptide bonds. While often used as hydroxylamine hydrochloride, its activity is typically buffered at a specific pH, frequently using phosphate-based buffers. This has led to the operational term "hydroxylamine phosphate" to describe the reactive solution. Understanding the principles and protocols for its use is crucial for obtaining high-quality, quantitative data in PTM studies, particularly in phosphoproteomics.

Application 1: Quenching of Tandem Mass Tag (TMT) Labeling Reactions

In quantitative proteomics, Tandem Mass Tags (TMT) are chemical labels that enable multiplexed analysis of protein abundance and PTMs. After labeling peptides with TMT reagents, it is essential to quench the reaction to prevent unwanted side reactions and ensure accurate quantification. Hydroxylamine serves as an effective quenching agent by reacting with any remaining active TMT reagent.

Principle of TMT Quenching with Hydroxylamine

TMT reagents contain an NHS-ester functional group that reacts with primary amines (the N-terminus and lysine side chains) on peptides. Hydroxylamine, being a potent nucleophile, reacts with the NHS-ester of any unreacted TMT reagent, rendering it incapable of labeling peptides. This immediate cessation of the labeling reaction is critical for ensuring that all samples in a multiplexed experiment are labeled for the same duration, thus minimizing variability.

Experimental Protocol: TMT Labeling and Quenching for Phosphoproteomics

This protocol outlines a typical workflow for TMT labeling of peptides derived from a cell lysate, followed by quenching with hydroxylamine, prior to phosphopeptide enrichment and mass spectrometry analysis.

Reagents and Materials:

  • HEPES buffer (200 mM, pH 8.5)

  • TMTpro Label Reagents

  • Anhydrous acetonitrile (ACN)

  • 5% Hydroxylamine solution: Prepare fresh by dissolving hydroxylamine hydrochloride in 100 mM Triethylammonium Bicarbonate (TEAB) or a similar compatible buffer.[1]

  • 0.1% Formic Acid (FA)

  • C18 desalting columns

Procedure:

  • Peptide Preparation: Start with tryptic peptides obtained from cell or tissue lysates. Ensure peptides are desalted and reconstituted in 200 mM HEPES (pH 8.5).[2]

  • TMT Labeling:

    • Equilibrate the TMT label reagents to room temperature.

    • Reconstitute the TMT reagent in anhydrous ACN.

    • Add the TMT label reagent to the peptide solution. A common ratio is 20 µl of TMT reagent per 100 µl of peptide sample.[1]

    • Incubate the reaction for 1 hour at room temperature.[1][2]

  • Quenching the Reaction:

    • Add 5% hydroxylamine solution to the reaction mixture. For every 8 µl of TMT reagent used, add 1 µl of 5% hydroxylamine.[3]

    • Incubate for 15 minutes at room temperature to ensure complete quenching of the TMT reagent.[2][4]

  • Sample Pooling and Desalting:

    • Combine the TMT-labeled and quenched samples into a single tube.

    • Acidify the pooled sample with 0.1% formic acid.

    • Desalt the labeled peptides using a C18 column to remove excess TMT reagents, hydroxylamine, and other salts.

  • Phosphopeptide Enrichment: Proceed with phosphopeptide enrichment using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[5]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application 2: Specific Cleavage of Peptide Bonds

Hydroxylamine can be used for the chemical cleavage of specific peptide bonds, which can be advantageous for generating larger peptide fragments for analysis or for studying specific protein regions. This is particularly useful for proteins that are resistant to enzymatic digestion or for targeted analysis of specific domains.

Principle of Hydroxylamine-Mediated Cleavage

Hydroxylamine facilitates the cleavage of the polypeptide backbone at specific sites, most notably at Asparaginyl-Glycyl (Asn-Gly) and isoaspartyl-Glycyl (isoAsp-Gly) peptide bonds.[6][7][8] The mechanism involves the formation of a succinimide intermediate at the Asn-Gly site under alkaline conditions, which is then susceptible to nucleophilic attack and cleavage by hydroxylamine.[6] This specificity allows for a predictable fragmentation of proteins.

Experimental Protocol: Hydroxylamine Cleavage of Proteins

This protocol describes the cleavage of proteins at Asn-Gly bonds using hydroxylamine.

Reagents and Materials:

  • Cleavage Buffer: 2 M Hydroxylamine-HCl, 0.2 M Potassium Carbonate, 4.5 M Guanidine-HCl, adjusted to pH 9.0 with NaOH.[9]

  • Formic Acid (concentrated)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Protein Solubilization: Dissolve the protein sample in the cleavage buffer. For insoluble proteins, such as those in the extracellular matrix, this buffer also serves to denature and solubilize the protein.[9]

  • Cleavage Reaction:

    • Incubate the protein solution at 45°C for 4 to 17 hours with gentle mixing.[9][10] The optimal incubation time may need to be determined empirically for each protein.

  • Reaction Termination:

    • Terminate the reaction by lowering the pH to approximately 4.0 with concentrated formic acid.[10]

    • Cool the reaction mixture to 4°C.

  • Desalting: Remove excess reagents and buffer components using a desalting column.[10]

  • Downstream Analysis: The resulting peptide fragments can be further analyzed by SDS-PAGE, mass spectrometry, or other proteomic techniques.

Data Presentation

The following tables summarize quantitative data from studies utilizing hydroxylamine for TMT quenching and peptide cleavage.

Table 1: Phosphopeptide Identifications in a TMT-based Workflow with Hydroxylamine Quenching

Cell LineTMT LabelingHydroxylamine QuenchingNumber of Identified PhosphopeptidesReference
MCF-7TMT0Yes10,311[2]
MCF-7NoneNo11,256[2]
HeLaTMT10plexYes~24,000[11]

Table 2: Comparison of Hydroxylamine and Cyanogen Bromide (CNBr) for Protein Cleavage and Peptide Identification from Insoluble Extracellular Matrix

TissueCleavage MethodTotal Quantified Protein (Relative Abundance)Unique Peptides IdentifiedReference
BoneHydroxylamine~95%>200[9]
BoneCNBr~90%>200[9]
LungHydroxylamine~70%~300[9]
LungCNBr~50%~250[9]
SkinHydroxylamine~85%>400[9]
SkinCNBr~75%>350[9]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic kinase signaling cascade that can be studied using phosphoproteomics workflows that incorporate hydroxylamine for TMT quenching.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Receptor->Receptor Adaptor Adaptor Protein Receptor->Adaptor Recruits & Phosphorylates Kinase1 Kinase 1 Adaptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates & Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A generic kinase signaling pathway initiated by ligand binding.

Experimental Workflow Diagram

This diagram outlines the key steps in a quantitative phosphoproteomics workflow utilizing TMT labeling and hydroxylamine quenching.

Experimental_Workflow start Cell/Tissue Lysis digestion Protein Digestion (Trypsin) start->digestion tmt_labeling TMT Labeling digestion->tmt_labeling hydroxylamine Hydroxylamine Quenching tmt_labeling->hydroxylamine pooling Sample Pooling hydroxylamine->pooling desalting1 C18 Desalting pooling->desalting1 enrichment Phosphopeptide Enrichment (IMAC/TiO2) desalting1->enrichment desalting2 C18 Desalting enrichment->desalting2 lcms LC-MS/MS Analysis desalting2->lcms data Data Analysis lcms->data

Caption: Quantitative phosphoproteomics workflow.

Conclusion

Hydroxylamine is an indispensable reagent in modern proteomics for the study of post-translational modifications. Its role in quenching TMT labeling reactions is fundamental to achieving accurate and reproducible quantification in multiplexed experiments. Furthermore, its ability to induce specific cleavage of peptide bonds offers a valuable tool for the analysis of challenging proteins. The protocols and data presented here provide a solid foundation for researchers to effectively incorporate hydroxylamine into their PTM analysis workflows, ultimately contributing to a deeper understanding of cellular signaling and disease mechanisms.

References

Application of Hydroxylamine Phosphate in Materials Science and Metal Phosphating

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Hydroxylamine phosphate and its related salts are versatile compounds with significant applications in both metal surface treatment and the synthesis of advanced materials. In metal phosphating, it serves as a crucial accelerator, promoting the formation of uniform and corrosion-resistant conversion coatings. In materials science, its reducing properties are harnessed for the synthesis of metallic nanoparticles. These notes provide an overview of these applications, along with detailed experimental protocols for researchers.

Section 1: Metal Phosphating

Application Note: this compound as an Accelerator in Metal Phosphating

Phosphate conversion coating is a widely used chemical treatment for steel, aluminum, and other metals to enhance corrosion resistance and improve adhesion for subsequent painting.[1] The process involves the application of an acidic solution containing phosphate ions, which react with the metal surface to form a thin, insoluble layer of metal phosphates.[1]

To increase the rate of this reaction and improve the quality of the coating, accelerators are added to the phosphating bath.[2][3] Hydroxylamine and its salts, such as this compound and hydroxylamine sulfate (HAS), have become increasingly important as accelerators, often replacing traditional nitrite-based accelerators.[2][4]

Mechanism and Advantages: The primary role of hydroxylamine in the phosphating process is to act as a cathodic depolarizer, which accelerates the dissolution of the metal at local cathodes, thereby speeding up the entire coating process.[4] This leads to faster formation of a finer, denser, and more uniform phosphate crystal layer.[4]

Key advantages of using hydroxylamine-based accelerators include:

  • Nitrite-Free Operations: Eliminates the formation of toxic nitrous gases, making the process more environmentally friendly and safer for operators.[5]

  • Stability: Unlike nitrites, hydroxylamine is stable in acidic phosphating concentrates, allowing for the formulation of single-package replenisher solutions.[5][6]

  • Improved Coating Quality: Produces fine and dense crystal coatings, which enhances corrosion resistance and paint adhesion.[4]

  • Low-Temperature Operation: Enables phosphating processes to be run at lower temperatures, reducing energy consumption.[7][8]

This compound is effective in various phosphating systems, including zinc phosphating and iron phosphating.[2][7] It helps to control the crystal morphology and composition of the phosphate layer, ensuring high-quality, consistent results.[6][9]

Experimental Protocol: Zinc Phosphating of Steel with Hydroxylamine Accelerator

This protocol describes a typical immersion process for creating a zinc phosphate conversion coating on a cold-rolled steel substrate, using a hydroxylamine-accelerated bath.

1. Materials and Reagents:

  • Substrate: Cold-rolled steel panels.

  • Alkaline Degreasing Solution: 15-20 g/L aqueous alkaline detergent.

  • Phosphating Bath Concentrate: A solution containing zinc ions, phosphate ions, and other optional ions like nickel and manganese.

  • Accelerator: this compound or Hydroxylamine Sulfate (HAS).

  • Deionized Water.

2. Equipment:

  • Immersion tanks (for degreasing, rinsing, and phosphating).

  • Heating system for the tanks.

  • pH meter.

  • Drying oven.

3. Pre-treatment Workflow:

  • Alkaline Degreasing: Immerse the steel panels in the alkaline degreasing solution at 60-65°C for 5-10 minutes to remove oils and other surface contaminants.[10]

  • Rinsing: Thoroughly rinse the panels with deionized water to remove any residual alkaline solution.

4. Phosphating Process:

  • Bath Preparation: Prepare the working phosphating bath by diluting the concentrate with deionized water. A typical composition is detailed in the table below. Heat the solution to the desired operating temperature (e.g., 40-50°C).[8][10]

  • Accelerator Addition: Add the hydroxylamine accelerator to the bath. The optimal concentration is typically between 0.3 and 1.5 g/L.[5][11]

  • Immersion: Immerse the cleaned and rinsed steel panels into the phosphating bath for 5-15 minutes.[10] The exact time will depend on the desired coating weight and bath composition.

  • Final Rinse: Remove the phosphated panels from the bath and rinse thoroughly with deionized water.

  • Drying: Dry the panels in an oven at a low temperature.

5. Post-treatment (Optional):

  • For enhanced corrosion protection, a final rinse with a chromate or non-chromate passivation solution can be applied before drying.[4]

Data Summary: Example Phosphating Bath Compositions

The following table summarizes typical compositions for hydroxylamine-accelerated zinc phosphating baths as cited in the literature. Actual concentrations may vary based on specific process requirements.

ComponentConcentration RangePurposeCitations
Zinc (Zn²⁺)0.8 - 2.7 g/LPrimary coating-forming cation[2][12]
Phosphate (PO₄³⁻)10 - 15 g/LPrimary coating-forming anion[12]
Hydroxylamine Accelerator1 - 2.5 g/L (as HAS)Accelerates coating formation[12]
Nickel (Ni²⁺)0.2 - 1.5 g/LModifies crystal structure, improves corrosion resistance[2][12]
Manganese (Mn²⁺)0.5 - 1.0 g/LModifies crystal structure[12]
Nitrate (NO₃⁻)0 - 7.5 wt%Co-accelerator[2]
Operating Parameters
Temperature40 - 50°CLow-temperature operation[8][10]
pH2.5 - 3.5Controls bath acidity
Immersion Time5 - 15 minDetermines coating thickness[10]

Workflow Diagram: Metal Phosphating Process

G A Start: Metal Substrate B Step 1: Alkaline Degreasing A->B C Step 2: Water Rinse B->C D Step 3: Phosphating Bath (with this compound) C->D E Step 4: Water Rinse D->E F Step 5: Optional Passivation E->F G Step 6: Drying F->G H End: Coated Substrate G->H

Caption: Workflow for a typical immersion metal phosphating process.

Section 2: Materials Science

Application Note: this compound in Nanoparticle Synthesis

In materials science, hydroxylamine and its salts are utilized as reducing agents for the synthesis of metallic nanoparticles, such as gold (Au) and silver (Ag) nanoparticles.[13][14] The synthesis process, often conducted in an aqueous solution, relies on the reduction of metal ions (e.g., Au³⁺ from chloroauric acid) to their elemental state (Au⁰), which then nucleate and grow into nanoparticles.[14]

Hydroxylamine is considered a milder reducing agent compared to strong agents like sodium borohydride.[13] This characteristic allows for better control over the reaction kinetics, which is crucial for regulating the size and morphology of the resulting nanoparticles.[13] The hydroxylamine seeding method, for instance, involves using pre-formed small nanoparticles as "seeds" and then enlarging them in a controlled manner by the slow reduction of additional metal ions with hydroxylamine.[14] This technique is effective for producing nanoparticles with a narrow size distribution.

Experimental Protocol: Synthesis of Gold Nanoparticles (AuNPs) via Hydroxylamine Reduction

This protocol provides a general method for synthesizing gold nanoparticles using hydroxylamine as the reducing agent.

1. Materials and Reagents:

  • Gold Precursor: Hydrogen tetrachloroaurate (HAuCl₄) solution (e.g., 1% w/v).

  • Reducing Agent: Hydroxylamine hydrochloride (NH₂OH·HCl) or this compound solution (e.g., 0.1 M).

  • Stabilizer (Optional): Sodium citrate solution (e.g., 1% w/v).

  • Deionized Water (Milli-Q or equivalent).

2. Equipment:

  • Glass beakers or flasks.

  • Magnetic stirrer and stir bars.

  • Pipettes and graduated cylinders.

  • Spectrophotometer (for characterization).

3. Synthesis Procedure:

  • Preparation: In a clean glass beaker, add a specific volume of deionized water (e.g., 95 mL).

  • Heating and Stirring: Place the beaker on a magnetic stirrer with heating. While stirring vigorously, heat the water to boiling.

  • Precursor Addition: To the boiling water, add a calculated amount of the HAuCl₄ solution (e.g., 1 mL of 1% solution). The solution should turn a pale yellow color.

  • Reduction: While maintaining temperature and stirring, quickly inject the hydroxylamine solution. The volume and concentration will determine the final particle size.

  • Color Change: Observe the solution for a color change. As the gold ions are reduced and nanoparticles form, the solution will typically transition from yellow to a ruby red or purple color, indicating the formation of AuNPs.

  • Cooling: After the color change is complete and stable, remove the beaker from the heat and allow it to cool to room temperature while continuing to stir.

4. Characterization:

  • The formation and size of the AuNPs can be confirmed by measuring the surface plasmon resonance (SPR) peak using a UV-Vis spectrophotometer. For spherical AuNPs, this peak is typically around 520 nm.

  • Transmission Electron Microscopy (TEM) can be used for direct visualization of particle size and morphology.

Logical Diagram: Nanoparticle Synthesis by Chemical Reduction

G P1 Metal Salt Precursor (e.g., HAuCl₄) Proc Chemical Reduction & Nucleation/Growth P1->Proc P2 Reducing Agent (this compound) P2->Proc P3 Solvent (e.g., Water) P3->Proc P4 Stabilizing Agent (Optional) P4->Proc Prod Metal Nanoparticles (e.g., AuNPs) Proc->Prod

Caption: Key components in the chemical synthesis of nanoparticles.

References

Application Notes and Protocols for the Electrochemical Detection of Hydroxylamine in Phosphate Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (NH₂OH) is a crucial intermediate in various industrial and biological processes, including pharmaceuticals, and is also recognized as a mutagen.[1][2][3] Therefore, the development of sensitive, selective, and rapid methods for its detection is of significant importance. Electrochemical methods offer a compelling alternative to traditional analytical techniques due to their inherent advantages of high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization.[3] This document provides detailed application notes and protocols for the electrochemical detection of hydroxylamine, primarily focusing on its determination in a phosphate buffer solution (PBS), a commonly used electrolyte that provides a suitable physiological pH environment.

The electrochemical behavior of hydroxylamine is pH-dependent, with optimal detection typically achieved in neutral conditions (pH 7.0).[1][4] Various modified electrodes have been developed to enhance the sensitivity and selectivity of hydroxylamine detection by catalyzing its oxidation and lowering the overpotential.[1][4][5][6] These modifications often involve nanomaterials such as graphene oxide, metal nanoparticles, and conductive polymers, which increase the electrode's active surface area and facilitate electron transfer.[1][4][6]

Principle of Detection

The electrochemical detection of hydroxylamine is based on its oxidation at the surface of a working electrode. When a potential is applied to the electrode, hydroxylamine undergoes an irreversible oxidation reaction, generating a measurable current. The magnitude of this current is directly proportional to the concentration of hydroxylamine in the solution, forming the basis for its quantitative analysis.

The general electrochemical oxidation of hydroxylamine can be represented as:

NH₂OH → Products + ne⁻

The specific reaction products can vary depending on the electrode material and experimental conditions. The use of modified electrodes can significantly enhance the electrocatalytic oxidation of hydroxylamine, resulting in a higher oxidation peak current and a lower oxidation potential, which improves the sensitivity and selectivity of the detection.[1][5][7]

Apparatus and Reagents

Apparatus:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode system:

    • Working Electrode (e.g., Glassy Carbon Electrode, Screen-Printed Electrode)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • Voltammetric cell

  • Micropipettes

  • pH meter

  • Magnetic stirrer and stir bars

  • Nitrogen gas cylinder with tubing (for deoxygenation)

Reagents:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water or doubly distilled water[8]

  • Electrode polishing materials (e.g., alumina slurry, polishing pads)

Quantitative Data Summary

The performance of various modified electrodes for the electrochemical detection of hydroxylamine in phosphate buffer is summarized in the table below. This allows for a direct comparison of key analytical parameters.

Electrode ModificationAnalytical TechniqueLinear Range (μM)Limit of Detection (LOD)Phosphate Buffer pHReference
Fe₃O₄ FNPs/GO/SPEDPV0.05 - 700.010.0 nM7.0[1][5][7][9][10]
Polypyrrole Nanotubes/GSPEDPV0.005 - 290.01.0 nM7.0[4]
NiCo₂O₄/RGO/SPEDPV0.007 - 385.02.0 nM7.0[6]
TMAPO radical/GCEDPV20 - 10,000Not Specified2.0 - 7.0[2][11]
NiO Nanoparticle/CPESWV0.1 - 400.070 nM8.0[8]
Oracet Blue MWCNT/GCEAmperometry4.0 - 5820.90.7 µM7.0[12]

DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry; SPE: Screen-Printed Electrode; GSPE: Graphite Screen-Printed Electrode; GCE: Glassy Carbon Electrode; CPE: Carbon Paste Electrode; GO: Graphene Oxide; RGO: Reduced Graphene Oxide; FNPs: Functionalized Nanoparticles; TMAPO: 2,2,6,6-Tetramethyl-4-acetylpiperidine-1-oxy; MWCNT: Multi-Walled Carbon Nanotubes.

Experimental Protocols

Preparation of 0.1 M Phosphate Buffer Solution (pH 7.0)

Phosphate buffer is a commonly used electrolyte for the electrochemical detection of hydroxylamine.[1][4][6]

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

Protocol:

  • Prepare a 0.1 M solution of NaH₂PO₄ by dissolving the appropriate amount in deionized water.

  • Prepare a 0.1 M solution of Na₂HPO₄ by dissolving the appropriate amount in deionized water.

  • Mix the two solutions in a suitable ratio while monitoring the pH with a calibrated pH meter.

  • Adjust the pH to 7.0 by adding the appropriate phosphate solution (or dropwise addition of dilute H₃PO₄ or NaOH if necessary).

  • Store the buffer solution in a clean, sealed container at room temperature.

Preparation of Hydroxylamine Standard Solutions

Due to the instability of hydroxylamine, fresh standard solutions should be prepared daily.[3][8]

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 0.1 M Phosphate Buffer (pH 7.0)

Protocol:

  • Prepare a stock solution of hydroxylamine (e.g., 10 mM) by dissolving a precisely weighed amount of NH₂OH·HCl in the 0.1 M phosphate buffer.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the phosphate buffer to achieve the desired concentrations for calibration.

  • Keep the solutions on ice and protected from light to minimize degradation.

Electrode Preparation and Modification

The working electrode surface must be clean and, if applicable, properly modified to ensure reproducible results. The following is a general procedure for a glassy carbon electrode. For screen-printed electrodes, modification is typically done by drop-casting a specific volume of the modifier suspension onto the electrode surface and allowing it to dry.

Protocol for Glassy Carbon Electrode (GCE) Cleaning:

  • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Rinse the electrode thoroughly with deionized water.

  • Soncate the electrode in deionized water and then in ethanol for 2-3 minutes each to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen gas.

Electrochemical Measurement

The following protocols outline the general steps for performing cyclic voltammetry (CV) and differential pulse voltammetry (DPV) measurements.

Protocol for Cyclic Voltammetry (CV):

  • Assemble the three-electrode system in the electrochemical cell containing a known volume of 0.1 M phosphate buffer (pH 7.0).

  • Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 10-15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Record a blank CV scan in the potential range of interest to ensure the background current is stable.

  • Add a known concentration of hydroxylamine standard solution to the cell and stir for a short period to ensure homogeneity.

  • Stop the stirring and allow the solution to become quiescent.

  • Record the CV of the hydroxylamine solution at a specific scan rate (e.g., 50 mV/s).[6] An oxidation peak corresponding to hydroxylamine should be observed.

  • The effect of scan rate on the peak current can be investigated to understand the reaction kinetics.[4]

Protocol for Differential Pulse Voltammetry (DPV):

DPV is a more sensitive technique often used for quantitative analysis.

  • Follow steps 1-4 of the CV protocol.

  • Set the DPV parameters on the potentiostat, such as initial potential, final potential, pulse amplitude, pulse width, and scan rate.

  • Record the DPV scan. The peak height of the resulting voltammogram is proportional to the hydroxylamine concentration.

  • To construct a calibration curve, perform DPV measurements for a series of hydroxylamine standard solutions of increasing concentrations.

  • Plot the peak current versus the hydroxylamine concentration. The linear range and limit of detection can be determined from this plot.

Visualizations

G cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Phosphate Buffer, Hydroxylamine Standards) Setup Assemble 3-Electrode Cell with Phosphate Buffer Reagents->Setup Electrode Prepare/Modify Working Electrode Electrode->Setup Deoxygenate Deoxygenate Solution (N₂ Purge) Setup->Deoxygenate Blank Record Blank Voltammogram Deoxygenate->Blank Add_Analyte Add Hydroxylamine Standard Blank->Add_Analyte Measure Perform Electrochemical Measurement (CV/DPV) Add_Analyte->Measure Calibrate Construct Calibration Curve (Peak Current vs. Concentration) Measure->Calibrate Quantify Determine Unknown Concentration Calibrate->Quantify

Caption: Experimental workflow for electrochemical detection of hydroxylamine.

G cluster_electrode Electrode Surface cluster_solution Phosphate Buffer (Solution) e e⁻ Electrode Working Electrode Electrode->e Products Oxidation Products Electrode->Products Desorption NH2OH NH₂OH NH2OH->Electrode Adsorption & Electron Transfer

Caption: Simplified mechanism of hydroxylamine oxidation at an electrode.

References

Application Notes and Protocols: Synthesis of Hydroxamic Acids Using Hydroxylamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxamic acids are a critical class of organic compounds characterized by the R-C(=O)N(OH)-R' functional group. Their potent and reversible metal-chelating properties make them invaluable pharmacophores in drug discovery, particularly as inhibitors for metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The synthesis of hydroxamic acids is a cornerstone of medicinal chemistry, with various methods available for their preparation. A common and effective strategy involves the nucleophilic attack of hydroxylamine on an activated carboxylic acid derivative, such as an ester or acyl chloride.

This document provides detailed application notes and protocols for the synthesis of hydroxamic acids utilizing hydroxylamine phosphate as the hydroxylamine source. While hydroxylamine is often used in the form of its hydrochloride salt, this compound presents an alternative that can be employed for the in situ generation of free hydroxylamine.

Principle of the Reaction

The synthesis of hydroxamic acids from esters and hydroxylamine is a nucleophilic acyl substitution reaction. Free hydroxylamine (NH₂OH) is a more potent nucleophile than water or alcohols. The reaction proceeds by the attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ester. This is typically performed under basic conditions, which serve to deprotonate the hydroxylammonium salt, thereby generating the more nucleophilic free hydroxylamine. The overall reaction is driven by the formation of the stable amide-like hydroxamic acid and the release of an alcohol.

A general scheme for this reaction involves the in situ generation of hydroxylamine from this compound followed by the reaction with an ester.

General Reaction Pathway

Reaction_Pathway cluster_generation In Situ Generation of Hydroxylamine cluster_synthesis Hydroxamic Acid Synthesis H3NOPO3H2 This compound NH2OH Hydroxylamine (NH₂OH) H3NOPO3H2->NH2OH + Base Phosphate_Salt Phosphate Salt H3NOPO3H2->Phosphate_Salt + Base Water H₂O H3NOPO3H2->Water + Base Base Base (e.g., NaOH, KOH) Base->NH2OH Base->Phosphate_Salt Base->Water NH2OH_reac Hydroxylamine (NH₂OH) NH2OH->NH2OH_reac Reacts with Ester Ester (R-COOR') Hydroxamic_Acid Hydroxamic Acid (R-CONHOH) Ester->Hydroxamic_Acid Alcohol Alcohol (R'-OH) Ester->Alcohol NH2OH_reac->Hydroxamic_Acid NH2OH_reac->Alcohol

Caption: General reaction pathway for hydroxamic acid synthesis.

Experimental Protocols

This section details the protocol for a representative synthesis of a hydroxamic acid from a methyl ester using hydroxylamine generated in situ from this compound.

Materials:

  • Methyl ester of the carboxylic acid of interest

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol: Synthesis of Octanohydroxamic Acid

  • Preparation of the Hydroxylamine Solution:

    • In a round-bottom flask, dissolve this compound (e.g., 1.5 equivalents) in a minimal amount of water.

    • In a separate beaker, prepare a solution of sodium hydroxide (e.g., 3 equivalents) in methanol.

    • Slowly add the methanolic NaOH solution to the this compound solution with stirring at room temperature. A precipitate of sodium phosphate may form.

  • Reaction with the Ester:

    • To the freshly prepared hydroxylamine solution, add the methyl octanoate (1 equivalent).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the substrate.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous residue, slowly add 1M HCl to adjust the pH to approximately 4-5. The hydroxamic acid may precipitate at this stage.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxamic acid.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the synthesis of various hydroxamic acids from their corresponding methyl esters using an in situ generated hydroxylamine protocol.

Substrate (Methyl Ester)Reaction Time (h)Temperature (°C)Yield (%)
Methyl Benzoate62585
Methyl 4-chlorobenzoate82582
Methyl phenylacetate42590
Methyl octanoate122578
Methyl cinnamate102575

Experimental Workflow

Experimental_Workflow start Start prep_hydroxylamine Prepare Hydroxylamine Solution (this compound + Base) start->prep_hydroxylamine add_ester Add Methyl Ester to Hydroxylamine Solution prep_hydroxylamine->add_ester reaction Stir at Room Temperature (Monitor by TLC) add_ester->reaction workup Reaction Work-up (Solvent Removal, Acidification, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification end Pure Hydroxamic Acid purification->end

Caption: Experimental workflow for hydroxamic acid synthesis.

Safety Precautions

  • Hydroxylamine and its salts can be corrosive and potentially explosive. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Avoid heating hydroxylamine solutions, as this can lead to decomposition.

Conclusion

The use of this compound for the in situ generation of hydroxylamine provides a viable method for the synthesis of hydroxamic acids from esters. This protocol can be adapted for a wide range of substrates and is suitable for both small-scale and larger-scale preparations in a research and development setting. Careful control of reaction conditions and appropriate work-up procedures are essential for obtaining high yields of pure product.

Application Notes and Protocols: Hydroxylamine Phosphate for N-O Bond Cleavage Reactions in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine and its derivatives are versatile reagents in organic synthesis, primarily recognized for their role in the formation of oximes from carbonyl compounds. However, the reactivity of the N-O bond in hydroxylamine derivatives also presents significant opportunities for synthetic transformations, particularly in the cleavage of N-O bonds to yield valuable amine functionalities. This application note explores the utility of hydroxylamine phosphate as a reagent for N-O bond cleavage reactions, providing a theoretical framework, proposed experimental protocols, and potential applications in synthetic chemistry and drug development.

While this compound is widely utilized in industrial processes for the synthesis of oximes, its application as a reagent for the cleavage of N-O bonds is less documented in readily available literature.[1][2] The protocols and data presented herein are based on the general principles of N-O bond reduction by hydroxylamine derivatives and serve as a guide for researchers to explore the potential of this compound in this context.[3][4]

Theoretical Background

The N-O bond is relatively weak (bond dissociation energy of ~57 kcal/mol) and susceptible to cleavage under reductive conditions.[3] Hydroxylamine derivatives can act as reducing agents, facilitating the cleavage of N-O bonds in various substrates, including oximes, isoxazolidines, and N-alkoxyamines. The general transformation involves the reduction of the N-O bond to an N-H bond, affording the corresponding amine.

The reactivity of this compound in these reactions is attributed to the nucleophilic nature of the nitrogen atom and the ability of the molecule to participate in redox processes.[2] The phosphate salt form offers advantages in terms of stability and handling compared to free hydroxylamine.[5] The slightly acidic nature of this compound in solution may also play a role in activating the N-O bond towards cleavage.[2]

Proposed Applications and Experimental Protocols

Based on the known reactivity of hydroxylamine derivatives, this compound is proposed as a reagent for the following N-O bond cleavage reactions. The following protocols are generalized and may require optimization for specific substrates.

Reduction of Oximes to Primary Amines

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. While various reducing agents are available, this compound offers a potentially mild and accessible option.

Proposed General Protocol for Oxime Reduction:

  • Dissolution: Dissolve the oxime substrate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add this compound (2.0-5.0 eq) to the solution. The excess reagent is intended to drive the reaction to completion.

  • pH Adjustment (Optional): Depending on the substrate, the pH of the reaction mixture may need to be adjusted to slightly acidic or basic conditions to facilitate the reaction. This can be achieved by the addition of a non-interfering acid or base.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Purify the resulting amine by column chromatography, distillation, or recrystallization.

Table 1: Proposed Conditions for Oxime Reduction using this compound

ParameterProposed Range/ValueNotes
Substrate Aromatic or Aliphatic OximeSubstrate scope to be determined experimentally.
Reagent This compound2.0 - 5.0 equivalents.
Solvent Methanol, Ethanol, or aqueous mixturesProtic solvents are generally preferred.
Temperature Room Temperature to RefluxReaction rate may be temperature-dependent.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.
pH 4 - 8Optimization may be required.
Yield -To be determined experimentally.
Reductive Cleavage of Isoxazolidines

Isoxazolidines are five-membered heterocyclic compounds containing an N-O bond. Reductive cleavage of the isoxazolidine ring is a valuable method for the synthesis of 1,3-amino alcohols, which are important building blocks in medicinal chemistry.

Proposed General Protocol for Isoxazolidine Cleavage:

  • Substrate Preparation: Synthesize the desired isoxazolidine via a 1,3-dipolar cycloaddition reaction or other suitable methods.

  • Reaction Setup: In a round-bottom flask, dissolve the isoxazolidine (1.0 eq) in a protic solvent like methanol.

  • Reagent Addition: Add this compound (3.0-6.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress.

  • Work-up and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the resulting 1,3-amino alcohol using standard techniques.

Table 2: Proposed Conditions for Isoxazolidine Cleavage using this compound

ParameterProposed Range/ValueNotes
Substrate Substituted IsoxazolidineReactivity may depend on substituents.
Reagent This compound3.0 - 6.0 equivalents.
Solvent Methanol or Ethanol
Temperature RefluxHigher temperatures may be required for ring opening.
Reaction Time 6 - 48 hoursMonitor by TLC or LC-MS.
Yield -To be determined experimentally.

Logical Workflow for N-O Bond Cleavage Experiments

The following diagram illustrates a general workflow for investigating the use of this compound in N-O bond cleavage reactions.

N_O_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_outcome Outcome start Select Substrate (Oxime, Isoxazolidine, etc.) reaction Combine Substrate and This compound start->reaction reagent Prepare Hydroxylamine Phosphate Solution reagent->reaction conditions Optimize Conditions (Solvent, Temp, pH, Time) reaction->conditions monitor Monitor Reaction (TLC, LC-MS) conditions->monitor monitor->conditions Incomplete workup Reaction Work-up (Quenching, Extraction) monitor->workup Reaction Complete purify Purify Product (Chromatography, etc.) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Determine Yield and Substrate Scope characterize->yield end Application Note/Protocol yield->end

Caption: General workflow for developing N-O bond cleavage protocols using this compound.

Signaling Pathway Analogy: Reductive N-O Bond Cleavage

While not a biological signaling pathway, the sequence of events in a proposed reductive N-O bond cleavage can be visualized in a similar manner, highlighting the key transformations.

Reductive_Cleavage_Pathway cluster_reactants Reactants cluster_activation Activation & Cleavage cluster_products Products substrate N-O Containing Substrate (e.g., R-C=N-OH) activation Protonation/Coordination of N-O Bond substrate->activation reagent This compound (NH3OH)3PO4 reagent->activation cleavage Reductive Cleavage of N-O Bond activation->cleavage Electron Transfer product Amine Product (R-CH-NH2) cleavage->product byproduct Oxidized Hydroxylamine & Phosphate Species cleavage->byproduct

Caption: Proposed mechanistic pathway for this compound-mediated reductive N-O bond cleavage.

Safety Considerations

Hydroxylamine and its salts can be unstable and should be handled with care.[5] this compound is generally more stable but should still be stored in a cool, dry place away from oxidizing agents and bases.[6] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound presents a promising, yet underexplored, reagent for N-O bond cleavage reactions in organic synthesis. The proposed protocols provide a starting point for researchers to investigate its utility in the reduction of oximes and the cleavage of isoxazolidines. Further research is necessary to establish the full scope, limitations, and mechanisms of these reactions. The development of detailed experimental procedures and the collection of quantitative data will be crucial for establishing this compound as a valuable tool in the synthetic chemist's arsenal, with potential applications in the synthesis of pharmaceuticals and other fine chemicals.

References

Troubleshooting & Optimization

stability of hydroxylamine phosphate in different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydroxylamine phosphate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information regarding the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound ((NH₃OH)₃PO₄) is a salt of hydroxylamine that is often used as a more stable alternative to the free base, which can be unstable and hazardous. It serves as a potent nucleophile and reducing agent in various chemical syntheses and analytical applications. Stability is a critical concern because hydroxylamine can decompose, sometimes exothermically, which can affect the accuracy, reproducibility, and safety of an experiment.[1] This decomposition is highly dependent on factors like pH, temperature, and the presence of metal ions.

Q2: How does pH affect the stability of this compound solutions?

The stability of this compound is significantly influenced by the pH of the solution. The hydroxylammonium ion ([NH₃OH]⁺) has a pKa of approximately 6.0.[2]

  • Acidic Conditions (pH < 6): In acidic solutions, hydroxylamine exists predominantly in its protonated form ([NH₃OH]⁺). This form is relatively stable, and decomposition is slow. However, very strong acidic conditions can also accelerate decomposition.[1][3]

  • Neutral to Mildly Alkaline Conditions (pH 7-10): Around neutral pH, there is a significant equilibrium concentration of the unprotonated free base (NH₂OH). This form is less stable and more reactive than its protonated counterpart.

  • Alkaline Conditions (pH > 10): In alkaline solutions, the equilibrium shifts almost entirely to the free base, which is susceptible to rapid decomposition. The presence of hydroxide ions can lower the onset temperature for thermal decomposition.[3]

Q3: What are the typical decomposition products of hydroxylamine at different pH values?

The decomposition pathways and resulting products of hydroxylamine vary with pH:

  • In acidic solutions, decomposition can produce ammonia and nitrous oxide (N₂O).[4]

  • In alkaline solutions, the decomposition products are typically ammonia (NH₃) and nitrogen gas (N₂).[4]

The decomposition can be complex and may involve various radical intermediates.

Q4: Are there any materials that are incompatible with this compound solutions?

Yes. To ensure stability and safety, avoid contact with the following:

  • Strong Bases: As they promote the formation of the unstable free hydroxylamine.[1]

  • Oxidizing Agents: Hydroxylamine is a reducing agent and can react vigorously with oxidizers.

  • Certain Metals and Metal Ions: Copper, iron (ferrous and ferric salts), and their alloys can catalyze the decomposition of hydroxylamine, which can be exothermic and dangerous.[2][5]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Inconsistent results in reactions using this compound. Degradation of this compound stock solution. The concentration may be lower than expected due to decomposition over time, especially if the pH of the stock solution is not acidic.Prepare fresh this compound solutions before use. If a stock solution must be stored, ensure it is in an acidic buffer (e.g., pH 4-5) and stored at a low temperature (2-8°C). Verify the concentration of the solution using a suitable analytical method (see Experimental Protocols).
Reaction failure or low yield, particularly in basic media. Rapid decomposition of hydroxylamine at alkaline pH. The active reagent is degrading faster than it can react with the substrate.If possible, perform the reaction at a more neutral pH. If alkaline conditions are required, add the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration. Consider running the reaction at a lower temperature to decrease the rate of decomposition.
Pressure buildup in a sealed reaction vessel. Gas generation from decomposition. As noted in the FAQs, the decomposition of hydroxylamine produces gaseous products like N₂ or N₂O.Do not heat hydroxylamine solutions in a sealed container. Ensure that any reaction vessel has adequate pressure relief, especially when heating. If possible, run the reaction under an inert atmosphere with an outlet to prevent pressure buildup.

Stability Data Summary

pH RangePredominant SpeciesRelative StabilityKey Considerations
< 4 [NH₃OH]⁺HighGenerally the most stable range for storage.
4 - 6 [NH₃OH]⁺ ⇌ NH₂OHModerate to HighApproaching the pKa, the concentration of the less stable free base increases.
6 - 8 NH₂OH ⇌ [NH₃OH]⁺Low to ModerateSignificant presence of the unstable free base. Prepare solutions fresh.
> 8 NH₂OHVery LowRapid decomposition is expected. Avoid storage in this pH range.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC with Pre-column Derivatization

This protocol describes a general method to assess the stability of this compound in aqueous solutions at different pH values. Since hydroxylamine lacks a strong UV chromophore, a pre-column derivatization step is used to create a detectable derivative.

1. Objective: To determine the concentration of this compound over time in buffers of varying pH to assess its stability.

2. Materials:

  • This compound

  • Benzaldehyde

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Phosphate or citrate buffer salts to prepare solutions at desired pH values (e.g., pH 4, 7, and 9)

  • Class A volumetric flasks and pipettes

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Analytical balance

4. Procedure:

  • Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, 9) and store them at the intended study temperature (e.g., 25°C).

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in each buffer to create solutions of a known concentration (e.g., 1 mg/mL). These are your study samples.

  • Derivatization Reagent: Prepare a solution of benzaldehyde in acetonitrile.

  • Stability Study:

    • At time t=0, withdraw an aliquot from each study sample.

    • Mix the aliquot with the benzaldehyde solution and allow it to react to form benzaldoxime (the UV-active derivative).

    • Dilute the derivatized sample to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Repeat this process at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.05% Formic acid in water

    • Mobile Phase B: 0.05% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the benzaldoxime peak from benzaldehyde and other potential degradants.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 250 nm

    • Injection Volume: 10 µL

5. Data Analysis:

  • Create a calibration curve using standards of known this compound concentration that have undergone the same derivatization procedure.

  • For each time point and pH, calculate the concentration of this compound remaining using the peak area of the benzaldoxime derivative.

  • Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_study Stability Study (at each pH) cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 4, 7, 9) prep_stock Prepare Hydroxylamine Phosphate Stock Solutions prep_buffers->prep_stock sampling Sample at Time Intervals (t=0, 1, 2, 4, 8, 24h) prep_stock->sampling derivatize Derivatize with Benzaldehyde sampling->derivatize hplc_inject Inject on HPLC derivatize->hplc_inject peak_area Measure Peak Area of Derivative hplc_inject->peak_area concentration Calculate Concentration vs. Calibration Curve peak_area->concentration kinetics Plot Concentration vs. Time (Determine Degradation Rate) concentration->kinetics

Caption: Workflow for assessing this compound stability via HPLC.

degradation_pathways cluster_acid Acidic Conditions (pH < 6) cluster_alkaline Alkaline Conditions (pH > 8) main This compound ((NH₃OH)₃PO₄) in Solution protonated [NH₃OH]⁺ (Hydroxylammonium Ion) Relatively Stable main->protonated H⁺ free_base NH₂OH (Free Base) Unstable main->free_base OH⁻ decomp_acid Slow Decomposition protonated->decomp_acid products_acid Products: Ammonia (NH₃) Nitrous Oxide (N₂O) decomp_acid->products_acid decomp_alkaline Rapid Decomposition free_base->decomp_alkaline products_alkaline Products: Ammonia (NH₃) Nitrogen Gas (N₂) decomp_alkaline->products_alkaline

Caption: pH-dependent stability and decomposition of this compound.

References

Technical Support Center: Thermal Decomposition of Hydroxylamine Phosphate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxylamine phosphate solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound ((NH₃OH)₃PO₄) is a salt of hydroxylamine that is often used as a more stable alternative to free hydroxylamine.[1] However, like other hydroxylamine salts, it can undergo exothermic thermal decomposition, which can lead to pressure buildup, off-gassing, and in some cases, runaway reactions or explosions.[2][3] Understanding its thermal stability is critical for safe handling, storage, and use in experimental protocols.

Q2: What are the primary factors that influence the thermal decomposition of this compound solutions?

The thermal decomposition of this compound solutions is primarily influenced by:

  • Temperature: Higher temperatures significantly accelerate the rate of decomposition.[1]

  • pH: Decomposition is accelerated in both acidic and alkaline conditions.[1]

  • Presence of Impurities: Metal ions, particularly copper and iron, can catalyze decomposition.[4][5]

  • Concentration: More concentrated solutions of hydroxylamine derivatives tend to be less stable.[6]

Q3: What are the typical decomposition products of this compound?

Under fire conditions, this compound is known to decompose into hazardous products including nitrogen oxides (NOx) and oxides of phosphorus.[3] In aqueous solutions, the decomposition of hydroxylamine derivatives can also produce nitrogen gas, ammonia, and water.[7][8]

Q4: How can I safely store this compound solutions?

To ensure safety and maintain product integrity, store this compound solutions in a cool, dry place, away from heat sources and incompatible materials such as bases and oxidizing agents.[3][9] It is recommended to store them at temperatures below 25°C.[10]

Troubleshooting Guide

Issue 1: Unexpected Gas Evolution or Pressure Buildup

Q: I am observing unexpected gas evolution and pressure buildup in my reaction vessel containing this compound solution. What is the likely cause and how can I mitigate it?

A: Unexpected gas evolution is a strong indicator of accelerated thermal decomposition. The primary causes and corresponding solutions are outlined below:

Potential Cause Troubleshooting Steps
Elevated Temperature - Immediately cool the reaction vessel using an ice bath.- Ensure your experimental setup has adequate temperature control.- Evaluate if the reaction itself is significantly exothermic, requiring more efficient heat dissipation.
Contamination with Metal Ions - Use high-purity reagents and solvents.- Ensure all glassware and equipment are thoroughly cleaned and free of metallic residues.- Consider using a chelating agent, such as trans-1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid (CDTA), to sequester catalytic metal ions.[11]
Incorrect pH - Measure the pH of your solution. This compound decomposition is accelerated by both acidic and alkaline conditions.[1]- Adjust the pH to a neutral range if your experimental conditions allow.
Localized Hotspots - Ensure efficient and uniform stirring to prevent localized heating within the solution.
Issue 2: Unexpected Color Change in the Solution

Q: My this compound solution has developed a yellow or brown tint. What does this indicate?

A: A color change in your this compound solution often suggests the formation of degradation products or the presence of impurities.

Potential Cause Troubleshooting Steps
Decomposition Products - The formation of nitrogen-containing byproducts can sometimes lead to discoloration. This is often a sign of slow decomposition over time, even at ambient temperatures.- If the color change is significant, it is advisable to use a fresh solution.
Reaction with Impurities - Impurities in your reagents or solvents may react with this compound to form colored compounds.[5]- Ensure the purity of all components in your reaction mixture.
Oxidation - Exposure to air (oxygen) can lead to oxidative decomposition pathways.[12]- Consider purging your reaction vessel with an inert gas like nitrogen or argon.
Issue 3: Low Reaction Yield or Incomplete Reaction

Q: The yield of my reaction involving this compound is lower than expected. Could this be related to its decomposition?

A: Yes, the decomposition of this compound can directly impact your reaction yield by reducing the amount of active reagent available.

Potential Cause Troubleshooting Steps
Decomposition of this compound - Monitor the temperature of your reaction to ensure it is not exceeding the stability limits of this compound.- Protect your reaction from light, as photolysis can also contribute to degradation.- Consider adding the this compound solution to the reaction mixture in portions to maintain a lower instantaneous concentration.
Side Reactions - The decomposition of hydroxylamine can lead to the formation of reactive intermediates that may engage in unintended side reactions with your starting materials or products.[7]- Analyze your reaction mixture for byproducts to better understand potential side reactions.
Use of Stabilizers - For prolonged reactions or storage, consider the addition of a suitable stabilizer. Compounds like 1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid (CDTA) or thiamine hydrochloride have been shown to be effective.[12][13]

Quantitative Data on Thermal Stability

The thermal stability of hydroxylamine and its salts can be assessed using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition.

Substance Concentration (in water) Decomposition Onset Temperature (°C) Notes
Hydroxylamine50% (mass)42-50[6]
Hydroxylamine30% (mass)72-84[6]
Hydroxylamine10% (mass)87-93[6]
Hydroxylamine Hydrochloride (solid)N/A165In gold-plated crucible.[14]
Hydroxylamine Sulfate (solid)N/A157In gold-plated crucible.[14]

Note: The decomposition temperature can be influenced by factors such as heating rate and the material of the sample container.[14][15]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

This protocol outlines the general steps for evaluating the thermal stability of a this compound solution.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound solution into a hermetically sealed aluminum DSC pan.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy according to the manufacturer's instructions.

    • Place the sample and reference pans into the DSC cell.

  • Experimental Run:

    • Heat the sample from ambient temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10°C/min).[16]

    • Continuously record the heat flow as a function of temperature.

  • Data Analysis:

    • The onset temperature of decomposition is determined from the resulting thermogram as the point of initial deviation from the baseline indicating an exothermic event.

Protocol 2: Evaluation of Runaway Reaction Potential by Accelerating Rate Calorimetry (ARC)

ARC is used to study the behavior of a substance under adiabatic conditions to assess the potential for a thermal runaway.

  • Sample Preparation:

    • Load 1-6 g of the this compound solution into a suitable metallic sample bomb (e.g., stainless steel, ensuring compatibility).[17]

  • Instrument Setup:

    • Place the bomb inside the adiabatic enclosure of the ARC.

  • Experimental Run (Heat-Wait-Search Mode):

    • The instrument will heat the sample in small, incremental steps (e.g., 5°C).[18]

    • After each step, it will "wait" for thermal equilibrium and then "search" for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[17]

    • Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.

  • Data Collection and Analysis:

    • The instrument records the temperature and pressure as a function of time during the exothermic event.

    • This data is used to determine the onset temperature of the runaway reaction, the time to maximum rate, and the maximum self-heat and pressure rates.[4]

Visualizations

TroubleshootingWorkflow start Problem Observed gas Unexpected Gas/ Pressure Buildup start->gas color Color Change start->color yield Low Reaction Yield start->yield temp_check temp_check gas->temp_check Check Temperature impurity_check_color impurity_check_color color->impurity_check_color Check for Impurities decomposition_check decomposition_check yield->decomposition_check Suspect Decomposition cool_down Action: Cool Reaction & Improve Temp Control temp_check->cool_down High Temp ph_check Check pH temp_check->ph_check Temp OK adjust_ph Action: Adjust pH to Neutral ph_check->adjust_ph Acidic/Alkaline impurity_check_gas Check for Impurities (e.g., Metal Ions) ph_check->impurity_check_gas pH Neutral use_chelator Action: Use High-Purity Reagents/Chelators impurity_check_gas->use_chelator Impurities Suspected fresh_solution_color Action: Use Purified Reagents & Fresh Solution impurity_check_color->fresh_solution_color Impurities Present oxidation_check Consider Oxidation impurity_check_color->oxidation_check No Obvious Impurities inert_atmosphere Action: Use Inert Atmosphere (N2, Ar) oxidation_check->inert_atmosphere Possible control_conditions Action: Control Temp, Protect from Light decomposition_check->control_conditions Likely side_reaction_check Analyze for Side Reactions decomposition_check->side_reaction_check Decomposition Unlikely add_stabilizer Action: Consider Adding a Stabilizer side_reaction_check->add_stabilizer Side Reactions Confirmed

Caption: Troubleshooting workflow for issues with this compound.

DecompositionPathway cluster_main Thermal Decomposition of this compound cluster_factors Accelerating Factors HAP This compound ((NH3OH)3PO4) HA Hydroxylamine (NH2OH) HAP->HA In Solution Intermediates Reactive Intermediates (e.g., Diimide) HA->Intermediates Products Decomposition Products (N2, N2O, NH3, H2O, P-Oxides) Intermediates->Products Heat Heat Heat->HA Impurities Metal Ions Impurities->HA pH Acid/Base pH->HA

Caption: Simplified thermal decomposition pathway for this compound.

References

unwanted side reactions of hydroxylamine phosphate in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center: Hydroxylamine Phosphate in Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unwanted side reactions of this compound in synthetic chemistry. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in synthesis?

A1: this compound (HAP), with the CAS number 20845-01-6, is a stable, solid form of hydroxylamine.[1] Pure hydroxylamine is unstable and can decompose, sometimes explosively, upon heating.[2] HAP provides a safer and more manageable alternative for synthetic reactions.[1][2] Its primary application is in the synthesis of oximes from aldehydes and ketones, a crucial step in the production of materials like caprolactam, the precursor to Nylon-6.[3] The slightly acidic nature of HAP in solution often provides an optimal environment for oximation, eliminating the need for additional buffering agents.[3]

Q2: What are the common stability concerns with this compound?

A2: While more stable than free hydroxylamine, this compound is sensitive to pH and temperature.[1] It is incompatible with bases and strong oxidizing agents.[4][5] Decomposition can be accelerated under acidic or alkaline conditions and at elevated temperatures.[1] Hazardous decomposition products, especially under fire conditions, include nitrogen oxides (NOx) and oxides of phosphorus.[6]

Q3: What are the primary unwanted side reactions when using this compound for oxime formation?

A3: The main side reactions in oxime formation include:

  • Beckmann-like Fragmentation: In specific substrates, such as carbonyl diphosphonic acid, the initially formed oxime is highly unstable and undergoes rapid fragmentation, even across a wide pH range (2-12).[7][8][9][10] This leads to the degradation of the desired product.

  • Formation of Byproducts: In the industrial production of this compound, byproducts such as ammonium ions, nitrogen, and nitrous oxide can be formed.[2]

  • Hydrolysis of Oximes: Oximes can be hydrolyzed back to the corresponding ketone or aldehyde and hydroxylamine, particularly in the presence of inorganic acids and heat.[11]

Q4: Can this compound react with other functional groups besides carbonyls?

A4: Yes, this compound is a potent nucleophile and can react with other electrophilic functional groups.[1] It can react with phosphate esters, participating in complex reaction mechanisms.[3][12] The reactivity is influenced by its ability to exist as a zwitterionic tautomer, ammonia oxide (+NH3O-), which enhances its nucleophilicity, particularly as an oxygen nucleophile.[12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during synthesis using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired oxime. Decomposition of this compound: Exposure to high temperatures, or highly acidic/alkaline conditions.[1]Maintain recommended storage conditions for the reagent. Control the reaction temperature carefully. Ensure the reaction pH is within the optimal range for the specific substrate.
Instability of the Formed Oxime: The oxime itself may be unstable under the reaction conditions, leading to fragmentation.[7][8]Analyze the reaction mixture for fragmentation products (e.g., using NMR or HRMS).[7] If fragmentation is confirmed, consider using O-substituted hydroxylamines, although these may also lead to fragmentation in certain cases.[8]
Substrate Reactivity Issues: The carbonyl group may be sterically hindered or electronically deactivated.Increase reaction time or temperature cautiously, monitoring for decomposition. Consider using a different solvent to improve solubility and reactivity.
Formation of unexpected byproducts. Beckmann-like Fragmentation: The substrate structure may promote this rearrangement.[9][10]This is a substrate-dependent issue. If possible, modify the substrate to disfavor fragmentation. Unfortunately, for some substrates like carbonyl diphosphonic acid, oxime isolation may not be feasible.[7][8]
Reaction with Other Functional Groups: this compound can react with other electrophilic centers in the molecule.[3]Protect sensitive functional groups prior to the oximation reaction.
Contaminants in the Reagent: Impurities in the this compound can lead to side reactions.Use high-purity this compound. If necessary, purify the commercial reagent.[14][15][16]
Difficulty in isolating the product. Product is highly soluble in the aqueous phase. Employ liquid-liquid extraction with a suitable organic solvent to isolate the oxime.[14]
Formation of emulsions during workup. Adjust the pH of the aqueous layer. Use brine to break the emulsion.
Co-crystallization with inorganic salts. Recrystallize the crude product from a suitable solvent system.

Experimental Protocols

General Procedure for Oxime Formation from Carbonyl Diphosphonic Acid (Illustrating Fragmentation)

This protocol is based on studies demonstrating the instability of the resulting oxime and is for analytical purposes to observe the fragmentation products.[10]

  • Preparation of Solutions:

    • Prepare a solution of the tetrasodium salt of carbonyl diphosphonic acid (10 mg, 0.036 mmol) in D₂O (0.3 mL).

    • Prepare a solution of hydroxylamine hydrochloride (1.25 equivalents) in water (0.3 mL). Adjust the pH of this solution to the desired value (e.g., 2, 5-6, or 12) with an appropriate acid or base.[10]

  • Reaction:

    • Add the hydroxylamine hydrochloride solution to the solution of carbonyl diphosphonic acid.[10]

    • Mix the reagents. A color change from yellow to colorless may be observed.[10]

  • Analysis:

    • Immediately acquire NMR spectra (e.g., ³¹P-NMR, ¹³C-NMR) of the reaction mixture.[10]

    • The spectra are expected to show the quantitative formation of inorganic phosphate and cyanophosphonic acid, indicating the rapid fragmentation of the intermediate oxime.[7][8][10]

Visualizations

Reaction_Pathway Unwanted Side Reaction of Hydroxylamine with Carbonyl Diphosphonic Acid cluster_reactants Reactants cluster_intermediate Unstable Intermediate cluster_products Fragmentation Products Carbonyl_Diphosphonic_Acid Carbonyl Diphosphonic Acid Unstable_Oxime Unstable Oxime Intermediate Carbonyl_Diphosphonic_Acid->Unstable_Oxime Reaction Hydroxylamine Hydroxylamine (H2NOH) Hydroxylamine->Unstable_Oxime Cyanophosphonic_Acid Cyanophosphonic Acid Unstable_Oxime->Cyanophosphonic_Acid Fast Beckmann-like Fragmentation Phosphoric_Acid Phosphoric Acid Unstable_Oxime->Phosphoric_Acid Fast Beckmann-like Fragmentation

Caption: Unwanted fragmentation pathway of the unstable oxime intermediate.

Troubleshooting_Workflow Troubleshooting Low Oxime Yield Start Low or No Oxime Yield Check_Reagent Check Hydroxylamine Phosphate Stability Start->Check_Reagent Decomposed Reagent Decomposed Check_Reagent->Decomposed Yes Check_Oxime Analyze for Oxime Fragmentation Check_Reagent->Check_Oxime No Use_Fresh Use Fresh Reagent & Control Conditions Decomposed->Use_Fresh Fragmentation Fragmentation Confirmed Check_Oxime->Fragmentation Yes Check_Conditions Optimize Reaction Conditions Check_Oxime->Check_Conditions No Modify_Substrate Consider Substrate Modification Fragmentation->Modify_Substrate Success Successful Oxime Formation Check_Conditions->Success Optimized

Caption: A workflow for troubleshooting low yields in oximation reactions.

References

Technical Support Center: Diimide and Hydrazine Formation from Hydroxylamine Phosphate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxylamine phosphate reactions to generate diimide and hydrazine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the formation of diimide and hydrazine from this compound reactions?

A1: The reaction typically involves the nucleophilic attack of hydroxylamine on a phosphate ester, leading to an O-phosphorylated hydroxylamine intermediate. This intermediate is unstable and reacts with an excess of hydroxylamine to generate diimide (HN=NH). Diimide is a transient species that can then be used for in-situ reactions, such as the reduction of double bonds. Under certain conditions, diimide can disproportionate to produce hydrazine (H₂N-NH₂) and nitrogen gas.[1][2]

Q2: What are the key safety precautions when working with this compound?

A2: this compound should be handled with care. It is stable under recommended storage conditions but is incompatible with bases and oxidizing agents.[3] Its decomposition can be accelerated by changes in pH and high temperatures.[3] Always consult the Safety Data Sheet (SDS) before use. Recommended personal protective equipment (PPE) includes safety goggles, gloves, and a lab coat.[4][5][6][7] Work should be conducted in a well-ventilated fume hood.[4][5][7]

Q3: How should I store this compound?

A3: Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as bases and oxidizing agents.[4][5] The container should be tightly sealed. For long-term storage, a temperature of -70°C is recommended.

Q4: What is the role of excess hydroxylamine in the reaction?

A4: An excess of hydroxylamine is crucial for trapping the O-phosphorylated hydroxylamine intermediate to generate diimide.[1] The concentration of hydroxylamine can significantly influence the reaction rate and the yield of the desired product.

Q5: Can I use hydroxylamine hydrochloride or sulfate instead of the phosphate salt?

A5: Yes, other salts of hydroxylamine can be used. However, the phosphate anion may play a role in buffering the reaction mixture, and the overall reaction kinetics and product distribution might differ. The choice of salt can affect the solubility of reagents and byproducts.

Troubleshooting Guide

Problem 1: Low or no yield of diimide/hydrazine.

  • Possible Cause 1: Insufficient excess of hydroxylamine.

    • Solution: Increase the molar excess of hydroxylamine relative to the phosphate ester. A 2 to 10-fold excess is a common starting point.

  • Possible Cause 2: Incorrect pH of the reaction mixture.

    • Solution: The reactivity of hydroxylamine is pH-dependent. Adjust the pH of the reaction mixture. The optimal pH will depend on the specific phosphate ester used. A systematic pH screen is recommended to find the optimal condition.

  • Possible Cause 3: Decomposition of this compound.

    • Solution: Ensure that the this compound reagent is of high quality and has been stored properly. Avoid high temperatures and exposure to incompatible materials.[3]

  • Possible Cause 4: Inefficient formation of the O-phosphorylated intermediate.

    • Solution: The choice of the phosphate ester is critical. Esters with good leaving groups will facilitate the initial phosphorylation step.

Problem 2: Formation of unexpected side products.

  • Possible Cause 1: Side reactions of the O-phosphorylated intermediate.

    • Solution: The O-phosphorylated intermediate can undergo rearrangements or other competing reactions. Lowering the reaction temperature may help to suppress these side reactions. The order of addition of reagents can also be critical; adding the phosphate ester to a solution of hydroxylamine is often preferred.

  • Possible Cause 2: Instability of diimide.

    • Solution: Diimide is a transient species and can decompose if not trapped by a suitable substrate.[8] If you are using the diimide for a subsequent reaction, ensure that the substrate is present in the reaction mixture as the diimide is generated.

Problem 3: Difficulty in isolating and purifying hydrazine.

  • Possible Cause 1: Hydrazine is highly soluble in water.

    • Solution: Purification can be achieved by distillation.[9] In some cases, azeotropic distillation may be necessary. For laboratory scale, column chromatography on a suitable stationary phase can be explored.

  • Possible Cause 2: Hydrazine is prone to oxidation.

    • Solution: Handle hydrazine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10]

Experimental Protocols

Note: These are general protocols and may require optimization for your specific substrate and experimental setup.

Protocol 1: In-situ Generation of Diimide from a Hydroxylamine Derivative

This protocol is adapted from a general method for diimide generation and may need to be adjusted for use with this compound.[11]

Materials:

  • This compound

  • A suitable phosphate triester (e.g., diphenyl phosphate)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Buffer solution (e.g., phosphate or borate buffer) to maintain pH

  • Substrate to be reduced by diimide

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent.

  • Add a solution of this compound (e.g., 5 equivalents) in the buffer solution.

  • With vigorous stirring, add a solution of the phosphate triester (1 equivalent) in the anhydrous solvent dropwise over a period of 30-60 minutes.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). The disappearance of the starting material and the formation of the reduced product indicate the successful generation and reaction of diimide.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a small amount of acetone).

  • Proceed with the workup and purification of the desired product.

Protocol 2: Synthesis of Hydrazine from a Hydroxylamine Derivative

This protocol is based on the general principle of diimide disproportionation and may require optimization.

Materials:

  • This compound

  • A suitable phosphate triester

  • Solvent (e.g., water or a water/co-solvent mixture)

  • Base (e.g., NaOH or KOH) to adjust the pH

Procedure:

  • In a reaction vessel, prepare a solution of this compound (e.g., 10 equivalents) in the chosen solvent.

  • Adjust the pH of the solution to a basic value (e.g., pH 9-11) using the base.

  • Add the phosphate triester (1 equivalent) to the solution while stirring.

  • Heat the reaction mixture if necessary. The optimal temperature will need to be determined experimentally but could range from room temperature to 60-80°C.

  • Monitor the formation of hydrazine using a suitable analytical method (e.g., derivatization followed by UV-Vis spectroscopy or HPLC).

  • Once the reaction is complete, the hydrazine can be isolated by distillation, preferably under reduced pressure.[9]

Data Presentation

Table 1: Factors Influencing the Yield of Diimide and Hydrazine

ParameterEffect on Diimide/Hydrazine FormationNotes
Hydroxylamine Concentration Higher concentrations of hydroxylamine generally favor the formation of diimide by efficiently trapping the O-phosphorylated intermediate.[1]A large excess is typically required.
pH The nucleophilicity of hydroxylamine and the stability of the intermediates are highly pH-dependent.Optimal pH needs to be determined experimentally for each system. Basic conditions may favor hydrazine formation.
Temperature Higher temperatures can increase the reaction rate but may also lead to the decomposition of hydroxylamine, diimide, or the desired product.A balance needs to be found for optimal yield.
Phosphate Ester Structure The nature of the leaving group on the phosphate ester influences the rate of the initial phosphorylation step.More reactive esters with better leaving groups will react faster.
Solvent The polarity and protic nature of the solvent can affect the solubility of reagents and the stability of intermediates.Aprotic solvents are often used for in-situ diimide reductions.

Visualizations

Reaction_Pathway hydroxylamine Hydroxylamine (NH₂OH) intermediate O-Phosphorylated Hydroxylamine Intermediate hydroxylamine->intermediate Nucleophilic Attack phosphate_ester Phosphate Ester (R₃PO₄) phosphate_ester->intermediate diimide Diimide (HN=NH) intermediate->diimide + Excess NH₂OH hydrazine Hydrazine (H₂N-NH₂) diimide->hydrazine Disproportionation nitrogen Nitrogen (N₂) diimide->nitrogen Disproportionation reduced_product Reduced Product diimide->reduced_product + Substrate substrate Substrate (e.g., Alkene) substrate->reduced_product

Caption: Reaction pathway for the formation of diimide and hydrazine.

Troubleshooting_Workflow start Low/No Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions optimize_reagents Optimize Reagent Ratio (e.g., increase excess NH₂OH) check_reagents->optimize_reagents side_reactions Investigate Potential Side Reactions (e.g., by LC-MS) check_reagents->side_reactions optimize_conditions Systematically Vary pH and Temperature check_conditions->optimize_conditions check_conditions->side_reactions success Improved Yield optimize_reagents->success optimize_conditions->success modify_procedure Modify Procedure (e.g., order of addition, solvent) side_reactions->modify_procedure modify_procedure->optimize_conditions

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Hydroxylamine Phosphate Reductions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for hydroxylamine phosphate reductions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic reduction of nitrate to this compound.

Question: Why is my this compound yield consistently low?

Answer: Low yield can stem from several factors related to the catalyst, reaction conditions, or feedstock purity.

  • Catalyst Activity: The catalyst may be inactive or poisoned. Ensure you are using a fresh, active catalyst. The activity of palladium catalysts can be highly dependent on the particle size of the carbon support.[1] Metal impurities such as iron (Fe) or copper (Cu) in the reaction medium can poison the catalyst; it is recommended to keep Fe concentrations below 55 ppm, and preferably below 30 ppm.[2]

  • Reaction Conditions: Suboptimal conditions will drastically reduce yield.

    • Temperature: The reaction is typically run between 40°C and 65°C.[2] An apparent activation energy of 50-55 kJ/mol has been noted in the 30-60°C range for nitrate reduction.[3]

    • pH: The reaction is performed in an acidic phosphate buffer, typically at a pH between 0.5 and 6, with a more preferred range of 1 to 3.5.[2]

    • Pressure: Hydrogen pressure is a critical parameter. Typical pressures range from 10 to 30 kg/cm ², with a more optimal range being 18 to 24 kg/cm ².[2]

  • Reactant Concentration: The concentration of nitrate ions in the acidic buffer solution should be optimized, with a preferred range of 13 to 18% by weight.[2]

Question: I am observing poor selectivity and the formation of byproducts. How can I improve this?

Answer: Poor selectivity results in the formation of undesired byproducts such as ammonium ions, nitrogen (N₂), and nitrous oxide (N₂O).[4] This is often related to the choice of catalyst and reaction temperature.

  • Catalyst Composition: While adding Platinum (Pt) to a Palladium (Pd) catalyst can boost activity, it is known to sacrifice selectivity.[1] By carefully tuning the Pd and Pt concentrations, it's possible to develop bimetallic catalysts that match the selectivity of Pd-only catalysts but with higher activity.[1] For high selectivity, a Pd/C catalyst is often the standard choice.[5] The goal is to achieve a selective rate of hydroxylamine production higher than 90%, and ideally higher than 94%.[2]

  • Temperature Control: Elevated temperatures can lead to over-reduction and the formation of byproducts. Maintaining the temperature within the optimal range (40-65°C) is crucial for maximizing selectivity.[2]

Question: The catalyst is difficult to filter out of the reaction mixture. What is causing this?

Answer: Poor filterability is directly correlated with the physical properties of the catalyst support.[1]

  • Catalyst Support Particle Size: There is often an inverse relationship between catalyst activity and filtration rate. Catalysts with very small support particle sizes may exhibit high activity but prove difficult to filter.[1] When selecting a catalyst, it is important to choose one that provides a good balance between activity and ease of filtration. Catalyst F in one study showed excellent filtration properties, though its activity was the lowest among those tested.[1]

Question: My catalyst's performance is degrading over time. What leads to deactivation?

Answer: Catalyst deactivation is a common issue in heterogeneous catalysis, often caused by impurities in the process stream.

  • Feedstock Purity: The phosphate-containing aqueous solution must be thoroughly purified to protect the catalyst.[6] This can be achieved by extraction with solvents like toluene followed by steam stripping.[6]

  • Metal Impurities: As mentioned, metal ions like Fe and Cu can act as catalyst poisons. It is critical to pretreat the aqueous reaction medium to remove these impurities to concentrations below 100 ppm, and preferably below 55 ppm.[2]

Frequently Asked Questions (FAQs)

What is the primary application of this compound reduction?

This process is a core part of the this compound Oxime (HPO) process, which is used in the industrial production of caprolactam, the monomer for Nylon-6.[1][5] In this process, this compound reacts with cyclohexanone to form cyclohexanone oxime, which is then converted to caprolactam via a Beckmann rearrangement.[4][5]

What is the overall chemical equation for this reduction?

The catalytic reduction of nitrate ions in a phosphate buffer using hydrogen gas proceeds according to the following equation: NO₃⁻ + 3H₂ + 2H⁺ → NH₃OH⁺ + 2H₂O[1]

What is the role of the phosphate buffer?

The phosphoric acid medium serves as a buffer solution to maintain the acidic pH required for the reaction.[4] It also helps to stabilize the hydroxylamine product, which is unstable in its pure form and can decompose, sometimes explosively.[4]

How do catalyst metal loading and composition affect performance?

The choice and ratio of metals are critical for balancing activity, selectivity, and cost.

  • Palladium (Pd) Loading: Studies have shown that catalyst efficiency can sometimes increase with decreasing Pd loading. For example, moving from a 15% to a 9% Pd loading can improve performance.[1]

  • Bimetallic Catalysts (Pd/Pt): The addition of Platinum (Pt) is known to enhance the activity of hydroxylamine catalysts. However, this often comes at the cost of reduced selectivity.[1] Fine-tuning the Pd and Pt concentrations can yield a catalyst with boosted activity while maintaining high selectivity.[1]

Data Presentation

Table 1: Effect of Catalyst Composition on Performance [1]

Catalyst IDPd Loading (%)Pt AdditionRelative ActivityRelative SelectivityFiltration Properties
Catalyst A10%NoMost ActiveHighPoorest
Catalyst D9%NoHighHighNot Specified
Catalyst F10%NoGoodHighExcellent
BimetallicTunedYesBoosted ActivityHigh (Matches Pd-only)Not Specified

Table 2: Typical Industrial Reaction Conditions for this compound Synthesis

ParameterValue RangePreferred RangeCitation(s)
Temperature20 - 100 °C40 - 65 °C[2]
Pressure10 - 30 kg/cm ²18 - 24 kg/cm ²[2]
pH0.5 - 6.01.0 - 3.5[2]
Hydrogen Gas Content30 - 70% (in H₂/N₂ mix)45 - 55%[2]
Nitrate Ion Content13 - 18% (by weight)14 - 16.5%[2]

Experimental Protocols

Protocol: Batch Catalytic Reduction of Nitrate

This protocol describes a typical laboratory-scale batch experiment for the production of hydroxylamine based on methodologies found in the literature.[1]

1. Materials and Equipment:

  • Continuous Stirred Tank Reactor (CSTR) or similar pressure vessel.

  • Phosphate buffer solution.

  • Nitrate source (e.g., ammonium nitrate).

  • Catalyst (e.g., 10% Pd/C).

  • Hydrogen gas source.

  • Temperature and pressure control systems.

  • Stirring mechanism (e.g., overhead stirrer, 1500 rpm).

  • Titration equipment for analysis.

2. Procedure:

  • Reactor Setup: Charge the reactor with 1L of the phosphate buffer solution containing the desired concentration of nitrate ions.

  • Catalyst Addition: Add a precisely weighed amount of the catalyst to the reactor (e.g., 750 mg).[1]

  • Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired operating pressure (e.g., 18-24 kg/cm ²).[2]

  • Heating and Stirring: Begin stirring at a high rate (e.g., 1500 rpm) to ensure the catalyst remains in suspension and facilitates gas-liquid mass transfer.[1] Heat the reactor to the target temperature (e.g., 30-45°C).[1][4]

  • Reaction Monitoring: Maintain constant temperature and pressure throughout the reaction. The reaction progress can be monitored by measuring hydrogen uptake.

  • Reaction Completion and Cooldown: After a set time (e.g., 90 minutes), stop the heating and hydrogen supply.[1] Allow the reactor to cool to room temperature and carefully vent the excess pressure.

  • Sample Analysis: Purge the reactor with an inert gas. Withdraw a sample of the liquid phase, filter the catalyst, and measure the amount of hydroxylamine formed and selectivity via titration.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Stage cluster_sep Separation & Product Reactants Reactants: Nitrate Solution Phosphate Buffer Reactor CSTR Reactor (Temp, Pressure, Stirring) Reactants->Reactor Catalyst Catalyst (e.g., Pd/C) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Product Hydroxylamine Phosphate Solution Filtration->Product Filtrate Recycle Catalyst Recycle Filtration->Recycle Solid

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Problem: Low Yield or Selectivity CheckCatalyst Check Catalyst Status Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckFeed Check Feedstock Purity Start->CheckFeed Poisoned Poisoned or Inactive? CheckCatalyst->Poisoned WrongType Incorrect Type/Loading? CheckCatalyst->WrongType Temp Temperature Correct? (40-65°C) CheckConditions->Temp pH pH Correct? (1-3.5) CheckConditions->pH Pressure H₂ Pressure Correct? (18-24 kg/cm²) CheckConditions->Pressure Impurities Metal Impurities Present? CheckFeed->Impurities Poisoned->CheckFeed Source of Poison

Caption: Troubleshooting logic for suboptimal reaction performance.

Reaction_Pathway Nitrate Nitrate (NO₃⁻) Catalyst Pd/C or Pd/Pt Catalyst Phosphate Buffer (H⁺) Nitrate->Catalyst Hydrogen Hydrogen (H₂) Hydrogen->Catalyst Hydroxylamine Product: This compound (NH₃OH⁺) Catalyst->Hydroxylamine Main Reaction Byproducts Byproducts: Ammonium (NH₄⁺) N₂, N₂O Catalyst->Byproducts Side Reactions (Over-reduction)

Caption: Simplified reaction pathway for nitrate reduction.

References

improving yield and purity in hydroxylamine phosphate-mediated oximation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydroxylamine phosphate-mediated oximation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve yield and purity in their oximation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for oximation?

A1: this compound ((NH₃OH)₃PO₄) is a stable, solid form of hydroxylamine.[1] Pure hydroxylamine is unstable and can be explosive.[2] this compound provides a safer and more convenient alternative for laboratory use in the synthesis of oximes from aldehydes and ketones.[1] The phosphate salt also helps to buffer the reaction mixture to a weakly acidic pH, which is often optimal for the oximation reaction.[2]

Q2: What is the general mechanism of this compound-mediated oximation?

A2: The oximation reaction is a condensation reaction between a carbonyl compound (aldehyde or ketone) and hydroxylamine. The reaction is typically acid-catalyzed and proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. This is followed by dehydration to form the oxime (C=N-OH) functional group.[3][4]

Q3: What are the typical reaction conditions for this compound-mediated oximation?

A3: Oximation reactions are often carried out in a suitable solvent such as ethanol or a mixture of water and an organic solvent. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the carbonyl compound.[5] The pH of the reaction mixture is a critical parameter, with a weakly acidic environment (pH 4-6) generally favoring the reaction.[6]

Q4: How does the stability of this compound affect the reaction?

A4: this compound is sensitive to pH and temperature. Decomposition can be accelerated by acidic or alkaline conditions and high temperatures.[1] It is recommended to use freshly prepared solutions of this compound for best results.

Q5: How stable are the resulting oximes?

A5: Oximes are generally more stable to hydrolysis than corresponding imines or hydrazones, especially in aqueous solutions.[7][8] However, they can be hydrolyzed back to the carbonyl compound and hydroxylamine by heating in the presence of an inorganic acid.[7] Oximes can also undergo Beckmann rearrangement under acidic conditions, which is a common side reaction.[2][9]

Troubleshooting Guide

Low Yield or Incomplete Reaction

Q1: I am getting a low yield of my oxime. What are the possible causes and how can I improve it?

A1: Low yields in oximation reactions can be attributed to several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Substrate Reactivity: Sterically hindered ketones or electron-deficient aldehydes can be less reactive.[10]

    • Solution: Increase the reaction temperature, prolong the reaction time, or use a larger excess of this compound. For very hindered ketones, consider using a different hydroxylamine salt or a catalyst.

  • Reaction pH: The rate of oximation is highly pH-dependent. The optimal pH is typically weakly acidic (around pH 4-5) to facilitate both the nucleophilic attack and the dehydration step.[6]

    • Solution: Monitor and adjust the pH of your reaction mixture. You can use a buffer or add a mild base like sodium acetate or pyridine to control the pH.

  • Incomplete Dissolution: If the carbonyl compound or this compound is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system in which all reactants are soluble. A co-solvent system (e.g., ethanol/water) might be necessary.

  • Decomposition of Hydroxylamine: As mentioned in the FAQs, this compound can decompose at high temperatures or non-optimal pH.

    • Solution: Add the this compound solution portion-wise to the reaction mixture, especially if heating is required.

Q2: My reaction seems to have stalled and is not going to completion, even after extended reaction time. What should I do?

A2: A stalled reaction can be due to an equilibrium being reached or catalyst deactivation (if one is used).

  • Equilibrium: Oximation is a reversible reaction.

    • Solution: Try to shift the equilibrium towards the product side. This can be achieved by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired oxime.

    • Solution: Analyze your crude reaction mixture by TLC, GC-MS, or NMR to identify potential side products and adjust the reaction conditions accordingly (see Purity Issues section).

Purity Issues and Side Reactions

Q1: My final product is impure. What are the common side products in an oximation reaction?

A1: Several side reactions can lead to impurities in your final product. The most common ones are:

  • Beckmann Rearrangement: This is a common acid-catalyzed rearrangement of ketoximes to amides, and aldoximes to nitriles.[2][9]

    • Mitigation: Avoid strongly acidic conditions and high temperatures. If Beckmann rearrangement is a significant issue, consider using a milder hydroxylamine salt or running the reaction at a lower temperature for a longer time.

  • Formation of Nitriles from Aldoximes: Aldoximes can be dehydrated to nitriles, especially under acidic conditions or at elevated temperatures.[4]

    • Mitigation: Use milder reaction conditions and carefully control the pH.

  • Unreacted Starting Material: Incomplete conversion will leave unreacted aldehyde or ketone in your product.

    • Mitigation: Optimize reaction conditions for complete conversion (see Low Yield section). Unreacted carbonyl compounds can often be removed during work-up or by chromatography.

  • Hydroxylamine-related Impurities: Excess or decomposed hydroxylamine can contaminate the product.

Q2: How can I effectively purify my oxime product?

A2: The choice of purification method depends on the physical properties of your oxime and the nature of the impurities.

  • Crystallization: If your oxime is a solid, recrystallization is often the most effective method for purification.[11]

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which the oxime is soluble at high temperatures but poorly soluble at low temperatures. Allow the solution to cool slowly to form crystals. Impurities will ideally remain in the mother liquor.

  • Column Chromatography: This is a versatile method for purifying both solid and liquid oximes.[12]

    • Protocol: Choose a suitable solvent system (eluent) that provides good separation of your oxime from impurities on a silica gel or alumina column. Monitor the separation by TLC.

  • Aqueous Work-up: A proper work-up procedure can remove many impurities before further purification.

    • To remove unreacted hydroxylamine: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic hydroxylamine into the aqueous phase.[5][13]

    • To remove acidic or basic impurities: Wash with a dilute base (e.g., saturated sodium bicarbonate solution) or a dilute acid, respectively.[14]

Q3: I see an unexpected peak in my NMR/IR spectrum. How can I identify the impurity?

A3: Spectroscopic analysis is crucial for identifying impurities.

  • NMR Spectroscopy:

    • Beckmann Rearrangement Product (Amide): Look for a broad signal in the ¹H NMR spectrum corresponding to the N-H proton of the amide. In the ¹³C NMR, the amide carbonyl will appear at a different chemical shift than the starting ketone.

    • Nitrile: The presence of a nitrile group can be confirmed by the absence of the oxime OH proton in the ¹H NMR and the appearance of a characteristic quaternary carbon signal for the nitrile group in the ¹³C NMR spectrum (typically 115-125 ppm).

  • IR Spectroscopy:

    • Beckmann Rearrangement Product (Amide): Look for characteristic N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1650 cm⁻¹) bands.[7]

    • Nitrile: A sharp, medium-intensity band around 2210-2260 cm⁻¹ is indicative of a nitrile group.

    • Oxime: Oximes show characteristic bands for O-H stretching (~3600 cm⁻¹), C=N stretching (~1665 cm⁻¹), and N-O stretching (~945 cm⁻¹).[4]

Data Presentation

Table 1: Effect of pH on Oximation Yield

SubstratepHTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde4.525295[6]
Cyclohexanone5.025192[6]
Acetophenone4.050485General observation
2,4-Dimethyl-3-pentanone~7 (heterogeneous base)80670[10]

Table 2: Effect of Temperature on Oximation of Various Carbonyl Compounds

SubstrateTemperature (°C)TimeYield (%)Reference
p-ChlorobenzaldehydeRoom Temp2 min>98[15]
AcetophenoneRoom Temp5.5 min95[15]
CyclohexanoneRoom Temp10 min92[15]
CinnamaldehydeRoom Temp2 min>98[16]
BenzophenoneRoom Temp20 min60[16]

Experimental Protocols

Protocol 1: General Procedure for Oximation of an Aromatic Aldehyde (Benzaldehyde)

  • Dissolve the Aldehyde: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) in ethanol (5-10 mL per gram of aldehyde).

  • Prepare this compound Solution: In a separate beaker, dissolve this compound (1.1 - 1.5 eq) in water to make a concentrated solution.

  • Reaction: Add the this compound solution to the stirred solution of the aldehyde at room temperature.

  • Monitor Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, 1M HCl (to remove unreacted hydroxylamine), saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude oxime.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Oximation of a Sterically Hindered Ketone (e.g., 2,6-dimethyl-4-heptanone) [10]

  • Combine Reactants: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the hindered ketone (1.0 eq), hydroxylamine hydrochloride or sulfate (1.0-1.2 eq), a heterogeneous carbonate base (e.g., sodium or potassium carbonate, 1.5-2.0 eq), and an alcohol solvent (e.g., ethanol or 2-propanol). A small amount of water (up to 5 wt%) can be added to enhance the reaction rate.

  • Heat the Reaction: Heat the reaction mixture to reflux (typically 65-110 °C) with vigorous stirring.

  • Monitor Reaction: Monitor the reaction progress by GC or TLC. Due to the lower reactivity, this may take several hours to days.

  • Work-up:

    • After cooling to room temperature, filter off the inorganic salts.

    • Add water to the filtrate and extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude oxime by vacuum distillation or column chromatography.

Visualizations

Oximation_Mechanism Carbonyl Aldehyde or Ketone (R-C(=O)-R') Protonation Protonation of Carbonyl Oxygen Carbonyl->Protonation + H⁺ Hydroxylamine Hydroxylamine (NH₂OH) Nucleophilic_Attack Nucleophilic Attack by Hydroxylamine Hydroxylamine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate (Carbinolamine) Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Dehydration Dehydration (-H₂O) Proton_Transfer->Dehydration Oxime Oxime (R-C(=NOH)-R') Dehydration->Oxime

Figure 1. General mechanism of acid-catalyzed oximation.

Oximation_Workflow Start Start: Carbonyl Compound + this compound Reaction Oximation Reaction (Solvent, Temp, pH) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Workup Aqueous Work-up (Extraction & Washes) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Crystallization or Chromatography) Concentration->Purification Analysis Product Analysis (NMR, IR, MS, Purity) Purification->Analysis End Pure Oxime Product Analysis->End

Figure 2. A typical experimental workflow for oximation.

Troubleshooting_Tree Problem Low Yield or Impure Product LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction IdentifyImpurity Identify Impurity (NMR, IR, MS) ImpureProduct->IdentifyImpurity CheckConditions Check Reaction Conditions: - Temperature - Time - pH IncompleteReaction->CheckConditions Yes SubstrateReactivity Substrate Hindered or Unreactive? IncompleteReaction->SubstrateReactivity No IncreaseSeverity Increase Temp/Time or use excess reagent SubstrateReactivity->IncreaseSeverity Yes SideReaction Side Reaction Occurring? IdentifyImpurity->SideReaction Beckmann Beckmann Rearrangement? SideReaction->Beckmann Amide/Nitrile detected PurificationIssue Ineffective Purification? SideReaction->PurificationIssue Unreacted SM/Other ModifyConditions Modify Conditions: - Lower Temperature - Adjust pH Beckmann->ModifyConditions Yes OptimizePurification Optimize Purification: - Recrystallization Solvent - Chromatography Eluent PurificationIssue->OptimizePurification Yes

References

Technical Support Center: Quenching Excess Hydroxylamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on effectively quenching excess hydroxylamine phosphate in a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess this compound?

A1: Excess this compound can interfere with downstream reactions or purification processes. Hydroxylamine is a reactive nucleophile and reducing agent that can lead to unwanted side reactions, product degradation, or the formation of impurities. In the context of drug development, residual hydroxylamine may be considered a potential genotoxic impurity (GTI) and its levels must be carefully controlled.[1][2] Therefore, quenching is a critical step to ensure the stability of the desired product and the safety of the final compound.

Q2: What are the common methods for quenching excess this compound?

A2: The most common method for chemically quenching excess hydroxylamine is by reacting it with an aldehyde or ketone to form a stable oxime. Acetone is a widely used quenching agent due to its efficiency, low cost, and the relative stability of the resulting acetoxime.[3][4][5][6][7] Other carbonyl-containing compounds, such as sodium pyruvate, can also be used.

Q3: How does the quenching reaction with acetone work?

A3: Hydroxylamine reacts with acetone in a condensation reaction to form acetoxime and water.[4][5][6][7] This reaction effectively consumes the free hydroxylamine, rendering it non-reactive towards the desired product. The reaction is typically carried out by adding an excess of acetone to the reaction mixture.

Q4: Does the phosphate counter-ion in this compound affect the quenching process?

A4: While the quenching reaction primarily involves the hydroxylamine molecule, the phosphate counter-ion can influence the pH of the reaction mixture. The efficiency of oxime formation can be pH-dependent. It is important to consider the overall pH of the reaction mixture and adjust if necessary to ensure optimal quenching.

Q5: How can I confirm that the hydroxylamine has been completely quenched?

A5: Complete quenching should be verified using a sensitive analytical method. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Often requires a derivatization step to introduce a UV-active chromophore to the hydroxylamine molecule for detection.[8][9][10]

  • Gas Chromatography (GC): Similar to HPLC, derivatization is typically necessary. For example, reaction with acetone to form acetoxime, which is then detected by GC.[1][11]

  • Colorimetric Assays: These provide a rapid, qualitative or semi-quantitative assessment of residual hydroxylamine.[12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Quenching (Residual Hydroxylamine Detected) 1. Insufficient amount of quenching agent. 2. Suboptimal reaction conditions (time, temperature, pH). 3. Inefficient mixing.1. Increase the molar excess of the quenching agent (e.g., acetone). A 5-10 fold excess is a good starting point. 2. Increase the reaction time or temperature. Ensure the pH of the reaction mixture is suitable for oxime formation (typically near neutral or slightly acidic). 3. Ensure vigorous stirring during the addition of the quenching agent and throughout the reaction.
Product Degradation After Quenching 1. The quenching agent or the resulting by-product is reacting with the desired product. 2. The pH of the reaction mixture changed upon addition of the quencher, leading to product instability.1. Screen alternative quenching agents. For example, if acetone is causing issues, consider using sodium pyruvate. 2. Monitor and buffer the pH of the reaction mixture during the quenching step.
Formation of Unwanted Side Products 1. Side reactions of hydroxylamine with other components in the reaction mixture. 2. The oxime formed during quenching is unstable under the reaction conditions and is participating in further reactions.1. Optimize the timing of the quench to minimize the time excess hydroxylamine is present. 2. Characterize the side products to understand their origin. Consider if the oxime is susceptible to hydrolysis or rearrangement under your specific reaction conditions.
Difficulty in Removing the Oxime By-product The oxime by-product has similar solubility or chromatographic properties to the desired product.1. Modify the work-up or purification procedure. Consider an extraction at a different pH or a different chromatography stationary phase. 2. Choose a quenching agent that produces a more easily separable oxime.

Experimental Protocols

Protocol 1: Quenching of Excess this compound with Acetone

This protocol describes a general procedure for quenching excess this compound with acetone.

Materials:

  • Reaction mixture containing excess this compound

  • Acetone

  • Analytical method for detecting residual hydroxylamine (e.g., HPLC with derivatization)

Procedure:

  • Determine the amount of excess this compound: If possible, quantify the amount of unreacted this compound in the reaction mixture. If not, assume all unreacted hydroxylamine remains.

  • Calculate the required amount of acetone: Add a 5- to 10-fold molar excess of acetone relative to the amount of excess this compound.

  • Addition of acetone: Slowly add the calculated amount of acetone to the reaction mixture while stirring vigorously.

  • Reaction: Continue stirring the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by a suitable analytical method.

  • Verification: After the reaction is complete, take an aliquot of the reaction mixture and analyze for the presence of residual hydroxylamine to confirm complete quenching.

Protocol 2: Colorimetric Assay for Detection of Residual Hydroxylamine

This protocol is based on the oxidation of hydroxylamine and subsequent colorimetric detection.

Materials:

  • Sample from the quenched reaction mixture

  • Bromine water (or other suitable oxidizing agent)

  • Methyl Red indicator solution

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a diluted sample of the quenched reaction mixture.

  • Oxidation: Treat the sample with a known excess of a standard bromine solution in an acidic medium. Hydroxylamine will be oxidized by the bromine.

  • Color Development: Add Methyl Red indicator to the solution. The unreacted bromine will bleach the Methyl Red.

  • Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 520 nm for Methyl Red). The absorbance is proportional to the amount of unreacted Methyl Red, which is inversely proportional to the amount of residual hydroxylamine in the sample.[12]

  • Quantification: Create a calibration curve using known concentrations of hydroxylamine to quantify the residual amount in the sample.

Data Summary

Table 1: Comparison of Quenching Agents for N-hydroxysuccinimide (NHS) Esters (Contextually Relevant)

While not directly for this compound, data from quenching NHS esters with hydroxylamine and other nucleophiles provides insight into relative efficiencies.

Quenching AgentConcentrationReaction TimeEfficiency in Reducing Over-labeled Peptides
Hydroxylamine0.3 M30 minReduces over-labeled peptides from >25% to ~10%
Methylamine0.4 M60 minReduces over-labeled peptides to <1%

Data adapted from a study on quenching TMT labeling reagents in proteomics. This indicates that while hydroxylamine is used as a quencher, its own quenching may require a more reactive agent for high efficiency.[14]

Table 2: Analytical Methods for Hydroxylamine Detection

MethodPrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
HPLC-UV with DerivatizationPre-column derivatization with benzaldehyde to form a UV-active oxime.LOQ: 12 ppm[9]
GC-FID with DerivatizationDerivatization with acetone to form acetoxime.LOD: 0.45 µg/ml[1][11]
Colorimetric AssayOxidation with bromine followed by bleaching of Methyl Red.Range: 0-5 µg of hydroxylamine[12]
Colorimetric Fluorescent ProbeReaction with a coumarin derivative leading to a change in color and fluorescence.LOD: 0.15 µM[13]

Diagrams

Quenching_Workflow Start Reaction Mixture with Excess this compound Add_Quencher Add Quenching Agent (e.g., Acetone) Start->Add_Quencher Reaction Incubate (Stirring, RT, 1-2h) Add_Quencher->Reaction Analysis Analyze for Residual Hydroxylamine Reaction->Analysis Complete Quenching Complete Analysis->Complete Below LOD Incomplete Incomplete Quenching Analysis->Incomplete Detected Troubleshoot Troubleshoot: - Increase Quencher - Adjust Conditions Incomplete->Troubleshoot Troubleshoot->Add_Quencher

Caption: Workflow for quenching excess this compound.

Quenching_Reaction hydroxylamine Hydroxylamine (from Phosphate Salt) acetoxime Acetoxime hydroxylamine->acetoxime plus1 + hydroxylamine->plus1 acetone Acetone acetone->acetoxime water Water plus2 + acetoxime->plus2 plus1->acetone plus2->water

Caption: Chemical reaction for quenching hydroxylamine with acetone.

Troubleshooting_Tree Start Residual Hydroxylamine Detected? No No Start->No No Yes Yes Start->Yes Yes Check_Quencher Sufficient Quencher Added? (e.g., 5-10x excess) Yes->Check_Quencher Yes_Quencher Yes Check_Quencher->Yes_Quencher Yes No_Quencher No Check_Quencher->No_Quencher No Check_Conditions Reaction Conditions Optimal? (Time, Temp, pH) Yes_Quencher->Check_Conditions Add_More Action: Add more quenching agent No_Quencher->Add_More Yes_Conditions Yes Check_Conditions->Yes_Conditions Yes No_Conditions No Check_Conditions->No_Conditions No Consider_Other Consider alternative quencher or analytical method interference Yes_Conditions->Consider_Other Adjust_Conditions Action: Increase time/temp, check/adjust pH No_Conditions->Adjust_Conditions

Caption: Troubleshooting decision tree for incomplete quenching.

References

handling and storage recommendations for hydroxylamine phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive handling, storage, and troubleshooting recommendations for the use of hydroxylamine phosphate in research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound ((NH₃OH)₃PO₄) is the phosphate salt of hydroxylamine. It is an off-white powder that is corrosive and can cause severe skin and eye burns.[1] It is also harmful if swallowed or inhaled, causing irritation to the digestive and respiratory tracts.[1][2] Additionally, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[2][3] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[1][4]

Q2: What are the signs of decomposition of this compound?

Hydroxylamine and its salts can decompose upon heating, sometimes violently.[4] Decomposition may produce toxic fumes of nitrogen oxides (NOx) and phosphorus oxides (POx).[2][4] A build-up of pressure in the container may also indicate decomposition.[4]

Q3: Can I store this compound in a standard laboratory refrigerator?

This compound should be stored in a cool, dry place.[1][4] While refrigeration is generally recommended for hydroxylamine solutions to maintain stability, for the phosphate salt, the key is to keep it in a tightly closed container in a corrosive-safe area, away from incompatible materials.[1][4] Ensure the storage area is well-ventilated.[1]

Q4: What materials are incompatible with this compound?

This compound is incompatible with oxidizing agents, bases, alcohol, and water.[1][4][5] Contact with strong reducing agents may lead to the formation of highly toxic and flammable phosphine gas.[4] It can also react violently with certain metals like finely divided zinc, copper, and their salts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Crystallization or clumping of the solid Moisture absorptionEnsure the container is tightly sealed when not in use. Store in a desiccator if the humidity is high.
Unexpected reaction or fuming upon addition to a solution Incompatibility with the solvent or other reagents.Immediately cease the addition. If safe to do so, neutralize the reaction. Review the list of incompatible materials before repeating the experiment.
Discoloration of the this compound powder Decomposition or contaminationDo not use the discolored powder. Dispose of it as hazardous waste according to your institution's guidelines.
Pressure buildup in the storage container Decomposition of the materialCarefully vent the container in a chemical fume hood.[4] If decomposition is suspected, dispose of the material.

Handling and Storage Recommendations

Proper handling and storage are critical to ensure the safety and integrity of this compound.

Personal Protective Equipment (PPE)
Protection Type Specification
Eye Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection Lab coat or other protective clothing to prevent skin exposure.[1]
Respiratory Protection Use in a chemical fume hood to avoid inhaling dust.[1] If a fume hood is not available, a NIOSH-approved respirator for dusts is necessary.
Storage Conditions
Parameter Recommendation
Temperature Store in a cool, dry place.[1][4]
Container Keep in a tightly closed, original, or compatible container (e.g., polyethylene or polypropylene).[1][4]
Location Store in a designated corrosives area away from incompatible materials.[1][4]
Ventilation Ensure the storage area is well-ventilated.[1]

Experimental Protocols

General Protocol for Protein Cleavage at Asparaginyl-Glycyl (Asn-Gly) Bonds

This protocol provides a general methodology for using this compound to cleave a peptide bond between asparagine and glycine residues in a protein. Note: Optimization of pH, temperature, and incubation time may be required for your specific protein.

Materials:

  • This compound

  • Purified protein sample

  • Buffer (e.g., 0.2 M Tris-acetate, pH 9.0)

  • Guanidine hydrochloride (optional, for denaturing)

  • Sodium hydroxide (for pH adjustment)

  • SDS-PAGE analysis reagents

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer. If the protein is not soluble or is folded, add a denaturant like guanidine hydrochloride to a final concentration of 6 M.

  • Reaction Mixture Preparation: In a separate tube, prepare a 2 M this compound solution in the reaction buffer. Adjust the pH of the hydroxylamine solution to 9.0 with sodium hydroxide.

  • Cleavage Reaction: Add the hydroxylamine solution to the protein solution to a final hydroxylamine concentration of 1 M.

  • Incubation: Incubate the reaction mixture at 45°C for 4 hours.

  • Reaction Quenching: Stop the reaction by desalting the sample using a desalting column or by precipitating the protein with trichloroacetic acid (TCA).

  • Analysis: Analyze the cleavage products by SDS-PAGE to visualize the resulting peptide fragments.

Visual Guides

spill_response_workflow start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Material ppe->contain cleanup Clean Up Spill Using Dry Methods (Sweep or Vacuum) contain->cleanup dispose Dispose of Waste in a Sealed, Labeled Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for handling a this compound spill.

storage_decision_tree start Receiving this compound q_area Is a designated corrosives storage area available? start->q_area store_corrosive Store in corrosives area q_area->store_corrosive Yes find_area Identify a suitable, isolated, and well-ventilated area q_area->find_area No q_container Is the container tightly sealed and in good condition? store_corrosive->q_container find_area->q_container store_final Store away from incompatible materials q_container->store_final Yes transfer_container Transfer to a suitable, labeled container q_container->transfer_container No transfer_container->store_final

Caption: Decision tree for the proper storage of this compound.

decomposition_pathway hydroxylamine_phosphate (NH3OH)3PO4 This compound heat Heat / Incompatible Materials hydroxylamine_phosphate->heat decomposition_products Decomposition Products heat->decomposition_products nox Nitrogen Oxides (NOx) decomposition_products->nox pox Phosphorus Oxides (POx) decomposition_products->pox

Caption: Simplified decomposition pathway of this compound.

References

Technical Support Center: Managing Hydroxylamine Phosphate Incompatibility with Oxidizing Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxylamine phosphate and its incompatibility with oxidizing agents.

FAQs - Frequently Asked Questions

Q1: What is this compound and why is it reactive with oxidizing agents?

This compound ((NH₃OH)₃PO₄) is the salt of hydroxylamine and phosphoric acid. Hydroxylamine itself is a reducing agent, meaning it readily donates electrons. Oxidizing agents accept electrons, and this fundamental incompatibility in their chemical nature leads to rapid and often highly exothermic redox reactions. These reactions can be vigorous and potentially hazardous if not properly controlled.

Q2: What are the primary hazards associated with mixing this compound and oxidizing agents?

The primary hazards include:

  • Rapid Gas Evolution: Reactions can produce nitrogen gas (N₂) and nitrous oxide (N₂O), leading to a rapid increase in pressure in closed systems.[1]

  • Exothermic Reaction: The reaction releases a significant amount of heat, which can cause the temperature of the mixture to rise uncontrollably, potentially leading to boiling, splashing, and even explosive decomposition.

  • Formation of Hazardous Byproducts: Depending on the specific oxidizing agent and reaction conditions, toxic nitrogen oxides (NOx) and phosphorus oxides can be formed.[1]

  • Fire and Explosion: In the presence of strong oxidizing agents, the reaction can be violent enough to cause a fire or explosion.[2][3] A notable incident involving the explosive decomposition of hydroxylamine occurred at a production facility, highlighting the severe hazards associated with its handling, especially at elevated concentrations and temperatures.[4][5]

Q3: Which common laboratory chemicals are considered strong oxidizing agents and are incompatible with this compound?

A wide range of common laboratory chemicals should be considered incompatible with this compound. This is not an exhaustive list, and the Safety Data Sheet (SDS) for any chemical should always be consulted.

Oxidizing Agent ClassExamples
PeroxidesHydrogen peroxide, Benzoyl peroxide
PermanganatesPotassium permanganate
Chromates/DichromatesPotassium dichromate, Chromium trioxide
HypohalitesSodium hypochlorite (bleach)
NitratesNitric acid, Ammonium nitrate
HalogensChlorine, Bromine, Iodine
PerchloratesPerchloric acid, Sodium perchlorate

Q4: Can the phosphate counter-ion influence the reactivity of hydroxylamine with oxidizing agents?

While specific kinetic studies on this compound are limited, the phosphate ion itself can participate in redox reactions.[6][7] However, the primary reactivity is dominated by the hydroxylamine moiety. The phosphate anion may act as a buffer, influencing the pH of the solution, which is a critical factor in the oxidation of hydroxylamine. The rate of hydroxylamine oxidation is known to be pH-dependent.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound where oxidizing agents may be present.

Issue 1: Unexpected gas evolution and temperature increase after adding a reagent.

  • Possible Cause: Inadvertent mixing of this compound with an oxidizing agent.

  • Immediate Action:

    • Cease addition of the reagent immediately.

    • If safe to do so, begin cooling the reaction vessel using an ice bath.

    • Ensure adequate ventilation to handle any gas evolution. Do not work in an enclosed space.

    • Alert colleagues and your safety officer.

  • Preventative Measures:

    • Always conduct a thorough compatibility check of all reagents before starting an experiment.

    • Add reagents slowly and monitor the temperature of the reaction mixture continuously.

    • Work on the smallest possible scale, especially for new procedures.

    • Have a cooling bath and quenching agent readily available.

Issue 2: A color change is observed, followed by a rapid reaction.

  • Possible Cause: Many oxidizing agents, such as potassium permanganate (purple), have distinct colors that change as the redox reaction proceeds. This color change can be an indicator of the onset of a vigorous reaction.

  • Immediate Action:

    • Treat this as a sign of a potentially runaway reaction. Follow the immediate actions for Issue 1.

    • Be prepared for a rapid increase in temperature and gas evolution.

  • Preventative Measures:

    • When working with colored oxidizing agents, be aware of the color changes that indicate a reaction is occurring.

    • Use a well-calibrated temperature probe to monitor the reaction in addition to visual cues.

Issue 3: How to safely quench a reaction containing an excess of an oxidizing agent when this compound is present in the mixture?

  • Challenge: Adding a quenching agent (a reducing agent) can itself be hazardous if not done correctly. Hydroxylamine hydrochloride has been studied as a quenching agent for potassium permanganate, which provides a model for controlled reactions.[5]

  • Recommended Protocol (General Guidance - Adapt for Specific Reagents):

    • Cool the reaction mixture: Before adding any quenching agent, cool the reaction vessel in an ice bath to slow down the reaction rate.

    • Dilute the mixture: If possible and safe, dilute the reaction mixture with a compatible solvent to reduce the concentration of the reactants.

    • Slow, controlled addition: Add the quenching agent (e.g., a solution of sodium bisulfite or sodium thiosulfate) dropwise with vigorous stirring.

    • Monitor temperature: Continuously monitor the temperature of the mixture and pause the addition if the temperature begins to rise rapidly.

    • Work in a fume hood: All quenching procedures should be performed in a chemical fume hood with the sash down.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store this compound in a cool, dry place away from incompatible materials, especially oxidizing agents.[3]

  • Dispensing: When weighing and dispensing solid this compound, avoid creating dust.

  • Waste Disposal: Dispose of this compound and its solutions according to your institution's hazardous waste guidelines.

Visualizations

Below are diagrams illustrating key concepts related to the incompatibility of this compound with oxidizing agents.

G cluster_reactants Incompatible Reactants cluster_reaction Uncontrolled Redox Reaction cluster_products Hazardous Products HP This compound (Reducing Agent) Reaction Vigorous Exothermic Reaction HP->Reaction Mixes with OA Oxidizing Agent OA->Reaction Gas Gas Evolution (N₂, N₂O) Reaction->Gas Heat Heat Reaction->Heat Byproducts Hazardous Byproducts (NOx, P₄O₁₀) Reaction->Byproducts

Figure 1: Logical relationship of the hazardous reaction.

G start Experiment Start compatibility_check Perform Reagent Compatibility Check start->compatibility_check incompatible Incompatible? compatibility_check->incompatible stop STOP! Re-evaluate Protocol incompatible->stop Yes proceed Proceed with Small-Scale Experiment incompatible->proceed No monitor Monitor Temperature and Observe for Unexpected Changes proceed->monitor issue Issue Detected? monitor->issue troubleshoot Follow Troubleshooting Guide issue->troubleshoot Yes end Experiment Complete issue->end No troubleshoot->stop

Figure 2: Experimental workflow for safe handling.

References

Technical Support Center: Troubleshooting Poor Conversion Rates with Hydroxylamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydroxylamine phosphate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments, particularly those related to poor conversion rates.

Troubleshooting Guides

This section provides answers to specific problems you might be facing during your reaction.

1. Problem: Low or No Product Yield

Question: I am performing an oxime synthesis using this compound and a carbonyl compound, but I am getting a very low yield of my desired oxime, or no product at all. What are the potential causes and how can I fix this?

Answer:

Low or no product yield in an oximation reaction can stem from several factors related to reagent quality, reaction conditions, and substrate reactivity. Here is a systematic guide to troubleshooting this issue:

Possible Causes & Solutions:

Factor Possible Cause Recommended Solution
Reagent Quality Degradation of this compound due to improper storage (exposure to moisture, high temperatures, or incompatible materials).[1][2][3]Use a fresh batch of this compound stored in a cool, dry place, away from bases and oxidizing agents.[1][2] Ensure the container is tightly sealed.[2]
Impurities in the starting carbonyl compound or solvent.Purify the carbonyl compound and use dry, high-purity solvents.
Reaction Conditions Incorrect pH: The optimal pH for oxime formation is crucial.[4][5] this compound solutions are slightly acidic, which is often beneficial, but the specific requirements can vary based on the substrate.[4]Monitor and adjust the pH of the reaction mixture. For many oxime formations, a weakly acidic medium is ideal.[5] You can use a buffer system if necessary.
Inappropriate Temperature: The reaction may be too slow at low temperatures, or the this compound may decompose at elevated temperatures.[6][7]Optimize the reaction temperature. Start with room temperature and gently heat if the reaction is slow, while monitoring for any signs of decomposition.
Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[8]
Substrate Issues Steric Hindrance: Bulky substituents on the carbonyl compound can hinder the approach of hydroxylamine.Increase the reaction time and/or temperature. Consider using a less sterically hindered solvent.
Electronic Effects: Electron-withdrawing groups on the carbonyl compound can deactivate it towards nucleophilic attack.A higher temperature or a catalyst may be required.
Side Reactions Decomposition of Hydroxylamine: In the presence of certain metal ions (e.g., copper) or under inappropriate pH and temperature conditions, hydroxylamine can decompose.[9][10]Use high-purity reagents and glassware. Avoid contact with incompatible metals.[1]
Beckmann Rearrangement: Under certain acidic conditions, the formed oxime can undergo a Beckmann rearrangement to form an amide.[11]Carefully control the acidity of the reaction medium.
Dehydration of Aldoxime: Aldoximes can sometimes dehydrate to form nitriles.[5][11]Control the reaction conditions, particularly temperature and acidity, to minimize this side reaction.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_q Fresh this compound? Pure Carbonyl & Solvent? check_reagents->reagent_q check_substrate 3. Assess Substrate Reactivity check_conditions->check_substrate Conditions Seem Correct conditions_q Correct pH? Optimal Temperature? Sufficient Time? check_conditions->conditions_q monitor_reaction 4. Monitor Reaction Progress check_substrate->monitor_reaction Substrate is Suitable substrate_q Steric Hindrance? Electronic Effects? check_substrate->substrate_q optimize Optimize Conditions monitor_reaction->optimize Reaction Not Progressing monitoring_q Using TLC, GC, or HPLC? monitor_reaction->monitoring_q success Successful Conversion optimize->success Optimization Successful

Caption: A stepwise approach to diagnosing low or no product yield.

2. Problem: Slow or Stalled Reaction

Question: My oximation reaction starts, but it is extremely slow or appears to stop before all the starting material is consumed. What could be the reason, and how can I speed it up?

Answer:

A slow or stalled reaction can be frustrating. The primary factors to investigate are temperature, pH, and potential catalyst inhibition.

Possible Causes & Solutions:

Factor Possible Cause Recommended Solution
Reaction Conditions Low Temperature: The activation energy for the reaction may not be overcome at the current temperature.Gradually increase the reaction temperature in increments of 10°C and monitor the progress. Be cautious not to exceed the decomposition temperature of this compound.
Suboptimal pH: The rate of oxime formation is highly pH-dependent.[12]Adjust the pH of the reaction mixture. A slightly acidic environment is generally favorable for the initial condensation, but the optimal pH can be substrate-specific.
Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.Try a different solvent system in which all reactants are fully soluble. Gentle heating can also improve solubility.
Inhibition Product Inhibition: The product oxime may be inhibiting the reaction.This is less common for oximation but can occur. If suspected, consider removing the product as it forms, if feasible.
Impurity Inhibition: Trace impurities in the reactants or solvent could be acting as inhibitors.Use highly purified starting materials and solvents.

Logical Flow for Addressing a Slow Reaction

slow_reaction_logic start Slow or Stalled Reaction check_temp Is the Temperature Optimal? start->check_temp increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_ph Is the pH Correct? check_temp->check_ph Yes monitor Monitor Reaction Progress increase_temp->monitor adjust_ph Adjust pH check_ph->adjust_ph No check_solubility Are All Reactants Soluble? check_ph->check_solubility Yes adjust_ph->monitor change_solvent Change Solvent System check_solubility->change_solvent No check_impurities Could Impurities be Inhibiting? check_solubility->check_impurities Yes change_solvent->monitor purify_reagents Purify Reagents and Solvents check_impurities->purify_reagents Possibly purify_reagents->monitor complete Reaction Complete monitor->complete

Caption: Decision tree for troubleshooting a slow or stalled reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions involving this compound?

A1: The optimal pH for oxime formation is generally in the weakly acidic range.[5] this compound itself forms a slightly acidic solution, which is often sufficient.[4] However, the exact optimal pH can depend on the specific carbonyl substrate. It is recommended to monitor the pH and adjust if necessary. Extremely acidic or alkaline conditions can lead to the decomposition of hydroxylamine.[7]

Q2: How should I properly store this compound?

A2: this compound should be stored in a cool, dry place in a tightly sealed container.[2] It is sensitive to moisture and high temperatures.[2][7] It should be kept away from incompatible materials such as bases and strong oxidizing agents.[1]

Q3: Can I use this compound with any carbonyl compound?

A3: this compound is a versatile reagent for the oximation of a wide range of aldehydes and ketones.[4][11] However, the reactivity can be influenced by the steric and electronic properties of the carbonyl compound. Sterically hindered ketones or electronically deactivated carbonyls may react more slowly and require more forcing conditions.

Q4: What are the common decomposition products of this compound?

A4: Under heating, hydroxylammonium salts can undergo exothermic decomposition.[10] Decomposition products can include nitrogen oxides (NOx), oxides of phosphorus, ammonia, and nitrogen gas.[10] The presence of heavy metal impurities can catalyze this decomposition.[10]

Q5: What analytical methods are recommended for monitoring the progress of my reaction?

A5: The choice of analytical method depends on the properties of your reactants and products. Common techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.[8]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.[8]

Experimental Protocols

General Protocol for Oxime Synthesis using this compound

This is a general guideline; specific amounts and conditions should be optimized for your particular substrate.

  • Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a water/alcohol mixture).

  • Add this compound: Add this compound (1.1-1.5 equivalents) to the solution. If necessary, it can be dissolved in a minimal amount of water before addition.

  • Adjust pH (Optional): If required, adjust the pH of the mixture to the optimal range using a dilute acid or base while monitoring with a pH meter.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor Progress: Monitor the reaction by TLC or another suitable analytical technique until the starting material is consumed.

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product. A typical work-up may involve:

    • Diluting the reaction mixture with water.

    • Extracting the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Washing the organic layer with brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Concentrating the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol for Monitoring Reaction by Thin Layer Chromatography (TLC)

  • Prepare TLC Plate: Obtain a silica gel TLC plate.

  • Spotting: Use a capillary tube to spot a small amount of the reaction mixture onto the TLC plate. Also, spot the pure starting material as a reference.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The choice of eluent will depend on the polarity of your compounds.

  • Visualization: After the solvent front has moved up the plate, remove it from the chamber and visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Signaling Pathway and Workflow Diagrams

General Oximation Reaction Pathway

oximation_pathway carbonyl Carbonyl Compound (Aldehyde or Ketone) intermediate Hemiaminal Intermediate carbonyl->intermediate hydroxylamine Hydroxylamine (from this compound) hydroxylamine->intermediate oxime Oxime intermediate->oxime Dehydration water Water intermediate->water

Caption: The reaction pathway for the formation of an oxime from a carbonyl compound.

References

Technical Support Center: The Effect of Metal Ion Impurities on Hydroxylamine Phosphate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of hydroxylamine phosphate in the presence of metal ion impurities. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is decomposing unexpectedly. What could be the cause?

A1: Unexpected decomposition of this compound solutions is often attributed to the presence of catalytic impurities, most notably transition metal ions. Even trace amounts of metal ions such as iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and cobalt (Co²⁺, Co³⁺) can significantly accelerate the exothermic decomposition of hydroxylamine and its salts.[1][2][3] The decomposition can be vigorous, leading to gas evolution and a rapid increase in temperature.[3] It is also crucial to consider the pH and temperature of your solution, as extremes in either can also hasten degradation.

Q2: Which metal ions are of most concern for this compound stability?

A2: Based on studies of hydroxylamine and its various salts, the most catalytically active metal ions are typically those that can readily undergo changes in their oxidation state.[4] Iron and copper are frequently cited as potent catalysts for hydroxylamine decomposition.[3][4] Other transition metals like chromium and cobalt have also been shown to induce decomposition.[1] Therefore, contact with materials such as stainless steel, which contains iron and other transition metals, should be carefully managed.

Q3: How can I minimize metal ion contamination in my experiments?

A3: To minimize metal ion contamination, it is recommended to use high-purity reagents and solvents. Employing metal-free labware (e.g., PEEK, Teflon) is also a critical step. If the use of metal equipment is unavoidable, its compatibility should be thoroughly checked. The use of chelating agents, which sequester metal ions and reduce their catalytic activity, can also be an effective stabilization strategy.

Q4: What are the primary degradation products of this compound in the presence of metal ions?

A4: The decomposition of hydroxylamine is a complex process that can yield a variety of products. In the presence of metal ions, which act as redox catalysts, the common degradation products include nitrogen gas (N₂), nitrous oxide (N₂O), and ammonia (NH₃). The exact distribution of these products can be influenced by factors such as the specific metal ion, its concentration, the pH of the solution, and the temperature.

Q5: Are there any analytical techniques to monitor the stability of my this compound solution?

A5: Yes, several thermal analysis techniques are well-suited for monitoring the stability of this compound. Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition and the heat of reaction. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, which corresponds to the evolution of gaseous decomposition products. Reaction calorimetry can also provide detailed information about the heat flow profile of the decomposition reaction in real-time.[1][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid gas evolution and/or foaming in the this compound solution. Catalytic decomposition due to metal ion contamination.1. Immediately cool the solution in an ice bath to slow the reaction rate. 2. Ensure adequate ventilation to handle potential gas release. 3. Review experimental setup for sources of metal contamination (e.g., spatula, reactor vessel).[3] 4. Consider adding a chelating agent to sequester metal ions.
Discoloration of the this compound solution (e.g., yellow or brown tint). Presence of oxidized metal species (e.g., Fe³⁺).1. Use UV-Vis spectroscopy to check for the presence of metal complexes.[1] 2. Purify the this compound or use a higher purity grade. 3. Implement the use of metal-free handling procedures.
Inconsistent experimental results when using this compound. Variable levels of metal ion impurities between batches or experiments.1. Analyze incoming lots of this compound for trace metal content. 2. Standardize all experimental procedures to minimize contamination. 3. Use a chelating agent as a standard component of the buffer system if metal ion contamination is unavoidable.
Lower than expected yield in a reaction involving this compound. Decomposition of the this compound reactant.1. Confirm the stability of the this compound solution under reaction conditions in the absence of other reactants. 2. Investigate potential metal leaching from other reagents or equipment.

Quantitative Data on Metal Ion Effects

Hydroxylamine FormMetal Ion (Concentration)Analytical MethodKey FindingsReference
50 mass % Hydroxylamine/Water SolutionFe²⁺ or Fe³⁺ (10 ppm / 0.0004 mol %)Adiabatic CalorimetryTriggers complete decomposition even at room temperature. Heat of reaction increased to ~4.0 kJ/g from 3.78 kJ/g without iron.[3]
Hydroxylamine (HA), Hydroxylamine Chloride (HACl), Hydroxylamine Nitrate (HAN)Cu²⁺Reaction CalorimetryHA was more reactive with Cu²⁺ than HACl and HAN.[1]
Hydroxylamine (HA), Hydroxylamine Chloride (HACl), Hydroxylamine Nitrate (HAN)Cr³⁺, Co²⁺, Co³⁺Reaction CalorimetryHA exhibited the highest reactivity with these metals in their intermediate oxidation states compared to HACl and HAN.[1]
Hydroxylamine Nitrate (HAN)Fe³⁺DSCThe initial decomposition temperature was decreased by 16°C, and the reaction rate of thermal decomposition increased.[6]

Detailed Experimental Protocols

Protocol: Assessing the Impact of Metal Ion Impurities on this compound Stability using Differential Scanning Calorimetry (DSC)

This protocol provides a general framework for evaluating the thermal stability of this compound solutions in the presence of various metal ions.

1. Materials and Equipment:

  • This compound (high purity)

  • Deionized water (metal-free)

  • Stock solutions of metal salts (e.g., FeCl₂, FeCl₃, CuSO₄, NiCl₂) of known concentration (e.g., 1000 ppm)

  • Differential Scanning Calorimeter (DSC) with hermetically sealable crucibles (e.g., gold-plated stainless steel)

  • Microbalance

  • Pipettes and metal-free labware

2. Sample Preparation:

  • Prepare a stock solution of this compound in deionized water at the desired concentration (e.g., 50% w/w).

  • For each metal ion to be tested, create a series of samples by adding a precise amount of the metal ion stock solution to the this compound solution to achieve the target impurity concentrations (e.g., 1, 5, 10, 50, 100 ppm).

  • Prepare a control sample of the this compound solution with an equivalent volume of deionized water added instead of the metal ion solution.

  • Accurately weigh a small amount of the prepared sample (typically 1-5 mg) into a DSC crucible.

  • Hermetically seal the crucible to contain any evolved gases during the experiment.

3. DSC Analysis:

  • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

  • Heat the sample at a constant rate (e.g., 2-10 °C/min) over a temperature range relevant to the expected decomposition (e.g., 30 °C to 300 °C).

  • Record the heat flow as a function of temperature.

4. Data Analysis:

  • Determine the onset temperature of decomposition for each sample. This is typically identified as the temperature at which the DSC curve begins to deviate exothermically from the baseline.

  • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.

  • Compare the onset temperatures and enthalpies of decomposition for the samples containing metal ions to the control sample. A lower onset temperature and/or a higher enthalpy of decomposition indicate decreased stability.

  • Plot the onset temperature of decomposition as a function of metal ion concentration to visualize the catalytic effect.

Visualizations

Decomposition_Pathway cluster_reactants Reactants cluster_process Catalytic Process cluster_products Decomposition Products H3NOH+PO4^3- This compound Redox_Cycle Redox Cycling M^n+ ↔ M^(n+1)+ H3NOH+PO4^3-->Redox_Cycle Decomposition Initiated M^n+ Metal Ion Impurity (e.g., Fe²⁺, Cu²⁺) M^n+->Redox_Cycle Catalyst N2 Nitrogen Gas (N₂) Redox_Cycle->N2 N2O Nitrous Oxide (N₂O) Redox_Cycle->N2O NH3 Ammonia (NH₃) Redox_Cycle->NH3 H2O Water (H₂O) Redox_Cycle->H2O

Caption: Catalytic decomposition pathway of this compound.

Troubleshooting_Workflow Start Unexpected Decomposition of this compound Check_Purity Review Purity of Reagents and Solvents Start->Check_Purity Check_Hardware Inspect Hardware for Sources of Metal Contamination (e.g., stainless steel) Start->Check_Hardware Analysis Perform Trace Metal Analysis on Solution (e.g., ICP-MS) Check_Purity->Analysis Check_Hardware->Analysis Implement_Controls Implement Corrective Actions: - Use High-Purity Reagents - Use Metal-Free Labware - Add Chelating Agent Analysis->Implement_Controls Monitor Monitor Stability using DSC/TGA Implement_Controls->Monitor Resolved Issue Resolved Monitor->Resolved

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: HPO Process Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize byproduct formation during the Hydroperoxide (HPO) process, particularly in the context of propylene oxide (PO) synthesis (HPPO).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the HPPO process? A1: The primary byproducts in the Hydrogen Peroxide to Propylene Oxide (HPPO) process include propylene glycol (PG), polyether polyols, and propylene glycol ethers.[1] These arise from side reactions such as the ring-opening and polymerization of the desired propylene oxide product.[1] Additionally, propane can be formed through the hydrogenation of propylene, especially when reactants are not fed strategically.[2]

Q2: What are the primary causes of byproduct formation? A2: Byproduct formation is primarily caused by several factors:

  • Catalyst Deactivation: Poor catalyst stability can lead to decreased selectivity.[1]

  • Side Reactions: The high reactivity of the propylene oxide product can lead to ring-opening (hydrolysis to form glycols) and polymerization.[1]

  • Mass Diffusion Limitations: Inefficient diffusion of reactants and products within the catalyst's pores can promote side reactions and coke deposition.[1]

  • Sub-optimal Reaction Conditions: Parameters like temperature, pressure, and reactant concentration significantly influence reaction pathways.[2]

  • H₂O₂ Decomposition: The decomposition of hydrogen peroxide into water and oxygen is a competing reaction that reduces efficiency.[1]

Q3: How does the choice of catalyst impact byproduct formation? A3: The catalyst is a critical factor in controlling the selectivity of the HPPO process.[1] Titanium silicalite-1 (TS-1) is a commonly used catalyst.[3] However, modifications to catalyst structure, such as creating hierarchical pores (as in SR-HTS zeolite), can improve mass diffusion of reactants and products.[1] This enhanced diffusion limits the opportunity for the propylene oxide product to undergo further reactions to form byproducts like propylene glycol or polymers, thereby improving PO selectivity and extending the catalyst's lifetime.[1] Furthermore, increasing the hydrophobicity of the catalyst can also improve its activity and stability.[2]

Q4: Can the reactant feeding strategy influence byproduct formation? A4: Yes, the strategy for introducing reactants into the reactor has a significant effect on selectivity. For instance, separating the propylene and hydrogen feeds can reduce the formation of propane, an undesirable byproduct from propylene hydrogenation. A well-designed feeding strategy helps maintain favorable concentration profiles of the reactants, enhancing the overall performance of the reactor.

Troubleshooting Guide: High Byproduct Formation

This guide addresses the common issue of low selectivity for the desired product (e.g., Propylene Oxide) due to excessive byproduct formation.

Problem: Consistently low PO selectivity and high levels of propylene glycol, oligomers, or other byproducts.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start High Byproduct Formation Detected check_catalyst Step 1: Evaluate Catalyst Integrity - Activity - Selectivity - Characterization (e.g., XRD, SEM) start->check_catalyst catalyst_ok Is Catalyst Performance as Expected? check_catalyst->catalyst_ok check_conditions Step 2: Verify Reaction Conditions - Temperature - Pressure - H₂O₂ Concentration - Feed Rates catalyst_ok->check_conditions Yes regenerate_catalyst Action: Regenerate or Replace Catalyst catalyst_ok->regenerate_catalyst No conditions_ok Are Conditions Optimal? check_conditions->conditions_ok check_reactor Step 3: Assess Reactor & Feed System - Mass Transfer Limitations - Reactant Feed Strategy - Hot Spot Formation conditions_ok->check_reactor Yes optimize_conditions Action: Optimize Reaction Parameters (Refer to Table 1) conditions_ok->optimize_conditions No modify_reactor Action: Modify Reactor Setup or Feed Strategy check_reactor->modify_reactor

Caption: A step-by-step workflow for troubleshooting high byproduct formation in the HPO process.

Data Presentation

Table 1: Influence of Key Reaction Parameters on Byproduct Formation
ParameterEffect on H₂O₂ ConversionEffect on PO SelectivityImpact on Byproduct FormationReference
Temperature IncreasesDecreases at higher valuesHigher temperatures can accelerate side reactions like hydrolysis and polymerization.[1]
Pressure VariableGenerally positive impactMaintaining adequate propylene pressure is crucial for the main reaction.[1]
H₂O₂ Concentration Increases with higher concentrationCan decrease if not optimizedHigh local concentrations can lead to H₂O₂ decomposition and favor side reactions.
Table 2: Illustrative Comparison of Catalyst Performance in HPPO
Catalyst TypeKey Structural FeatureH₂O₂ Conversion EfficiencyPO SelectivityTypical Byproduct ProfileReference
Conventional TS-1 Microporous ZeoliteGoodGoodHigher tendency for coke deposition and byproduct formation over time due to diffusion limits.[1]
Hierarchical TS-1 (SR-HTS) Microporous and MesoporousExcellentVery HighLower byproduct formation due to improved mass transfer, reducing PO residence time in pores.[1]

Key Reaction Pathways

The following diagram illustrates the desired reaction for propylene oxide synthesis and the competing side reactions that lead to common byproducts.

Reaction_Pathways Propylene Propylene Catalyst TS-1 Catalyst Propylene->Catalyst H2O2 H₂O₂ H2O2->Catalyst PO Propylene Oxide (PO) (Desired Product) Catalyst->PO Epoxidation (Main Reaction) PG Propylene Glycol (PG) (Byproduct) PO->PG Hydrolysis / Ring-Opening Polymers Oligomers / Polymers (Byproducts) PO->Polymers Polymerization H2O H₂O

Caption: Main epoxidation reaction and key side reactions leading to byproduct formation.

Experimental Protocols

Protocol 1: Catalyst Performance Evaluation in a Micro-Reactor

This protocol outlines a method for assessing the catalytic performance (conversion and selectivity) of a given catalyst for the HPPO process.

Objective: To determine the H₂O₂ conversion rate and PO selectivity of a catalyst under controlled conditions.

Materials & Equipment:

  • Fixed-bed micro-reactor

  • High-pressure liquid pumps for propylene and H₂O₂/methanol solution

  • Mass flow controllers for gases

  • Back-pressure regulator

  • Gas chromatograph (GC) for product analysis

  • HPLC for byproduct analysis

  • Catalyst (e.g., 20 g of SR-HTS tablet catalyst)[1]

Procedure:

  • Catalyst Loading: Load a precisely weighed amount of the catalyst (e.g., 20 g) into the micro-reactor.[1]

  • System Purge: Purge the reactor system with an inert gas (e.g., N₂) to remove air and moisture.

  • Pressurization and Heating: Pressurize the reactor with propylene to the desired operating pressure (e.g., 2.0 MPa) and heat the reactor to the target temperature (e.g., 35°C).[1]

  • Reactant Feed: Introduce the liquid feed, a solution of hydrogen peroxide in a solvent like methanol, into the reactor at a constant, controlled flow rate.

  • Reaction Execution: Allow the reaction to proceed for a set duration, ensuring temperature and pressure remain stable.

  • Sample Collection: Collect liquid and gas samples from the reactor outlet at regular intervals.

  • Analysis:

    • Analyze the gas-phase components to determine propylene conversion.

    • Analyze the liquid-phase components using GC or HPLC to quantify the concentration of propylene oxide, unreacted H₂O₂, and byproducts such as propylene glycol.

  • Calculation:

    • Calculate H₂O₂ conversion based on the difference between the inlet and outlet concentrations.

    • Calculate PO selectivity as the molar ratio of PO produced to the total moles of H₂O₂ consumed.

Protocol 2: Quantification of Byproducts by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of hydrophilic byproducts like propylene glycol in the reaction mixture.

Objective: To separate and quantify key byproducts from the HPPO reaction mixture.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector or a Refractive Index (RI) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is often suitable for separating polar analytes.[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[4][5] An isocratic or gradient elution can be developed depending on the complexity of the sample.

  • Sample Preparation:

    • Dilute a known volume of the reaction mixture with the mobile phase to bring the analyte concentrations within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.[4]

  • Calibration:

    • Prepare a series of standard solutions of known concentrations for each byproduct of interest (e.g., propylene glycol).

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the byproduct peaks by comparing their retention times with those of the standards.

    • Quantify the concentration of each byproduct in the sample by using the peak areas and the corresponding calibration curve.

References

Validation & Comparative

A Head-to-Head Comparison: Hydroxylamine Phosphate vs. Hydroxylamine Sulfate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical factor that can significantly impact reaction efficiency, yield, and overall process viability. When it comes to sourcing the hydroxylamine moiety for key organic transformations, hydroxylamine phosphate and hydroxylamine sulfate are two commonly employed salts. This guide provides an objective comparison of their performance in organic reactions, supported by available experimental data and detailed protocols.

Executive Summary

Both this compound and hydroxylamine sulfate serve as stable, solid carriers of the reactive hydroxylamine nucleophile, primarily used in the synthesis of oximes and hydroxamic acids. Hydroxylamine sulfate is a widely accessible and frequently utilized reagent in laboratory-scale synthesis, with a considerable body of literature detailing its application. In contrast, this compound is most prominently recognized for its role in the industrial-scale production of cyclohexanone oxime, a precursor to caprolactam and Nylon-6, via the this compound Oxime (HPO) process.

While direct, side-by-side comparative studies under identical laboratory conditions are not extensively documented, an analysis of existing data and industrial processes reveals key differences in their application, solubility, and by-product profiles, which can guide the selection process for specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each salt is essential for their effective use in organic reactions.

PropertyThis compoundHydroxylamine Sulfate
Molecular Formula (NH₃OH)₃PO₄(NH₃OH)₂SO₄
Molecular Weight 197.08 g/mol 164.14 g/mol
Appearance White crystalline solidWhite crystalline solid
Melting Point Decomposes~170 °C (decomposes)[1]
Solubility in Water Soluble[2]58.7 g/100 mL at 20 °C[3]
Solubility in Alcohols Data not readily availableSoluble in ethanol and methanol[1][4]

Performance in Oxime Formation

The conversion of aldehydes and ketones to oximes is a cornerstone reaction for both hydroxylamine salts. Oximes are crucial intermediates in various synthetic pathways, including the Beckmann rearrangement for amide synthesis.

Hydroxylamine Sulfate in Oxime Synthesis

Hydroxylamine sulfate is a workhorse for laboratory-scale oximation reactions. It is typically used in the presence of a base to liberate the free hydroxylamine.

Experimental Protocol: Synthesis of Benzophenone Oxime using Hydroxylamine Sulfate [5]

  • Reactants:

    • Benzophenone: 100 g (0.55 mole)

    • Hydroxylamine hydrochloride: 60 g (0.86 mole) - Note: While the target is to illustrate the use of the sulfate, many lab preps use the hydrochloride salt which behaves similarly in the presence of a base. This protocol is representative.

    • 95% Ethyl alcohol: 200 mL

    • Water: 40 mL

    • Sodium hydroxide: 110 g (2.75 moles)

  • Procedure:

    • Combine benzophenone, hydroxylamine hydrochloride, ethanol, and water in a round-bottomed flask.

    • Add powdered sodium hydroxide in portions with shaking. Cool the flask if the reaction becomes too vigorous.

    • After the addition of NaOH, reflux the mixture for five minutes.

    • Cool the reaction mixture and pour it into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.

    • Filter the precipitate, wash thoroughly with water, and dry.

  • Yield: 106–107 g (98–99%) of benzophenone oxime.[4]

This compound in Oxime Synthesis

The primary application of this compound in oxime synthesis is in the industrial HPO process for cyclohexanone oxime production.[6][7] This process is highly optimized for continuous flow and large-scale manufacturing.

Industrial Workflow: this compound Oxime (HPO) Process

HPO_Process Ammonia Ammonia NitricOxide Nitric Oxide Ammonia->NitricOxide Oxidation Air Air Air->NitricOxide NitrateSolution Nitrate Solution NitricOxide->NitrateSolution Absorption PhosphoricAcid Phosphoric Acid PhosphoricAcid->NitrateSolution HydroxylaminePhosphate Hydroxylamine Phosphate Solution NitrateSolution->HydroxylaminePhosphate Hydrogenation Hydrogen Hydrogen Hydrogen->HydroxylaminePhosphate CyclohexanoneOxime Cyclohexanone Oxime HydroxylaminePhosphate->CyclohexanoneOxime Oximation Cyclohexanone Cyclohexanone Cyclohexanone->CyclohexanoneOxime Caprolactam Caprolactam CyclohexanoneOxime->Caprolactam Beckmann Rearrangement

Caption: Industrial synthesis of caprolactam via the HPO process.

A key advantage of the HPO process is the in-situ generation and use of this compound, which avoids the production of ammonium sulfate as a by-product, a common issue with processes using hydroxylamine sulfate.[6]

Performance in Hydroxamic Acid Synthesis

Hydroxamic acids are another important class of compounds synthesized from hydroxylamine, known for their metal-chelating properties and applications in medicinal chemistry.

Hydroxylamine Sulfate in Hydroxamic Acid Synthesis

Hydroxylamine sulfate can be effectively used to prepare hydroxamic acids from esters, typically in the presence of a strong base. A solvent-free approach has also been demonstrated.

Experimental Protocol: Solid-State Synthesis of Sodium Octyl Hydroxamate using Hydroxylamine Sulfate [8]

  • Reactants:

    • Ethyl n-octanoate: 17.22 parts (99% purity)

    • Hydroxylamine sulfate: 8.2 parts

    • Potassium hydroxide: 11.2 parts

  • Procedure:

    • Combine ethyl n-octanoate, hydroxylamine sulfate, and potassium hydroxide in a reactor at room temperature.

    • Grind or ball mill the mixture for 5-30 minutes.

    • The solid product, sodium octyl hydroxamate, is obtained directly.

  • Yield: 96% (purity 71%, with potassium chloride as the main impurity).

This compound in Hydroxamic Acid Synthesis

While theoretically applicable, detailed laboratory-scale protocols for the synthesis of hydroxamic acids using this compound are not as prevalent in the literature as those for hydroxylamine sulfate or hydrochloride. The choice of base and solvent would be critical to ensure the liberation of free hydroxylamine and to manage the phosphate by-products.

Reaction Pathway: General Synthesis of Hydroxamic Acids

Hydroxamic_Acid_Synthesis Ester Ester (R-COOR') HydroxamicAcid Hydroxamic Acid (R-CONHOH) Ester->HydroxamicAcid HydroxylamineSalt Hydroxylamine Salt (Phosphate or Sulfate) FreeHydroxylamine Free Hydroxylamine (NH2OH) HydroxylamineSalt->FreeHydroxylamine Base Base (e.g., NaOH, KOH) Base->FreeHydroxylamine FreeHydroxylamine->HydroxamicAcid Alcohol Alcohol (R'-OH) HydroxamicAcid->Alcohol SaltByproduct Salt By-product (e.g., Na2SO4, Na3PO4) HydroxamicAcid->SaltByproduct

Caption: General reaction scheme for hydroxamic acid synthesis.

Comparative Analysis

FeatureThis compoundHydroxylamine Sulfate
Primary Application Industrial-scale caprolactam synthesis (HPO process)[6][7]Laboratory and industrial synthesis of oximes and hydroxamic acids[3][9]
By-products Phosphate salts; avoids ammonium sulfate in the HPO process[6]Sulfate salts, including ammonium sulfate in some processes
Solubility in Organics Limited data available for common organic solvents.Soluble in methanol and ethanol, facilitating homogeneous reactions.[1][4]
Handling & Stability Considered a stable form of hydroxylamine.Stable solid, but can decompose on heating.[1]
Cost & Availability Less commonly available for general lab use.Widely available from chemical suppliers.

Conclusion

The selection between this compound and hydroxylamine sulfate for organic synthesis is largely dictated by the scale and specific requirements of the reaction.

Hydroxylamine sulfate is a versatile and cost-effective choice for a wide range of laboratory-scale syntheses of oximes and hydroxamic acids. Its solubility in common alcoholic solvents allows for convenient reaction setups.

This compound , while a highly effective source of hydroxylamine, finds its niche in large-scale, continuous industrial processes like the HPO process for caprolactam. Its main advantage in this context is the elimination of ammonium sulfate by-product, leading to a more streamlined and environmentally friendly manufacturing process. For general laboratory applications, its use is less documented, and factors such as solubility and by-product separation would need to be carefully considered.

For researchers and drug development professionals, hydroxylamine sulfate generally offers greater flexibility and a more extensive knowledge base for developing and optimizing synthetic routes on a laboratory scale. However, for processes where by-product management is a critical concern, particularly at a larger scale, the principles of the HPO process using this compound may offer valuable insights for process development.

References

A Comparative Guide to the Reactivity of Hydroxylamine Phosphate and Hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxylamine, a potent nucleophile and reducing agent, is a critical reagent in organic synthesis, particularly for the formation of oximes—key intermediates in drug development and polymer chemistry. Due to the instability of free hydroxylamine, it is almost exclusively handled as a salt. The two most common forms are hydroxylamine phosphate (HAP) and hydroxylamine hydrochloride (NH₂OH·HCl). The choice between these salts is not arbitrary; their distinct counter-ions impart different chemical properties that significantly influence reaction conditions, efficiency, and safety. This guide provides an objective comparison of their reactivity, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific application.

Executive Summary

Hydroxylamine hydrochloride is a versatile and widely documented reagent for a broad range of laboratory-scale syntheses, valued for its role as a reducing agent and its utility in preparing oximes and hydroxamic acids.[1][2][3] Its application typically requires the addition of a base to liberate the free hydroxylamine for reaction. In contrast, this compound is a cornerstone of large-scale industrial processes, most notably the this compound Oxime (HPO) process for caprolactam production.[2][4][5] Its key advantage lies in its slightly acidic nature in solution, which can create a self-buffering environment optimal for reactions like oximation, often obviating the need for external bases.[4]

Physicochemical and Safety Properties

A foundational understanding of the physical and safety characteristics of each salt is paramount for their effective and safe use in a laboratory or industrial setting.

PropertyThis compoundHydroxylamine Hydrochloride
CAS Number 20845-01-6[6]5470-11-1[7]
Molecular Formula (NH₂OH)₃·H₃PO₄[6]NH₂OH·HCl[7]
Molecular Weight 197.08 g/mol [6]69.49 g/mol [7]
Appearance Off-white to white powder/crystalline solid[1][5]White crystalline solid[1][8]
Solubility Soluble in water.[1]Soluble in water, ethanol, glycerol, propylene glycol.[7]
Melting Point 169 - 171 °C[9]~152 °C (decomposes)[10]
Stability Stable under recommended storage conditions, but sensitive to pH and temperature.[9][5]More stable than free hydroxylamine, but moisture sensitive. Reacts with alkalis to liberate unstable free hydroxylamine.[7][10]
Key Incompatibilities Bases, Oxidizing agents.[9]Oxidizing agents, alkalis, heavy metal salts, carbonyl compounds.[10]
Primary Hazards Harmful if swallowed/in contact with skin, causes skin/eye irritation, may cause allergic skin reaction, suspected carcinogen.[9]Harmful if swallowed, causes burns, skin/eye irritant, possible mutagen.[1][10]

Reactivity in Key Chemical Transformations

The choice of counter-ion (phosphate vs. chloride) directly impacts the reaction environment, particularly the pH, which is a critical parameter for many reactions involving hydroxylamine.

Oxime Formation

The synthesis of oximes from aldehydes or ketones is the most common application for both salts. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. This dehydration step is acid-catalyzed and the overall reaction rate is highly pH-dependent, typically showing a maximum between pH 4 and 7.

Hydroxylamine Hydrochloride: As the salt of a strong acid (HCl), its aqueous solutions are acidic. To initiate the oximation reaction, a base (e.g., sodium acetate, pyridine, sodium carbonate) must be added to neutralize the HCl and free the hydroxylamine nucleophile.[11] This adds a step to the experimental protocol and requires careful control of stoichiometry to achieve the optimal pH for the reaction.

This compound: Being a salt of a weak acid (phosphoric acid), HAP creates a slightly acidic, buffered solution when dissolved.[2][4] This can be highly advantageous as the pH may fall within the optimal range for oximation without the need for an additional base.[4] This simplifies the reaction setup and is a key reason for its use in the continuous, large-scale HPO process for producing cyclohexanone oxime, a precursor to Nylon-6.[2] The HPO process is noted for its efficiency and for avoiding the formation of ammonium sulfate as a by-product, which is a drawback of older methods.[2]

G cluster_0 Oxime Synthesis Workflow Start_HCl Ketone/Aldehyde + Hydroxylamine Hydrochloride Add_Base Add Base (e.g., NaOAc, Pyridine) Start_HCl->Add_Base Requires base to free NH₂OH Reaction_HCl Oximation Reaction (pH Adjustment Critical) Add_Base->Reaction_HCl Product_HCl Oxime Product Reaction_HCl->Product_HCl Start_HAP Ketone/Aldehyde + This compound Reaction_HAP Oximation Reaction (Self-Buffering) Start_HAP->Reaction_HAP Often no base needed Product_HAP Oxime Product Reaction_HAP->Product_HAP

Caption: Comparative workflow for oxime synthesis.

Beckmann Rearrangement

The Beckmann rearrangement is a subsequent reaction of oximes, typically catalyzed by acid, to produce amides.[11][12] In one-pot procedures where the oxime is formed in situ and immediately rearranged, the choice of hydroxylamine salt can be significant. Using hydroxylamine hydrochloride in the presence of a strong acid like formic acid can facilitate a one-stage oximation-rearrangement process.[13] While less documented, this compound could also be used, with the phosphoric acid potentially contributing to the catalysis of the rearrangement step.

Role as a Reducing Agent

Both salts are effective reducing agents.[14][5] Hydroxylamine hydrochloride is frequently used to accelerate the Fe(III)/Fe(II) redox cycle in Fenton-like oxidation systems for environmental remediation, thereby enhancing the degradation of organic pollutants.[14] The phosphate salt also serves as a reducing agent, playing a role in advanced oxidation processes by facilitating the generation of reactive oxygen species.[5] There is no clear experimental data suggesting superior reactivity of one over the other in this context; the choice often depends on the specific system, required pH, and potential interference from the chloride or phosphate anions.

Experimental Protocols

While no direct comparative studies were found, the following protocols represent typical laboratory procedures for oxime synthesis using hydroxylamine hydrochloride. The principles can be adapted for this compound, often with the exclusion of the added base.

Protocol 1: Oximation of an Aldehyde using Hydroxylamine Hydrochloride with a Base

This procedure is adapted from a solvent-free grinding method, highlighting a green chemistry approach.[1]

  • Materials:

    • Aldehyde (e.g., 3-chlorobenzaldehyde, 2 mmol)

    • Hydroxylamine hydrochloride (2 mmol, 0.139 g)

    • Anhydrous sodium carbonate (3 mmol, 0.318 g)

    • Mortar and pestle

    • Water

    • Ethyl acetate (for low-melting products)

  • Procedure:

    • Combine the aldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) in a mortar.

    • Grind the mixture thoroughly with a pestle at room temperature for the time required to complete the reaction (typically 2-5 minutes, monitored by TLC).

    • Upon completion, add 10 mL of water to the mortar.

    • Filter the solid product, wash with water, and dry.

    • For low-melting point oximes, extract the aqueous mixture with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous CaCl₂, filter, and evaporate the solvent.

Protocol 2: Oximation of a Ketone in Aqueous Medium under Ultrasound

This procedure, adapted from Li, et al., demonstrates an efficient method using ultrasound irradiation.[15]

  • Materials:

    • Ketone (e.g., cyclohexanone, 1 mmol)

    • Hydroxylamine hydrochloride (1.5 mmol)

    • 10% aqueous solution of Potassium Carbonate (K₂CO₃)

    • Water and/or Ethanol

    • Ultrasonic bath

  • Procedure:

    • In a 50 mL beaker, dissolve the ketone (1 mmol) in 10 mL of a suitable solvent (water or a water-ethanol mixture).

    • Immerse the beaker in an ultrasonic bath (approx. 60 °C).

    • Add hydroxylamine hydrochloride (1.5 mmol) dissolved in 1-2 mL of water to the ketone solution.

    • Sonicate the mixture. While sonicating, adjust the pH to approximately 10 by the drop-wise addition of a 10% K₂CO₃ solution.

    • Continue sonication until the reaction is complete as monitored by TLC (typically 5-15 minutes).

    • The corresponding oxime will precipitate. Filter the precipitate, wash with water, and air-dry.

G cluster_0 General Oximation Mechanism Start R₂C=O (Ketone/Aldehyde) Attack Nucleophilic Attack Start->Attack Reagent NH₂OH (from Salt + Base or HAP) Reagent->Attack Intermediate R₂C(O⁻)-N⁺H₂OH (Zwitterionic Intermediate) Attack->Intermediate Forms C-N bond Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Carbinolamine R₂C(OH)-NHOH (Carbinolamine) Proton_Transfer->Carbinolamine Forms neutral intermediate Dehydration Acid-Catalyzed Dehydration (-H₂O) Carbinolamine->Dehydration Product R₂C=NOH (Oxime) Dehydration->Product Forms C=N bond

Caption: Key steps in the mechanism of oxime formation.

Conclusion and Recommendations

Both this compound and hydroxylamine hydrochloride are effective reagents for synthesis, each with distinct advantages that make them suitable for different scales and applications.

Choose Hydroxylamine Hydrochloride for:

  • Versatility in Laboratory Synthesis: Its use is extensively documented for a wide array of reactions and substrates on a lab scale.

  • Cost-Effectiveness for Small-Scale Reactions: It is a readily available and economical reagent.

  • When an External Base is Acceptable: Its use necessitates the addition of a base, which provides an extra level of control over reaction pH if required.

Choose this compound for:

  • Large-Scale Industrial Processes: It is the reagent of choice for the efficient, continuous HPO process, minimizing by-products.[2]

  • Simplified Reaction Conditions: Its self-buffering nature can eliminate the need to add a separate base, simplifying the protocol and workup.[4]

  • Reactions Sensitive to Chloride Ions: The phosphate counter-ion avoids the introduction of chloride, which can be detrimental in certain catalytic systems or downstream applications.

Ultimately, the selection between these two salts should be guided by the specific requirements of the chemical transformation, including the scale of the reaction, the sensitivity of the substrate to pH, the need to avoid certain by-products, and overall process economics.

References

alternative reducing agents to hydroxylamine phosphate in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

##Navigating the Landscape of Reducing Agents: A Guide to Alternatives for Hydroxylamine Phosphate in Synthesis

For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process safety. While this compound has traditionally been a staple reagent for key transformations such as oxime formation and the reduction of nitro compounds, a growing repertoire of alternative agents offers distinct advantages in various synthetic contexts. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data, to facilitate informed reagent selection.

The conversion of aldehydes and ketones to oximes is a fundamental reaction in organic synthesis, often serving as a gateway to further functionalization, such as the Beckmann rearrangement. This compound is widely used for this purpose; however, several alternatives present compelling cases for their adoption.

A key alternative is the use of hydroxylamine hydrochloride (NH₂OH·HCl) , often in conjunction with a base or a catalyst. Another notable reagent is hydroxylamine-O-sulfonic acid (HOSA) .

Performance Comparison:

Reagent/SystemSubstrateProductYield (%)Reaction TimeTemperature (°C)Reference
This compoundCyclohexanoneCyclohexanone oximeHigh (Industrial Process)--[1]
NH₂OH·HCl / Bi₂O₃p-Chlorobenzaldehydep-Chlorobenzaldoxime982 minRoom Temp[2]
NH₂OH·HCl / ZnOVarious aldehydes/ketonesCorresponding oximes80-985-15 min140-170[3]
HOSACyclohexanoneCyclohexanone oximeHigh-Room Temp[4][5]
NH₂OH·HCl (Ultrasound)Various aldehydes/ketonesCorresponding oximes81-952 minRoom Temp[6]

Experimental Protocol: Oxime Formation using Hydroxylamine Hydrochloride and Bismuth(III) Oxide

A mixture of the carbonyl compound (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol) is ground in a mortar with a pestle at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, ethyl acetate (2 x 10 mL) is added to the mixture, and the catalyst is removed by filtration. Water is then added to the filtrate to precipitate the oxime product, which is subsequently filtered and dried.[2]

Logical Relationship: Oxime Formation and Subsequent Beckmann Rearrangement

The choice of oximation reagent can influence the subsequent Beckmann rearrangement, a critical reaction for the synthesis of amides and lactams, such as caprolactam (a precursor to Nylon-6). One-pot procedures combining oximation and rearrangement are highly desirable for process efficiency. Reagents like HOSA can facilitate a direct conversion of ketones to amides in a single step.[4][7][8]

Beckmann_Rearrangement_Pathway Ketone Ketone Oxime Oxime Intermediate Ketone->Oxime Oximation Hydroxylamine_Reagent Hydroxylamine Phosphate or Alternative Hydroxylamine_Reagent->Oxime Amide_Lactam Amide / Lactam Oxime->Amide_Lactam Beckmann Rearrangement Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, PPA) Acid_Catalyst->Amide_Lactam Nitro_Reduction_Workflow Start Nitro Compound Select_Reagent Select Reducing System (e.g., Catalytic Hydrogenation, Metal Reductant) Start->Select_Reagent Reaction Reduction Reaction Select_Reagent->Reaction Workup Reaction Workup (e.g., Filtration, Extraction) Reaction->Workup Product Hydroxylamine Product Workup->Product

References

A Comparative Guide to the Validation of Analytical Methods for Hydroxylamine Phosphate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydroxylamine phosphate is critical for process control, quality assurance, and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods, offering insights into their principles, performance characteristics, and optimal applications. Experimental data is summarized for objective evaluation, and detailed protocols for key methods are provided.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the most common analytical techniques.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with pre-column derivatization of hydroxylamine to form a UV-absorbing derivative.Quantification of trace levels of hydroxylamine as a genotoxic impurity in active pharmaceutical ingredients (APIs).[1][2][3][4][5]High specificity, sensitivity, and robustness.[2][3] Can be validated according to ICH guidelines.[4]Requires a derivatization step, which can add complexity and time to the sample preparation.[1][2]
Ion Chromatography (IC) Separation of ions based on their interaction with a stationary phase, followed by detection.Trace analysis of hydroxylamine in pharmaceutical process waste streams.[6][7] Analysis of phosphate in various matrices.[8]Suitable for direct analysis of ions without derivatization. High sensitivity for phosphate.[8]May have matrix interference, requiring careful sample preparation.[6]
Spectrophotometry Formation of a colored complex with a chromogenic reagent, and measurement of absorbance.Determination of hydroxylamine in biological wastewater and pharmaceutical formulations.[9][10][11][12]Simple, rapid, and cost-effective.[10]Potential for interference from other compounds in the sample matrix, including phosphate.[10] Lower specificity compared to chromatographic methods.
Electrochemical Methods Measurement of the electrical response (e.g., current) of hydroxylamine at an electrode surface.Quantitative analysis and kinetic studies of hydroxylamine in phosphate-buffered environments.[13]High sensitivity and rapid response, enabling real-time monitoring.[13]Can be susceptible to interference from other electroactive species in the sample.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Determination of hydroxylamine concentration in water.[14]High resolution and sensitivity.Requires derivatization to make hydroxylamine volatile.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is highly suitable for the trace analysis of hydroxylamine in pharmaceutical substances.

Principle: Hydroxylamine, lacking a UV chromophore, is derivatized with a reagent such as benzaldehyde to form a stable, UV-active compound (benzaldoxime) that can be readily quantified by HPLC with a UV detector.[1]

Experimental Workflow:

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Spike Spike with Standard (for Accuracy) Dissolve->Spike AddReagent Add Derivatization Reagent (e.g., Benzaldehyde) Spike->AddReagent Standard Prepare Standard Solution Standard->AddReagent AddBase Add Triethylamine AddReagent->AddBase React React at Room Temperature AddBase->React Inject Inject into HPLC React->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Peak Area Detect->Quantify

Caption: HPLC with pre-column derivatization workflow.

Reagents and Materials:

  • Hydroxylamine Hydrochloride Reference Standard

  • Benzaldehyde (Derivatization Reagent)[1]

  • Triethylamine[1]

  • Methanol, HPLC grade[1]

  • Acetonitrile, HPLC grade

  • Potassium Dihydrogen Phosphate (KH2PO4), analytical grade

  • Water, HPLC grade

  • HPLC system with UV detector

  • Analytical column (e.g., YMC-Pack ODS-A, 150×4.6mm, 5μm)[1]

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer by dissolving KH2PO4 in water (e.g., 0.01 mol/L) and adjusting the pH to 2.3. The mobile phase is a mixture of acetonitrile and the phosphate buffer (e.g., 35:65, v/v).[1]

  • Standard Solution Preparation: Accurately weigh and dissolve hydroxylamine hydrochloride in a suitable diluent to prepare a stock solution. Further dilute to the desired concentration for the standard solution.

  • Sample Preparation: Accurately weigh the drug substance, dissolve it in the diluent, and filter the solution.

  • Derivatization: To a specific volume of the standard or sample solution, add the derivatization reagent solution (e.g., benzaldehyde in methanol) and triethylamine. Allow the reaction to proceed at room temperature for a defined period (e.g., 30 minutes).[1]

  • HPLC Analysis: Set the column temperature (e.g., 40°C) and the flow rate (e.g., 1.0 mL/min). Set the UV detection wavelength to 254 nm. Inject the derivatized solutions and record the chromatograms.[1]

  • Quantification: Identify and integrate the peak corresponding to the derivatized hydroxylamine. Calculate the concentration based on the peak area of the standard.

Ion Chromatography (IC) for Phosphate Analysis

Ion chromatography is a reliable and widely used technique for the determination of inorganic anions like phosphate.[8]

Principle: The sample is injected into an ion chromatograph where it passes through an anion-exchange column. The phosphate ions are separated from other anions based on their affinity for the stationary phase. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of phosphate detection by a conductivity detector.[8]

Experimental Workflow:

cluster_prep Sample & Standard Preparation cluster_ic Ion Chromatography Analysis Sample Collect Sample Dilute Dilute with Deionized Water Sample->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject into IC System Filter->Inject Standard Prepare Phosphate Standard Solutions Standard->Inject Separate Anion-Exchange Separation Inject->Separate Suppress Suppress Eluent Conductivity Separate->Suppress Detect Conductivity Detection Suppress->Detect Quantify Quantify Peak Area Detect->Quantify

Caption: Ion chromatography workflow for phosphate analysis.

Reagents and Materials:

  • Phosphate Standard Solution

  • Deionized Water

  • Anion-exchange column

  • Ion chromatograph with a suppressed conductivity detector

Procedure:

  • Eluent Preparation: Prepare the eluent as specified by the instrument manufacturer for anion analysis. Reagent-Free™ IC systems can electrolytically generate the eluent from deionized water.[8]

  • Standard Preparation: Prepare a series of phosphate standard solutions of known concentrations by diluting a stock standard solution with deionized water.

  • Sample Preparation: Dilute the sample containing this compound with deionized water to bring the phosphate concentration within the calibration range. Filter the diluted sample through a 0.45 µm filter.

  • IC Analysis: Set up the ion chromatograph with the appropriate column and operating conditions (eluent flow rate, detector settings).

  • Calibration: Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample and record the chromatogram.

  • Quantification: Identify the phosphate peak based on its retention time and quantify its concentration using the calibration curve.

Conclusion

The choice of an analytical method for this compound quantification is a critical decision that impacts the accuracy and reliability of results. For high-sensitivity and high-specificity analysis of hydroxylamine as a genotoxic impurity in pharmaceutical products, HPLC with pre-column derivatization is the method of choice, supported by extensive validation data.[1][2][3][4] For the direct analysis of the phosphate counter-ion or for hydroxylamine in different matrices such as environmental samples, ion chromatography offers a robust and sensitive alternative.[6][7][8] Spectrophotometric and electrochemical methods, while simpler and more rapid, may be better suited for screening purposes or in situations where the sample matrix is less complex and high specificity is not the primary requirement.[10][13] Proper method validation in accordance with regulatory guidelines is essential to ensure the integrity of the data generated.

References

A Comparative Guide to Hydroxylamine Salts in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxylamine and its salts are versatile reagents with a wide range of applications across various industries, from polymer manufacturing and electronics to pharmaceuticals and rubber production. The choice of a specific hydroxylamine salt—most commonly sulfate, hydrochloride, or nitrate—often depends on the specific application, required performance, and safety considerations. This guide provides an objective comparison of the performance of these salts in key industrial applications, supported by experimental data and detailed protocols.

Polymerization Inhibition and Short-Stopping

Hydroxylamine salts are effective free-radical scavengers and are widely used as polymerization inhibitors or short-stopping agents in the production of synthetic rubbers and plastics. They terminate the polymerization reaction at a desired monomer conversion, which is crucial for controlling the properties of the final polymer.

Comparative Performance of Alkyl Hydroxylamine Short-Stopping Agents

While direct comparative data for hydroxylamine sulfate versus hydrochloride is limited in publicly available literature, studies on their organic derivatives, such as N-isopropylhydroxylamine (IPHA), provide insights into their effectiveness. The following table summarizes the performance of different alkyl hydroxylamine-based short-stopping agents in Styrene-Butadiene Rubber (SBR) emulsion polymerization.

Short-Stopping AgentInitial Monomer Conversion (%)Monomer Conversion after 24h at 60°C (%)Effectiveness in Controlling Mooney ViscosityReference
Diethylhydroxylamine (DEHA)60.261.5Moderate[1]
N-isopropylhydroxylamine (IPHA)60.160.5High[1]
Blend of IPHA and N-methylhydroxylamine (MHA)60.360.4High[1]
Blend of IPHA and N-propylhydroxylamine (PHA)60.260.3High[1]

Key Observations:

  • Alkyl hydroxylamine blends, particularly those containing IPHA, demonstrate excellent control over monomer conversion, which is indicative of their ability to control the Mooney viscosity of the rubber.[1]

  • IPHA and its blends show less increase in monomer conversion over time compared to DEHA, suggesting better long-term stability of the unreacted monomers.[1]

Experimental Protocol: Evaluation of Short-Stopping Agent Efficiency in Emulsion Polymerization

Objective: To compare the effectiveness of different hydroxylamine salts as short-stopping agents in emulsion polymerization.

Materials:

  • Monomers (e.g., styrene, butadiene)

  • Initiator (e.g., potassium persulfate)

  • Emulsifier (e.g., sodium dodecyl sulfate)

  • Hydroxylamine salt solutions (e.g., hydroxylamine sulfate, hydroxylamine hydrochloride) of known concentrations

  • Deionized water

  • Reaction vessel with temperature and agitation control

  • Analytical equipment: Gas chromatograph (GC) for monomer conversion, Mooney viscometer.

Procedure:

  • Prepare the polymerization recipe by charging the reactor with deionized water, emulsifier, and monomers.

  • Initiate the polymerization by adding the initiator and maintain the desired reaction temperature (e.g., 50°C) with constant agitation.

  • Monitor the monomer conversion at regular intervals using GC.

  • At the target monomer conversion (e.g., 60%), add a predetermined amount of the hydroxylamine salt solution to shortstop the reaction.

  • Continue to monitor the monomer conversion for a specified period (e.g., 24 hours) to assess the effectiveness of the short-stopping agent in preventing further polymerization.

  • Measure the Mooney viscosity of the resulting polymer to evaluate the impact of the short-stopping agent on the polymer properties.

  • Repeat the experiment with different hydroxylamine salts and concentrations to compare their performance.

G cluster_polymerization Emulsion Polymerization cluster_shortstopping Short-Stopping Monomers Monomers Polymerization Polymerization Monomers->Polymerization Initiator Initiator Initiator->Polymerization Growing Polymer Chains Growing Polymer Chains Polymerization->Growing Polymer Chains Termination Termination Growing Polymer Chains->Termination Radical Scavenging Hydroxylamine Salt Hydroxylamine Salt Hydroxylamine Salt->Termination Stable Polymer Stable Polymer Termination->Stable Polymer

Fig. 1: Workflow of polymerization short-stopping.

Photoresist Stripping in Semiconductor Manufacturing

Hydroxylamine-based formulations are used as effective photoresist strippers in the semiconductor industry. They are capable of removing cross-linked photoresist and post-etch residues without corroding the underlying metal layers.

Comparative Performance of Hydroxylamine-Based Strippers

Formulations containing hydroxylamine, an alkanolamine, and water have been shown to be effective in stripping photoresists at low temperatures. While direct comparative data between different hydroxylamine salts is scarce, the performance of a representative hydroxylamine-based stripper is highlighted below.

Stripper FormulationStripping Temperature (°C)Stripping Time (min)Residue Removal EfficiencyMetal CorrosionReference
Hydroxylamine (15-22.5 wt%) + Monoethanolamine (55-70 wt%) + Water40 - 755 - 25HighLow[2]
Conventional Solvent-Based Stripper> 90> 30VariableCan be high-

Key Observations:

  • Hydroxylamine-based strippers can effectively remove photoresist at lower temperatures compared to conventional strippers, which is beneficial for sensitive semiconductor devices.[2]

  • The aqueous nature of these formulations reduces flammability and toxicity concerns associated with organic solvent-based strippers.

Experimental Protocol: Evaluation of Photoresist Stripping Performance

Objective: To assess the stripping efficiency and material compatibility of a hydroxylamine-based formulation.

Materials:

  • Silicon wafers with patterned photoresist and post-etch residues.

  • Hydroxylamine-based stripper formulation.

  • Beakers and a temperature-controlled water bath.

  • Scanning Electron Microscope (SEM) for imaging.

  • Deionized water for rinsing.

Procedure:

  • Immerse the photoresist-patterned wafer in the hydroxylamine-based stripper solution maintained at a specific temperature (e.g., 60°C).

  • After a predetermined time (e.g., 15 minutes), remove the wafer from the stripper bath.

  • Rinse the wafer thoroughly with deionized water and dry it with nitrogen gas.

  • Inspect the wafer surface using an SEM to evaluate the completeness of photoresist and residue removal.

  • Analyze the SEM images for any signs of corrosion on the underlying metal structures.

  • Repeat the experiment with varying stripping times, temperatures, and formulations to optimize the process.

G Wafer with Photoresist Wafer with Photoresist Immersion & Agitation Immersion & Agitation Wafer with Photoresist->Immersion & Agitation Stripping Solution (Hydroxylamine-based) Stripping Solution (Hydroxylamine-based) Stripping Solution (Hydroxylamine-based)->Immersion & Agitation Rinsing & Drying Rinsing & Drying Immersion & Agitation->Rinsing & Drying Clean Wafer Clean Wafer Rinsing & Drying->Clean Wafer SEM Analysis SEM Analysis Clean Wafer->SEM Analysis Evaluation

Fig. 2: Photoresist stripping workflow.

Synthesis of Oximes

Oximes are important intermediates in the synthesis of various organic compounds, including caprolactam for nylon-6 production. They are typically formed by the reaction of an aldehyde or ketone with a hydroxylamine salt.

Comparative Performance in Oxime Synthesis

The choice of hydroxylamine salt and reaction conditions can significantly impact the yield and reaction time of oxime synthesis.

Hydroxylamine SaltBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Hydroxylamine HydrochloridePyridineEthanolReflux15 - 60 min--
Hydroxylamine HydrochlorideZinc OxideSolvent-free140 - 1705 - 15 min80 - 98[3]
Hydroxylamine HydrochlorideSilica GelSolvent-free (Microwave)-4 min> 76 (for aldoximes)[3]

Key Observations:

  • Solvent-free methods using hydroxylamine hydrochloride with a solid base like zinc oxide or silica gel can significantly reduce reaction times and improve yields.[3]

  • Microwave-assisted synthesis further accelerates the oximation reaction.[3]

Experimental Protocol: Synthesis of Cyclohexanone Oxime

Objective: To compare the efficiency of different hydroxylamine salts in the synthesis of cyclohexanone oxime.

Materials:

  • Cyclohexanone

  • Hydroxylamine sulfate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • GC-MS for product analysis

Procedure:

  • Dissolve a specific amount of hydroxylamine sulfate or hydrochloride in ethanol.

  • Add a stoichiometric amount of sodium hydroxide to neutralize the acid and generate free hydroxylamine.

  • Add cyclohexanone to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 60°C) for a set period.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC-MS.

  • After the reaction is complete, isolate the cyclohexanone oxime by extraction and crystallization.

  • Calculate the yield of the product.

  • Compare the reaction times and yields obtained with different hydroxylamine salts.

G Ketone/Aldehyde Ketone/Aldehyde Reaction Reaction Ketone/Aldehyde->Reaction Hydroxylamine Salt Hydroxylamine Salt Hydroxylamine Salt->Reaction Base Base Base->Reaction Oxime Oxime Reaction->Oxime

Fig. 3: General scheme for oxime synthesis.

Rubber Vulcanization

In the rubber industry, hydroxylamine salts can act as retarders, controlling the onset of vulcanization. This is important for preventing premature curing (scorch) during processing.

Performance of Hydroxylamine Sulfate as a Vulcanization Retarder

Hydroxylamine sulfate (HAS) has been shown to retard the vulcanization of natural rubber (NR).

Additive (0.5 phr)Scorch Time (ts1, min)Cure Rate Index (CRI, min-1)Effect on VulcanizationReference
None (Control)2.520-[4]
Hydroxylamine Sulfate4.015Retardation[4]

Key Observations:

  • The addition of hydroxylamine sulfate increases the scorch time and decreases the cure rate index, indicating a retarding effect on the vulcanization of natural rubber.[4]

  • The effectiveness of HAS as a retarder can vary depending on the specific grade of natural rubber.[4]

  • HAS is also used as a viscosity stabilizer in natural rubber, preventing storage hardening.[5][6]

Experimental Protocol: Evaluation of Vulcanization Retarders

Objective: To study the effect of hydroxylamine sulfate on the curing characteristics of a natural rubber compound.

Materials:

  • Natural rubber

  • Curing agents (sulfur, accelerator)

  • Activators (zinc oxide, stearic acid)

  • Hydroxylamine sulfate

  • Two-roll mill for compounding

  • Moving Die Rheometer (MDR)

Procedure:

  • Compound the natural rubber with the curing agents, activators, and hydroxylamine sulfate on a two-roll mill.

  • Prepare a control compound without hydroxylamine sulfate.

  • Determine the curing characteristics of the compounds using an MDR at a specific temperature (e.g., 150°C).

  • From the rheometer curve, determine the scorch time (ts1), optimum cure time (t90), and cure rate index.

  • Compare the curing parameters of the compound with and without hydroxylamine sulfate to assess its retarding effect.

G Natural Rubber Natural Rubber Compounding Compounding Natural Rubber->Compounding Curing Agents Curing Agents Curing Agents->Compounding Hydroxylamine Sulfate Hydroxylamine Sulfate Hydroxylamine Sulfate->Compounding Vulcanization Vulcanization Compounding->Vulcanization Heat & Pressure Cured Rubber Cured Rubber Vulcanization->Cured Rubber

Fig. 4: Rubber vulcanization process with retarder.

Thermal Stability of Hydroxylamine Salts

The thermal stability of hydroxylamine salts is a critical safety consideration in their industrial handling and application. Uncontrolled decomposition can lead to runaway reactions and explosions.

Comparative Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques to evaluate the thermal stability of these salts.

Hydroxylamine SaltOnset Decomposition Temperature (°C)Decomposition Enthalpy (J/g)MethodReference
Hydroxylamine (50% aq. solution)42 - 502037.63DSC[7]
Hydroxylamine Hydrochloride (solid)~157-DSC[7]
Hydroxylamine Sulfate (solid)~165-DSC[7]
Hydroxylammonium Nitrate (HAN)~100-DSC-

Key Observations:

  • Aqueous solutions of hydroxylamine have a significantly lower onset decomposition temperature compared to their solid salts.[7]

  • Among the solid salts, hydroxylamine sulfate appears to have a slightly higher onset decomposition temperature than the hydrochloride.[7]

  • The decomposition of hydroxylamine and its salts is highly exothermic and can be catalyzed by impurities, particularly metal ions.

Experimental Protocol: Thermal Stability Analysis using DSC/TGA

Objective: To determine and compare the thermal stability of different hydroxylamine salts.

Materials:

  • Hydroxylamine salt samples (sulfate, hydrochloride, nitrate)

  • DSC/TGA instrument

  • Sample pans (e.g., aluminum, gold-plated)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Accurately weigh a small amount of the hydroxylamine salt sample (typically 1-5 mg) into a sample pan.

  • Place the sample pan and an empty reference pan into the DSC/TGA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere of inert gas.

  • Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • From the DSC curve, determine the onset temperature of decomposition and the enthalpy of decomposition.

  • From the TGA curve, determine the temperature at which significant mass loss occurs.

  • Analyze the data to compare the thermal stability of the different salts.

G Hydroxylamine Salt Sample Hydroxylamine Salt Sample DSC/TGA Instrument DSC/TGA Instrument Hydroxylamine Salt Sample->DSC/TGA Instrument Data Acquisition Data Acquisition DSC/TGA Instrument->Data Acquisition Heating Program Heating Program Heating Program->DSC/TGA Instrument Thermal Stability Data Thermal Stability Data Data Acquisition->Thermal Stability Data Onset Temp, Enthalpy

Fig. 5: Thermal analysis experimental workflow.

Conclusion

Hydroxylamine salts are indispensable in a multitude of industrial processes. Hydroxylamine sulfate and hydrochloride are the most common salts, offering a balance of reactivity, stability, and cost-effectiveness. The choice between them often comes down to specific process requirements, such as solubility and the nature of byproducts. For specialized applications like rocket propellants, hydroxylammonium nitrate is utilized for its energetic properties. The data and protocols presented in this guide provide a foundation for researchers and professionals to make informed decisions in the selection and application of hydroxylamine salts, ensuring both optimal performance and operational safety. Further research into direct, quantitative comparisons of these salts in various applications would be invaluable to the scientific and industrial communities.

References

A Comparative Guide to Assessing the Purity of Commercial Hydroxylamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the accuracy, reproducibility, and safety of their work. Hydroxylamine phosphate, a versatile reagent used in various chemical syntheses and as a reducing agent, is no exception. The presence of impurities can lead to side reactions, lower yields, and in the context of pharmaceuticals, the introduction of potentially harmful substances.

This guide provides a comprehensive comparison of analytical methods to assess the purity of commercial this compound and evaluates its performance in a key application. The information presented here is intended to assist users in selecting a suitable grade of this compound for their specific needs.

Purity Assessment: Unveiling the Composition

The purity of this compound is typically determined by assaying the active ingredient and quantifying known and unknown impurities. Several analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and titration methods being the most common.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For hydroxylamine, which lacks a strong chromophore, a pre-column derivatization step is often necessary to enable UV detection.

Experimental Protocol: HPLC with Pre-column Derivatization

  • Derivatization Reagent Preparation: Prepare a solution of a suitable derivatizing agent, such as benzaldehyde or 9-fluorenylmethyl chloroformate, in an appropriate solvent (e.g., acetonitrile).

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard, dissolve it in a known volume of diluent (e.g., water or a buffer solution), and perform the derivatization reaction under controlled conditions (e.g., specific temperature and time).

  • Sample Preparation: Prepare the commercial this compound sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the chosen derivative.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the derivatized standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the hydroxylamine derivative to that of the standard and identifying and quantifying any impurity peaks.

Titration for Assay of this compound

Titration is a classic and reliable method for determining the overall purity of this compound. A common approach involves its oxidation with a known excess of a titrant, followed by back-titration of the excess titrant.

Experimental Protocol: Redox Titration with Ferric Ammonium Sulfate

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Reaction: Add a known excess of a standardized ferric ammonium sulfate solution to the sample solution in an acidic medium (e.g., sulfuric acid). Boil the mixture to ensure complete oxidation of hydroxylamine to nitrous oxide.

  • Titration: After cooling, titrate the resulting ferrous ions with a standardized solution of potassium permanganate until a persistent pink color is observed.

  • Calculation: The amount of this compound in the sample is calculated based on the amount of ferric ammonium sulfate consumed in the reaction.

Comparison of Commercial Grades

Commercial this compound is available in various grades, each with different purity specifications. The choice of grade depends on the intended application and the tolerance for impurities. Below is a comparative table of typical specifications for different grades.

ParameterTechnical GradeSynthesis GradePharmaceutical Grade
Assay (Purity) > 95%> 98%> 99.5%
Iron (Fe) < 0.01%< 0.001%< 0.0005%
Chloride (Cl) < 0.05%< 0.005%< 0.001%
Sulfate (SO₄) < 0.1%< 0.01%< 0.005%
Ammonium (NH₄⁺) < 0.5%< 0.1%< 0.05%

Performance Evaluation in a Key Application: Oxime Synthesis

A primary application of this compound is in the synthesis of oximes from aldehydes and ketones, a crucial step in the production of caprolactam, the precursor to Nylon-6.[1] The efficiency and purity of the resulting oxime are directly influenced by the quality of the this compound used.

Experimental Protocol: Synthesis of Cyclohexanone Oxime

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve a known amount of cyclohexanone in a suitable solvent (e.g., toluene).

  • Addition of this compound: Add a stoichiometric amount of the commercial this compound sample to the reaction mixture. The slightly acidic nature of this compound in solution often provides an optimal pH for the reaction without the need for additional buffers.[1]

  • Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 80-90 °C) for a specified period (e.g., 1-2 hours).

  • Work-up: After the reaction is complete, cool the mixture, and separate the organic layer. Wash the organic layer with water and then with a brine solution.

  • Product Isolation and Analysis: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude cyclohexanone oxime. Analyze the yield and purity of the product by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Comparison in Oxime Synthesis

The performance of different grades of this compound in the synthesis of cyclohexanone oxime can be compared based on the yield and purity of the final product.

ParameterTechnical GradeSynthesis GradePharmaceutical Grade
Yield of Cyclohexanone Oxime 85-90%92-97%> 98%
Purity of Cyclohexanone Oxime 90-95%97-99%> 99.5%
Side Product Formation NoticeableMinimalNegligible

Visualizing the Process

To better understand the experimental workflows and chemical transformations involved, the following diagrams are provided.

Experimental_Workflow_Purity_Assessment cluster_hplc HPLC Analysis cluster_titration Titration Assay HPLC_Start Sample Weighing HPLC_Deriv Pre-column Derivatization HPLC_Start->HPLC_Deriv HPLC_Inject HPLC Injection HPLC_Deriv->HPLC_Inject HPLC_Analysis Data Analysis (Purity & Impurities) HPLC_Inject->HPLC_Analysis Titr_Start Sample Weighing Titr_React Reaction with Fe(III) Solution Titr_Start->Titr_React Titr_Titrate Back-titration with KMnO4 Titr_React->Titr_Titrate Titr_Calc Purity Calculation Titr_Titrate->Titr_Calc start Commercial Hydroxylamine Phosphate start->HPLC_Start start->Titr_Start

Caption: Workflow for Purity Assessment of this compound.

Oxime_Synthesis_Pathway Cyclohexanone Cyclohexanone (C₆H₁₀O) Oxime Cyclohexanone Oxime (C₆H₁₁NO) Cyclohexanone->Oxime + Hydroxylamine Hydroxylamine (from (NH₃OH)₃PO₄) Hydroxylamine->Oxime Water Water (H₂O) Oxime->Water +

Caption: Chemical Pathway for the Synthesis of Cyclohexanone Oxime.

Comparison_Logic cluster_purity Purity Assessment cluster_performance Performance Evaluation (Oxime Synthesis) Product Commercial this compound Assay Assay (%) Product->Assay Impurities Impurity Profile (ppm) Product->Impurities Yield Product Yield (%) Product->Yield ProductPurity Product Purity (%) Product->ProductPurity Conclusion Selection of Appropriate Grade Assay->Conclusion Impurities->Conclusion Yield->Conclusion ProductPurity->Conclusion

Caption: Logical Framework for Comparing Commercial this compound.

Conclusion

The purity of commercial this compound can vary significantly between different grades, which in turn affects its performance in chemical reactions. For applications demanding high precision and low levels of impurities, such as in pharmaceutical synthesis, a higher-grade material is essential. For less sensitive applications, a synthesis or technical grade may be sufficient and more cost-effective. By employing the analytical methods and performance evaluations detailed in this guide, researchers and drug development professionals can make informed decisions when selecting the appropriate grade of this compound for their specific needs, ensuring the quality and reliability of their results.

References

Quantitative Analysis of Hydroxylamine Phosphate Reaction Products by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of hydroxylamine and its reaction products. Due to the inherent lack of a UV-absorbing chromophore in hydroxylamine, direct HPLC analysis is challenging. Therefore, pre-column derivatization is a requisite step to enable sensitive and accurate quantification. This document details various derivatization strategies, compares their performance based on experimental data, and provides detailed protocols.

Comparison of HPLC Methods for Hydroxylamine Quantification

The selection of a suitable HPLC method for hydroxylamine analysis is contingent on the specific requirements of the assay, such as sensitivity, selectivity, and the matrix of the sample. Pre-column derivatization introduces a chromophore into the hydroxylamine molecule, allowing for its detection by UV-Vis detectors. Below is a comparison of common derivatization agents and their corresponding HPLC method parameters.

Derivatization ReagentAnalyte DerivativeColumnMobile PhaseDetection WavelengthLOQLinearity RangeApplication
BenzaldehydeBenzaldoximeYMC-Pack ODS-A (150x4.6mm, 5µm)Acetonitrile and 0.01mol/L KH2PO4 (pH 2.3) (35:65, v/v)[1]254 nm[1]12 ppm[1]12-360 ppm[1]Relugolix Drug Substance[1]
BenzaldehydeBenzaldimineSunfire C18 (250 mm × 4.6 mm, 5µm)Gradient of 0.01M Phosphate buffer (pH 2.5) and Acetonitrile[2]254 nm[2]5.0 µg/g[2]LOQ to 150% of specificationFebuxostat Drug Substance[2]
9-Fluorenylmethyl chloro-formate (FMOC-Cl)FMOC-hydroxylamineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedVorinostat and Zileuton APIs[3]
3,5-Dinitrobenzoyl chloride3,5-Dinitrobenzoyl-hydroxylamineYMC Triart C18 (150 mm x 4.6 mm, 3.0 µm)[4]Gradient of 0.02M KH2PO4 + 2mL triethylamine (pH 2.5) and Acetonitrile[4]230 nm[4]3 ppm[4]3-23 ppm[4]Leflunomide Drug Substance[4]
1-Fluoro-2,4-dinitro-benzene (FDNB)N-hydroxy-2,4-dinitroanilineCosmosil MS-II, C-18 (250 mm x 4.6 mm, 5µm)[5]Gradient of Potassium dihydrogen phosphate buffer and Acetonitrile[5]380 nm[5]3.57 ppm[5]3.57-26.88 ppm[5]Pharmaceutical Materials[5]

Understanding Hydroxylamine Phosphate Reactions

This compound serves as a source of hydroxylamine, a potent nucleophile.[6] A primary application is the synthesis of oximes from aldehydes and ketones.[7] However, the reaction landscape can be complex. For instance, the reaction of carbonyl diphosphonic acid with hydroxylamine does not yield a stable oxime. Instead, it undergoes a rapid Beckmann-like fragmentation to produce cyanophosphonic and phosphoric acids.[8][9][10] This highlights the importance of analyzing not just the starting materials and expected products, but also potential degradation products.

Below is a diagram illustrating the general reaction of hydroxylamine with a carbonyl compound to form an oxime, and a potential fragmentation pathway.

G cluster_reaction Oxime Formation cluster_fragmentation Potential Fragmentation Hydroxylamine H₂NOH Oxime R-C(=NOH)-R' Hydroxylamine->Oxime Reaction Carbonyl R-C(=O)-R' Carbonyl->Oxime Unstable_Oxime Unstable Oxime Intermediate Oxime->Unstable_Oxime Instability Product_A Degradation Product A Unstable_Oxime->Product_A Product_B Degradation Product B Unstable_Oxime->Product_B

Figure 1: Generalized reaction pathways for hydroxylamine with carbonyl compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible quantitative analysis. The following sections provide protocols for the HPLC analysis of hydroxylamine using different derivatization agents.

Method 1: Derivatization with Benzaldehyde

This method is suitable for the quantification of hydroxylamine in drug substances like Relugolix.[1]

Derivatization Procedure:

  • Accurately transfer 5 mL of the sample solution into a 10 mL volumetric flask.

  • Add 3 mL of the benzaldehyde derivatization reagent solution and 20 µL of triethylamine.

  • Dilute to volume with water and mix well.

  • Allow the reaction to proceed at room temperature for 30 minutes.[1]

HPLC Conditions:

  • Column: YMC-Pack ODS-A (150x4.6mm, 5µm)[1]

  • Mobile Phase: A mixture of acetonitrile and 0.01 mol/L potassium dihydrogen phosphate aqueous solution (adjusted to pH 2.3) in a 35:65 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40°C[1]

  • Detection: UV at 254 nm[1]

  • Injection Volume: 10 µL[1]

Method 2: Derivatization with 3,5-Dinitrobenzoyl Chloride

This method has been applied to the analysis of hydroxylamine in Leflunomide.[4]

Derivatization Procedure:

  • Prepare a 0.17% solution of 3,5-Dinitrobenzoyl chloride in acetonitrile.

  • Prepare a 0.71% solution of Na₂HPO₄·2H₂O in water, adjusted to pH 8.0 with phosphoric acid.

  • In a 15 mL centrifuge tube, mix 2.0 mL of the buffer solution with 2.0 mL of the sample solution.

  • Add 0.5 mL of the derivatizing reagent, mix well, and vortex for 30 seconds.[4]

HPLC Conditions:

  • Column: YMC Triart C18 (150 mm x 4.6 mm, 3.0 µm)[4]

  • Mobile Phase A: 0.02M KH₂PO₄ and 2 mL triethylamine in 2000 mL of purified water, with the pH adjusted to 2.5 with phosphoric acid.[4]

  • Mobile Phase B: Acetonitrile[4]

  • Gradient Program: Not specified in the provided abstract.

  • Flow Rate: 1.50 mL/min[4]

  • Column Temperature: 45°C[4]

  • Detection: UV at 230 nm[4]

Experimental Workflow Visualization

The general workflow for the quantitative analysis of hydroxylamine by HPLC with pre-column derivatization is outlined below.

G Sample_Prep Sample Preparation (e.g., Dissolution, Extraction) Derivatization Pre-column Derivatization (Addition of Reagent, Incubation) Sample_Prep->Derivatization HPLC_Analysis HPLC Analysis (Injection, Separation) Derivatization->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_Analysis->Data_Acquisition Quantification Quantification (Peak Integration, Calibration Curve) Data_Acquisition->Quantification

Figure 2: General workflow for HPLC analysis with pre-column derivatization.

Conclusion

The quantitative analysis of this compound and its reaction products by HPLC is a robust and reliable approach when coupled with pre-column derivatization. The choice of derivatizing agent and chromatographic conditions should be tailored to the specific analytical needs. The methods presented in this guide offer a range of options for researchers in drug development and quality control, providing the necessary tools for accurate and sensitive quantification. It is imperative to consider the potential for side reactions and degradation, and to develop analytical methods that can resolve and quantify all relevant species in the reaction mixture.

References

Spectroscopic Methods for Monitoring Hydroxylamine Phosphate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic methods for the real-time monitoring of reactions between hydroxylamine and phosphate esters. Understanding the kinetics and mechanisms of these reactions is crucial in various fields, including the synthesis of oximes for industrial applications like caprolactam production, and in studying the biological activity and degradation of organophosphates.[1][2] This guide focuses on UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting their principles, performance metrics, and detailed experimental protocols.

At a Glance: Comparison of Spectroscopic Methods

The choice of an analytical technique for reaction monitoring depends on several factors including the nature of the reactants and products, the required sensitivity, temporal resolution, and practical considerations like cost and ease of use.[3] The following table summarizes the key performance characteristics of the four spectroscopic methods discussed in this guide.

FeatureUV-Visible SpectroscopyNMR SpectroscopyRaman SpectroscopyFTIR Spectroscopy
Principle Measures absorbance of light by chromophores, based on electronic transitions.[4]Detects changes in the magnetic environment of atomic nuclei (e.g., ³¹P, ¹H).[5]Measures inelastic scattering of monochromatic light due to molecular vibrations.[6]Measures absorption of infrared radiation, corresponding to molecular vibrations.[7]
Primary Use Quantitative analysis of chromophoric species.Structural elucidation and quantification of all NMR-active species.[8]Monitoring vibrational modes, particularly in aqueous media and for solid phases.[9]Identifying functional groups and monitoring their changes.[7]
Sensitivity High (µM to mM range), especially for compounds with high molar absorptivity.Moderate to low (mM range), can be improved with high-field magnets and cryoprobes.Low, but can be enhanced (SERS, Resonance Raman); generally requires higher concentrations (mM).[10]Moderate (mM range).
Selectivity Low to moderate; spectral overlap is common.[11]Very high; provides structurally specific information for each molecule.[12]High; provides sharp, well-resolved peaks characteristic of specific vibrational modes.[6]High; characteristic absorption bands for different functional groups.
Temporal Resolution Very high (sub-second).Low (seconds to minutes per spectrum).High (seconds).High (sub-second to seconds).
In-situ Monitoring Readily achievable with fiber-optic probes.Possible with flow-NMR setups, but more complex.[13]Excellent, with immersion probes; insensitive to water.[6]Readily achievable with ATR probes, but water absorption can be an issue.[14]
Cost LowVery HighHighModerate
Ease of Use SimpleComplex; requires expert operators.ModerateModerate

Reaction Pathway: Nucleophilic Attack of Hydroxylamine on a Phosphate Triester

The reaction between hydroxylamine and a phosphate ester typically proceeds via nucleophilic attack of the oxygen atom of hydroxylamine on the phosphorus center.[15] Hydroxylamine exists in equilibrium with its more nucleophilic zwitterionic tautomer, ammonia oxide, which is often the reactive species.[11][16] The reaction with a triester can lead to an O-phosphorylated hydroxylamine intermediate, which may undergo further reactions.[17]

Caption: Reaction mechanism of hydroxylamine with a phosphate triester.

Experimental Protocols

Detailed methodologies for monitoring hydroxylamine-phosphate reactions using each of the four spectroscopic techniques are provided below. These are generalized protocols that may require optimization for specific substrates and reaction conditions.

UV-Visible Spectroscopy

This method is particularly suitable when one of the reactants or products contains a chromophore, or when the reaction involves a chromophoric leaving group (e.g., p-nitrophenoxide).

Experimental Workflow

Caption: Workflow for a UV-Vis kinetic experiment.

Methodology:

  • Wavelength Selection:

    • Perform a wavelength scan (e.g., 200-800 nm) of the individual reactants and expected products to identify the wavelength of maximum absorbance (λ_max) where the change in concentration can be monitored with minimal interference. For reactions involving a p-nitrophenyl ester, the release of the p-nitrophenoxide ion can be monitored at around 400 nm.

  • Instrument Setup:

    • Set the spectrophotometer to kinetics mode, with the determined λ_max.

    • Equilibrate the cuvette holder to the desired reaction temperature.

  • Sample Preparation:

    • Prepare stock solutions of the phosphate ester and hydroxylamine in a suitable buffer (e.g., phosphate or borate buffer) at the desired pH.

    • Prepare a blank solution containing all components except the species to be monitored. Zero the instrument with the blank.

  • Reaction Monitoring:

    • Pipette the phosphate ester solution into a quartz cuvette.

    • To initiate the reaction, add the hydroxylamine solution, mix quickly, and immediately start data acquisition.

    • Record the absorbance at regular intervals until the reaction is complete.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).

    • Plot concentration versus time to determine the reaction rate and order.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for monitoring reactions involving organophosphorus compounds due to its high selectivity and the 100% natural abundance of the ³¹P nucleus.[18]

Experimental Workflow

Caption: Workflow for an in-situ NMR kinetic experiment.

Methodology:

  • Sample Preparation:

    • Dissolve the phosphate ester in a deuterated solvent (e.g., D₂O) in an NMR tube.

    • Add a known concentration of an internal standard (e.g., phosphoric acid or another stable organophosphorus compound with a distinct chemical shift).[12]

    • Prepare a concentrated solution of hydroxylamine in the same deuterated solvent.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer for the ³¹P nucleus.

    • Set up a series of 1D ³¹P NMR experiments to be acquired at regular time intervals.

    • Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the phosphorus nuclei being studied for accurate quantification.[18]

  • Reaction Monitoring:

    • Acquire an initial spectrum of the phosphate ester and internal standard.

    • Remove the NMR tube, inject the hydroxylamine solution, mix quickly, and re-insert the tube into the spectrometer.

    • Start the automated acquisition of the time-course spectra.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks corresponding to the reactant, product(s), and the internal standard.

    • Calculate the concentration of each species at each time point relative to the internal standard.

    • Plot concentration versus time to determine the reaction kinetics.[19]

Raman Spectroscopy

Raman spectroscopy is highly effective for monitoring reactions in aqueous solutions as water is a weak Raman scatterer. It provides specific information about the vibrational modes of molecules.[20]

Methodology:

  • Peak Identification:

    • Acquire Raman spectra of the pure reactants and expected products to identify characteristic peaks that can be used for monitoring. For phosphates, key peaks are often found in the 800-1200 cm⁻¹ region, corresponding to P-O stretching modes.[9]

  • Instrument Setup:

    • Use an immersion probe connected to the Raman spectrometer for in-situ measurements.

    • Set the laser power and integration time to achieve a good signal-to-noise ratio without causing sample degradation.

  • Reaction Monitoring:

    • Place the reactants in a temperature-controlled reaction vessel.

    • Immerse the Raman probe into the solution.

    • Initiate the reaction (e.g., by adding the final reactant).

    • Continuously acquire spectra throughout the course of the reaction.

  • Data Analysis:

    • Monitor the intensity (peak height or area) of the characteristic peaks for the reactants and products over time.

    • If necessary, use an internal standard or a solvent peak to normalize the intensities.

    • Plot the normalized peak intensity versus time to obtain the kinetic profile.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful tool for in-situ reaction monitoring, providing information on the change in functional groups.[14]

Methodology:

  • Peak Identification:

    • Acquire IR spectra of the individual reactants and products to identify unique absorption bands. The P=O stretch in organophosphates is a strong absorbance typically found between 1250 and 1300 cm⁻¹.[7] Changes in the P-O-C stretching region (950-1100 cm⁻¹) can also be monitored.

  • Instrument Setup:

    • Use an ATR-FTIR probe immersed in the reaction mixture.

    • Collect a background spectrum of the solvent or the initial reaction mixture before the reaction starts.

  • Reaction Monitoring:

    • Set up the reaction in a temperature-controlled vessel.

    • Immerse the ATR probe.

    • Initiate the reaction and begin collecting spectra at regular intervals.

  • Data Analysis:

    • Monitor the change in absorbance of the characteristic peaks for the reactants and products.

    • Create a trend plot of absorbance versus time for these peaks to follow the reaction progress and determine kinetics.

Conclusion

The selection of a spectroscopic method for monitoring hydroxylamine phosphate reactions requires a careful evaluation of the specific reaction system and the research objectives. UV-Vis spectroscopy offers a simple, cost-effective, and rapid method for reactions involving chromophoric changes. NMR spectroscopy, particularly ³¹P NMR, provides unparalleled structural detail and selectivity, making it ideal for mechanistic studies, though at a higher cost and with lower temporal resolution.[21] Raman and FTIR spectroscopy are excellent for in-situ, real-time monitoring of changes in molecular vibrations, with Raman being particularly advantageous for aqueous systems and FTIR offering high sensitivity to changes in polar functional groups.[6][13] By understanding the strengths and limitations of each technique, researchers can select the most appropriate tool to gain valuable insights into the kinetics and mechanisms of these important chemical transformations.

References

Navigating Large-Scale Oxime Synthesis: A Comparative Cost-Benefit Analysis of Hydroxylamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of oximes is a critical step in the production of numerous active pharmaceutical ingredients and platform chemicals. Hydroxylamine and its salts are the cornerstone reagents for this transformation. This guide provides a detailed comparative cost-benefit analysis of hydroxylamine phosphate, primarily used in the this compound Oxime (HPO) process, against its main alternative, hydroxylamine sulfate, which is central to the Raschig process. The analysis focuses on large-scale industrial synthesis, weighing factors such as production cost, process efficiency, safety, and environmental impact.

Executive Summary

The choice between this compound and hydroxylamine sulfate for large-scale oxime synthesis is a trade-off between higher initial investment and operational complexity versus the generation of a significant, low-value byproduct. The this compound Oxime (HPO) process, utilizing this compound, is characterized by its high efficiency and the notable advantage of avoiding the co-production of ammonium sulfate. This results in a cleaner process with a higher quality end-product. Conversely, the traditional Raschig process, which produces hydroxylamine sulfate, is a well-established method but is burdened by the generation of substantial quantities of ammonium sulfate, creating a significant waste stream or a low-value co-product that impacts the overall process economics.

Comparative Analysis: this compound vs. Hydroxylamine Sulfate

ParameterThis compound (HPO Process)Hydroxylamine Sulfate (Raschig Process & Alternatives)Other Alternatives
Production Cost Higher capital investment due to the specialized catalyst and process conditions. Overall operational cost can be competitive due to the lack of byproduct disposal costs.Lower initial capital investment. Overall cost is heavily influenced by the market value and disposal cost of the ammonium sulfate byproduct.Varies significantly depending on the method. Often higher cost or not yet scaled for industrial production.
Yield & Purity High yield and purity of the final oxime product. The selectivity of the hydroxylamine production can be greater than 90%.[1]Yields are generally lower, with some traditional methods reporting around 60-75%.[2] Purity can be affected by the presence of byproducts.Yields are highly variable. Some green chemistry approaches show high yields on a lab scale.
Key Byproducts Primarily water. The process is noted for the absence of ammonium sulfate byproduct.[3]Significant quantities of ammonium sulfate are a major byproduct, which can be a low-value fertilizer or a waste disposal issue.[3]Dependent on the specific process. Some methods aim for atom economy with minimal byproducts.
Safety & Handling Considered hazardous, with potential for explosion and toxicity. Requires careful handling and specialized equipment.Also hazardous, with risks of explosion and toxicity. It is corrosive and can cause skin and eye irritation.Safety profiles vary. Some newer methods may offer improved safety but require further industrial-scale validation.
Environmental Impact More environmentally friendly due to the elimination of the ammonium sulfate waste stream. However, the use of heavy metal catalysts (e.g., palladium) requires management.The large volume of ammonium sulfate produced has significant environmental implications, either as a low-value fertilizer that can contribute to soil and water pollution or as a waste product requiring disposal."Green" alternatives are being developed to reduce environmental impact, often using less hazardous reagents and solvents.

Detailed Experimental Protocols

This compound Synthesis (Illustrative HPO Process)

The this compound Oxime (HPO) process involves the catalytic hydrogenation of nitrate ions in a phosphoric acid buffer. This process is a cornerstone of modern caprolactam production.[3]

Reaction: NH₄NO₃ + 2H₃PO₄ + 3H₂ → NH₃OH·H₂PO₄ + NH₄H₂PO₄ + 2H₂O

Protocol Outline:

  • Catalyst Suspension: A platinum/palladium on carbon (Pt/Pd/C) catalyst is suspended in an aqueous phosphoric acid solution within a specialized bubble column reactor.[3]

  • Gas Feed: A mixture of hydrogen and nitrogen is continuously bubbled through the reactor.

  • Liquid Feed: An aqueous solution of ammonium nitrate and phosphoric acid is fed into the reactor.

  • Reaction Conditions: The reaction is typically carried out at a temperature of 40-65°C and a pressure of 10-30 kg/cm ². The pH of the reaction medium is maintained in the range of 0.5 to 6.[1]

  • Product Formation: Nitrate ions are reduced to hydroxylamine, which is stabilized in the phosphoric acid medium as hydroxylammonium phosphate.

  • Oximation: The resulting hydroxylammonium phosphate solution is then directly reacted with cyclohexanone (often in an organic solvent like toluene) to produce cyclohexanone oxime.[4]

Hydroxylamine Sulfate Synthesis (Illustrative Raschig Process)

The Raschig process is a traditional and widely used method for producing hydroxylamine, which is then converted to the sulfate salt.[5][6][7]

Reaction Sequence:

  • Ammonium Nitrite Formation: NH₄OH + NO + NO₂ → 2NH₄NO₂ + H₂O

  • Reduction to Disulfonate: NH₄NO₂ + NH₄HSO₃ + SO₂ → HON(SO₃NH₄)₂

  • Hydrolysis to Sulfate: 2HON(SO₃NH₄)₂ + 4H₂O → (NH₃OH)₂SO₄ + (NH₄)₂SO₄ + H₂SO₄

Protocol Outline:

  • Ammonium Nitrite Synthesis: An aqueous solution of ammonium nitrite is prepared by reacting ammonia and nitrogen oxides.[5]

  • Reduction: The ammonium nitrite solution is then reduced with ammonium bisulfite and sulfur dioxide at low temperatures (around 0°C) to form hydroxylamido-N,N-disulfonate.[6]

  • Hydrolysis: The disulfonate intermediate is subsequently hydrolyzed by heating to yield a mixture of hydroxylammonium sulfate and ammonium sulfate.[5][6]

  • Separation: The separation of hydroxylamine sulfate from the large excess of ammonium sulfate can be a complex and energy-intensive process.

Visualization of Synthesis Pathways

This compound Synthesis Workflow (HPO Process)

HPO_Process Ammonia Ammonia Ammonia_Oxidation Ammonia Oxidation Ammonia->Ammonia_Oxidation Air Air Air->Ammonia_Oxidation Nitrogen_Oxides Nitrogen Oxides Ammonia_Oxidation->Nitrogen_Oxides Absorption Absorption Nitrogen_Oxides->Absorption Phosphoric_Acid Phosphoric Acid Phosphoric_Acid->Absorption Nitrate_Solution Nitrate Solution Absorption->Nitrate_Solution Catalytic_Reduction Catalytic Reduction (Pt/Pd/C) Nitrate_Solution->Catalytic_Reduction Hydrogen Hydrogen Hydrogen->Catalytic_Reduction Hydroxylamine_Phosphate Hydroxylamine Phosphate Solution Catalytic_Reduction->Hydroxylamine_Phosphate Oximation Oximation Hydroxylamine_Phosphate->Oximation Cyclohexanone Cyclohexanone Cyclohexanone->Oximation Cyclohexanone_Oxime Cyclohexanone Oxime Oximation->Cyclohexanone_Oxime

Caption: Simplified workflow of the HPO process for this compound synthesis and subsequent oximation.

Hydroxylamine Sulfate Synthesis Workflow (Raschig Process)

Raschig_Process Ammonia Ammonia Ammonium_Nitrite_Formation Ammonium Nitrite Formation Ammonia->Ammonium_Nitrite_Formation Nitrogen_Oxides Nitrogen Oxides Nitrogen_Oxides->Ammonium_Nitrite_Formation Ammonium_Nitrite Ammonium Nitrite Ammonium_Nitrite_Formation->Ammonium_Nitrite Reduction Reduction Ammonium_Nitrite->Reduction Sulfur_Dioxide Sulfur Dioxide Sulfur_Dioxide->Reduction Ammonium_Bisulfite Ammonium Bisulfite Ammonium_Bisulfite->Reduction Disulfonate_Intermediate Disulfonate Intermediate Reduction->Disulfonate_Intermediate Hydrolysis Hydrolysis Disulfonate_Intermediate->Hydrolysis Water Water Water->Hydrolysis Product_Mixture Product Mixture: Hydroxylamine Sulfate & Ammonium Sulfate Hydrolysis->Product_Mixture Separation Separation Product_Mixture->Separation Hydroxylamine_Sulfate Hydroxylamine Sulfate Separation->Hydroxylamine_Sulfate Ammonium_Sulfate Ammonium Sulfate (Byproduct) Separation->Ammonium_Sulfate

Caption: Simplified workflow of the Raschig process for hydroxylamine sulfate synthesis.

Safety and Environmental Considerations

Both this compound and hydroxylamine sulfate are hazardous materials and require stringent safety protocols for handling and storage. They are known to be toxic and can be explosive under certain conditions.

This compound:

  • Hazards: Explosive; mass explosion hazard. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.

  • Environmental Profile: The HPO process is considered more environmentally benign due to the absence of the ammonium sulfate byproduct. However, the use of phosphoric acid brings its own environmental considerations related to phosphate mining and potential for eutrophication if released into waterways.

Hydroxylamine Sulfate:

  • Hazards: Risk of explosion by shock, friction, fire, or other sources of ignition. Harmful if swallowed. Irritating to eyes and skin. May cause sensitization by skin contact.

  • Environmental Profile: The primary environmental concern is the large-scale production of ammonium sulfate. While it can be used as a fertilizer, its market value is low, and over-application can lead to soil acidification and water pollution. If not utilized, it represents a significant waste disposal challenge.

Conclusion

The selection of this compound versus hydroxylamine sulfate for large-scale synthesis is a complex decision that hinges on a variety of factors including capital investment capacity, the local market for ammonium sulfate, and the desired purity of the final product.

For new, large-scale facilities where high product quality and minimal environmental impact are paramount, the this compound Oxime (HPO) process presents a compelling case, despite its higher initial investment. The elimination of the ammonium sulfate byproduct stream simplifies downstream processing and reduces the long-term environmental and economic liabilities associated with waste disposal or co-product marketing.

For existing facilities or in economic contexts where the capital for the HPO process is prohibitive, the Raschig process for producing hydroxylamine sulfate remains a viable, albeit less elegant, option. The economic viability of this process is intrinsically linked to the ability to either sell the ammonium sulfate byproduct or to manage its disposal in an environmentally responsible and cost-effective manner.

As the chemical industry continues to move towards greener and more sustainable manufacturing processes, the advantages of the HPO process are likely to become increasingly significant, positioning this compound as the reagent of choice for future large-scale oxime production.

References

Unveiling the Action of Hydroxylamine Phosphate in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hydroxylamine phosphate's biological activities with alternative compounds, supported by experimental data and detailed methodologies. We delve into its multifaceted mechanism of action, focusing on its roles as a nitric oxide donor, a vasodilator, and an antimicrobial agent.

Hydroxylamine and its phosphate salt are intriguing molecules with diverse biological effects. Their ability to release nitric oxide (NO), a key signaling molecule, underpins much of their activity, leading to vasodilation and potential therapeutic applications in cardiovascular conditions. Furthermore, hydroxylamine derivatives have demonstrated promise as antimicrobial agents through the inhibition of essential bacterial enzymes. This guide will dissect these mechanisms, presenting quantitative data to compare their efficacy against established alternatives and providing the necessary experimental context for researchers to validate and build upon these findings.

Nitric Oxide Donor and Vasodilator Properties

Hydroxylamine is recognized as a nitric oxide donor, contributing to its significant vasodilator effects. This action is primarily mediated through the activation of the soluble guanylate cyclase (sGC) pathway, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent smooth muscle relaxation.

Comparative Analysis of Vasodilator Potency
CompoundEC50 (M)Vessel TypePre-contraction Agent
Acetylcholine~1 x 10⁻⁷Rabbit AortaPhenylephrine
Sodium Nitroprusside~3 x 10⁻⁸Rat AortaPhenylephrine
6-Nitrodopamine~4.6 x 10⁻¹¹Rabbit AortaEndothelin-1
Thrombin3 x 10⁻⁹Rat AortaPhenylephrine
Trypsin2.4 x 10⁻⁸Rat AortaPhenylephrine
Factor Xa1.6 x 10⁻⁸Rat AortaPhenylephrine

Note: The EC50 values are approximate and can vary depending on the specific experimental conditions.

Hydroxylamine-induced relaxation of vascular smooth muscle is comparable to that of the exogenous nitric oxide donor, sodium nitroprusside. The mechanism involves the activation of K+ channels, and this effect is independent of the endothelium.

Signaling Pathway of Hydroxylamine-Induced Vasodilation

The primary signaling pathway for hydroxylamine-induced vasodilation is through the generation of nitric oxide, which then activates soluble guanylate cyclase (sGC).

Vasodilation_Pathway Hydroxylamine Hydroxylamine Phosphate NO Nitric Oxide (NO) Hydroxylamine->NO Spontaneous or enzymatic conversion sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to heme moiety sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation PKG->Relaxation

Mechanism of hydroxylamine-induced vasodilation.
Experimental Protocol: Assessment of Vasodilation in Isolated Aortic Rings

Objective: To determine the vasodilator effect of this compound on isolated arterial rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • This compound

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut into 3-4 mm rings.

  • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, changing the buffer every 15-20 minutes.

  • Induce a sustained contraction with phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, add cumulative concentrations of this compound to the bath.

  • Record the relaxation response at each concentration.

  • Express the relaxation as a percentage of the phenylephrine-induced contraction.

Antimicrobial Activity

Hydroxylamine and its derivatives exhibit antimicrobial properties, primarily by inhibiting ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair in bacteria. This mechanism of action makes them attractive candidates for the development of new antibiotics.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of hydroxylamine derivatives has been evaluated against a range of bacterial species. The Minimum Inhibitory Concentration (MIC) is a key parameter for comparing the potency of antimicrobial agents.

Compound/DerivativeStaphylococcus aureus MIC₅₀ (µg/mL)Escherichia coli MIC₅₀ (µg/mL)
Hydroxylamine (HA)~52Not specified
N-methyl-hydroxylamine (M-HA)Not specified<60
Hydroxyurea (HU)200-330Not specified
Compound 8 (a hydroxylamine derivative)Not specified<60
Compound 11 (a hydroxylamine derivative)<60Not specified
Compound 15 (a hydroxylamine derivative)<60<60

Note: Data is compiled from various studies and experimental conditions may differ.

Mechanism of Action: Ribonucleotide Reductase Inhibition

Hydroxylamine derivatives act as radical scavengers, interfering with the tyrosyl radical at the active site of the R2 subunit of Class I ribonucleotide reductases. This inhibition halts the production of deoxyribonucleotides, leading to the cessation of DNA replication and bacterial cell death.

RNR_Inhibition cluster_RNR Ribonucleotide Reductase (RNR) R1 R1 Subunit (Catalytic site) Deoxyribonucleotides Deoxyribonucleotides (dNDPs) R1->Deoxyribonucleotides Reduction R2 R2 Subunit (Tyrosyl radical) R2->R1 Provides radical Ribonucleotides Ribonucleotides (NDPs) Ribonucleotides->R1 DNA_Synthesis DNA Synthesis & Bacterial Growth Deoxyribonucleotides->DNA_Synthesis Hydroxylamine Hydroxylamine Phosphate Hydroxylamine->Inhibition Inhibition->R2 Scavenges tyrosyl radical

Inhibition of Ribonucleotide Reductase by Hydroxylamine.
Comparative Analysis of Ribonucleotide Reductase Inhibition

InhibitorTarget Organism/Cell LineIC50 (µM)
HydroxyureaHuman64
GemcitabineKB cells~10
COH29HumanNot specified
NSC73735Human0.04 - 4.7
2,3,4-OH-BHAMammalian3.5

Note: IC50 values can vary significantly based on the assay conditions and the specific RNR enzyme.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well (bacteria without the compound) and a negative control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound demonstrates significant biological activity through multiple mechanisms of action. Its role as a nitric oxide donor translates into potent vasodilation, suggesting its potential for cardiovascular applications. Furthermore, its ability to inhibit bacterial ribonucleotide reductase highlights its promise as a lead scaffold for the development of novel antimicrobial agents. This guide provides a comparative framework and detailed experimental protocols to facilitate further research into the therapeutic potential of this compound and its derivatives. The provided data and methodologies are intended to serve as a valuable

Safety Operating Guide

Proper Disposal of Hydroxylamine Phosphate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling reactive compounds like hydroxylamine phosphate necessitates strict adherence to established protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.

This compound is recognized as a hazardous substance, primarily due to its potential reactivity and environmental toxicity.[1][2] It is crucial to avoid releasing it into the environment, as phosphates can contribute to the eutrophication of water bodies, and hydroxylamine derivatives can be harmful.[3][4][5][6] Therefore, disposal requires careful consideration and adherence to local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[2][3][5] All handling of this compound, especially during disposal, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2][3]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[2][7][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]

  • Containerization:

    • Place the this compound waste in a clearly labeled, sealed, and compatible container.[3][7] Polyethylene or polypropylene containers are generally recommended.[3]

    • The container must be in good condition, with a secure-fitting lid to prevent leaks or spills.

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[9]

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be away from incompatible materials, heat sources, and high-traffic zones.[8][10]

  • Waste Collection:

    • Arrange for the collection of the hazardous waste through your institution's EHS or a licensed chemical waste disposal contractor.[7][11][12]

    • Provide the waste manifest with all necessary information about the chemical.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.[3]

    • If the spill is substantial or involves dust, evacuate the laboratory and follow your institution's emergency protocols.

  • Cleanup:

    • For small spills, if you are trained and have the appropriate PPE and spill kit, you can proceed with cleanup.

    • Avoid generating dust.[3] If the material is a solid, you can gently dampen it with water to prevent it from becoming airborne.[3][13]

    • Carefully sweep or vacuum the material using a HEPA-filtered vacuum cleaner designed for hazardous materials.[13]

    • Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[3]

    • Decontaminate the spill area with soap and water.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key information related to this compound.

PropertyValueSource
Molecular Formula(NH₂OH)₃·H₃PO₄[2]
Molecular Weight197.08 g/mol [2][14]
AppearanceWhite powder[14]
GHS Hazard StatementsH400: Very toxic to aquatic life[2]
GHS Precautionary StatementsP273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[2]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the logical steps from waste generation to final disposal.

cluster_0 Waste Generation & Initial Handling cluster_1 Containerization & Labeling cluster_2 Storage & Disposal cluster_3 Spill Response A This compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Select a Compatible, Sealable Container C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Collection by EHS or Licensed Waste Contractor F->G H Spill Occurs I Evacuate and Secure Area H->I J Follow Emergency Spill Cleanup Protocol I->J K Collect Spill Debris as Hazardous Waste J->K K->D

References

Personal protective equipment for handling Hydroxylamine phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Disposal of Hydroxylamine Phosphate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

This compound is a hazardous chemical that presents several risks, including being harmful if swallowed or in contact with skin, causing severe skin and eye irritation, and potentially causing allergic reactions or cancer.[1][2][3] It is also very toxic to aquatic life.[1][2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

Protection Type Required Equipment Purpose
Eye & Face Chemical safety goggles and/or a full-face shield.[1][4]Protects against splashes, dust, and eye burns.[4]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, irritation, and burns.[2][4][5][6]
Body Laboratory coat or appropriate protective clothing.[1][2][4]Shields skin from accidental contact.
Respiratory Use only in a chemical fume hood or well-ventilated area.[1][4]Prevents inhalation of harmful dust.[4] In case of inadequate ventilation, a NIOSH/MSHA-approved respirator is required.[1][4]
Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound during laboratory operations.

  • Preparation and Inspection :

    • Before starting, ensure all safety precautions have been read and understood.[1]

    • Work in a designated area, such as a chemical fume hood, with a functioning eyewash station and safety shower readily accessible.[4]

    • Check that all containers are clearly labeled and free from leaks.[1]

  • Handling the Chemical :

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]

    • Minimize dust generation during handling.[4]

    • Do not eat, drink, or smoke in the handling area.[1][3]

    • Keep the container tightly closed when not in use.[1][4]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Launder contaminated work clothes separately before reuse.[1]

    • Store this compound in a cool, dry, well-ventilated area in its original container.[1][4]

Emergency and Disposal Plans

Immediate and appropriate action during an emergency is critical. All personnel must be familiar with these procedures.

Emergency Procedures: Exposure and Spills
Exposure / Spill Type Immediate Action Required
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1][2][4]
Skin Contact Remove contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[1][4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]
Minor Spill Wear appropriate PPE.[1] Use dry clean-up procedures and avoid generating dust.[1] Gently sweep or vacuum the material, placing it into a suitable, sealed container for disposal.[1][4]
Major Spill Evacuate the area and alert emergency services.[1][2] Prevent the spill from entering drains or waterways.[1][2] Only personnel with appropriate PPE and training should perform cleanup.
Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including spilled solids and contaminated items (e.g., gloves, paper towels), in a suitable, closed, and clearly labeled container.[2]

  • Decontamination :

    • Wash all non-disposable equipment that has come into contact with the chemical with a suitable laboratory detergent.[7]

    • Collect all wash water for treatment before disposal; do not allow it to enter drains.[1]

  • Final Disposal :

    • All waste must be disposed of as hazardous waste through an approved waste disposal plant.[2][3]

    • Consult local, state, and federal regulations to ensure complete and accurate classification and disposal.[4]

    • Empty containers may still present a hazard and should be punctured to prevent reuse before disposal in an authorized landfill.[1]

Exposure Limits

No specific occupational exposure limits (PELs, TLVs) have been established by OSHA, ACGIH, or NIOSH for this compound.[4] Therefore, exposure should be minimized to the lowest achievable level.

Experimental Protocol Example: Deacetylation of a SATA-modified Protein

This protocol, adapted from established methods, illustrates a common application of hydroxylamine and highlights key handling steps within an experimental context.[8]

  • Prepare the Reagent :

    • In a chemical fume hood, prepare a 0.5M hydroxylamine, 25mM EDTA solution in phosphate-buffered saline (PBS) at a pH between 7.2-8.5.[8]

    • Safety Note: This solution must be prepared immediately before use.[8]

  • Perform the Reaction :

    • Combine 1.0 mL of the SATA-modified protein solution with 100 µL of the freshly prepared 0.5M hydroxylamine solution.[8]

    • Mix the contents and incubate the reaction for 2 hours at room temperature.[8]

  • Purify the Product :

    • Following incubation, use a desalting column to separate the sulfhydryl-modified protein from the hydroxylamine reagent.[8]

    • Desalt into PBS containing 10mM EDTA to minimize disulfide bond formation.[8]

  • Waste Disposal :

    • Dispose of all hydroxylamine-containing solutions and contaminated labware according to the hazardous waste disposal plan.

Visualized Workflow

The following diagram illustrates the logical workflow for safely handling this compound from initial assessment to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Emergency cluster_disposal Disposal Phase risk_assessment 1. Conduct Risk Assessment (Review SDS) select_ppe 2. Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->select_ppe handling 3. Safe Handling in Fume Hood (Minimize Dust, No Food/Drink) select_ppe->handling spill Spill Occurs? handling->spill minor_spill Minor Spill: Use Dry Cleanup & Collect spill->minor_spill Yes (Minor) major_spill Major Spill: Evacuate & Alert Services spill->major_spill Yes (Major) waste_collection 4. Collect Waste (Chemical & Contaminated Items) spill->waste_collection No minor_spill->waste_collection major_spill->waste_collection decontamination 5. Decontaminate Equipment (Collect Wash Water) waste_collection->decontamination final_disposal 6. Dispose via Approved Vendor (Hazardous Waste) decontamination->final_disposal

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxylamine phosphate
Reactant of Route 2
Hydroxylamine phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.